molecular formula C5H2Cl2N4 B8053160 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B8053160
M. Wt: 189.00 g/mol
InChI Key: OUODFHBTWYVQTG-UHFFFAOYSA-N
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Description

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 2091692-97-4) is a versatile and valuable chemical scaffold in medicinal chemistry and anticancer drug discovery. Its high relevance stems from its role as a core building block for synthesizing potential kinase inhibitors. The pyrazolo[4,3-d]pyrimidine structure is a recognized bioisostere of the purine ring of ATP, allowing derived compounds to compete with ATP for binding in the active site of various kinase enzymes critical for cell proliferation . This compound is specifically utilized in the design and synthesis of novel epidermal growth factor receptor (EGFR) inhibitors . EGFR is a prominent tyrosine kinase target in oncology, and researchers functionalize this dichloro-substituted core to develop new derivatives that can overcome drug resistance in mutations like EGFRT790M . Furthermore, the closely related pyrazolo[3,4-d]pyrimidine scaffold is extensively investigated for developing potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle . The two chlorine atoms on the heterocyclic ring provide reactive sites for facile substitution, enabling rapid diversification to create a library of compounds for structure-activity relationship (SAR) studies . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care and refer to the provided Safety Data Sheet (SDS) for detailed hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-4-3-2(8-1-9-4)5(7)11-10-3/h1H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUODFHBTWYVQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Orthogonal Functionalization of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine: A Technical Guide on Scaffold Reactivity and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective kinase inhibitors, medicinal chemistry has heavily relied on the development of purine bioisosteres. Among these, the 1H-pyrazolo[4,3-d]pyrimidine core has emerged as a privileged and highly tunable scaffold [1]. Specifically, 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine serves as a versatile, bifunctional building block. As an Application Scientist, I have found that the true strategic value of this scaffold lies in the orthogonal reactivity of its two chlorinated positions. This unique electronic disparity allows for the modular, regioselective assembly of complex libraries targeting Cyclin-Dependent Kinases (CDKs) such as CDK2, CDK5, and CDK7 [2].

Physicochemical Properties & Structural Logic

Understanding the intrinsic electronic properties of the scaffold is critical for predicting its behavior during synthesis and avoiding off-target side reactions.

Table 1: Key Physicochemical Properties
PropertyValue
CAS Number 2091692-97-4
Molecular Formula C5H2Cl2N4
Molecular Weight 188.99 g/mol
Scaffold Type Fused bicyclic heteroaromatic (Purine bioisostere)
Primary Reactive Site C-7 (High electrophilicity; SNAr susceptible)
Secondary Reactive Site C-3 (Moderate electrophilicity; Cross-coupling susceptible)

Causality of Reactivity : The pyrimidine ring is a highly electron-deficient


-system due to the presence of two electronegative nitrogen atoms in a six-membered arrangement. This makes the C-7 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the pyrazole ring is relatively electron-rich. Under basic conditions, the N-1 proton is easily removed, forming a pyrazolide anion. This anionic state further deactivates the C-3 position toward nucleophilic attack, ensuring that substitution occurs exclusively at C-7 first [3].

Experimental Workflows: The Orthogonal Functionalization Strategy

To fully leverage this scaffold, we employ a two-step sequential functionalization. The protocols below are designed as self-validating systems; intermediate monitoring is built-in to ensure reaction fidelity and prevent over-substitution.

SyntheticWorkflow Scaffold 3,7-Dichloro-1H- pyrazolo[4,3-d]pyrimidine Step1 Regioselective SNAr (C-7 Amination) Scaffold->Step1 R1-NH2, DIPEA n-BuOH, 80°C Intermediate 3-Chloro-7-amino Intermediate Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling (C-3) Intermediate->Step2 R2-B(OH)2, Pd(dppf)Cl2 K2CO3, 110°C Final 3,7-Disubstituted Kinase Inhibitor Step2->Final

Workflow for orthogonal functionalization of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

Protocol 1: Regioselective SNAr at C-7

Objective : Install a primary or secondary amine exclusively at the C-7 position. Rationale : We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. It efficiently scavenges the HCl byproduct without competing with the nucleophile or excessively deprotonating the pyrazole core, which could stall the reaction kinetics.

Step-by-Step Methodology :

  • Initialization : Dissolve 1.0 equivalent of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine in anhydrous n-butanol to achieve a 0.2 M concentration.

  • Reagent Addition : Add 1.2 equivalents of the desired amine (e.g., benzylamine) and 2.0 equivalents of DIPEA.

  • Thermolysis : Heat the mixture to 80°C under an inert nitrogen atmosphere for 2-4 hours.

  • Validation (Self-Limiting Check) : Monitor via LC-MS. The reaction is inherently self-limiting; the introduction of the electron-donating amine at C-7 reduces the overall electrophilicity of the pyrimidine ring, preventing unwanted SNAr at C-3 under these mild conditions.

  • Isolation : Concentrate the mixture under reduced pressure, partition between Ethyl Acetate (EtOAc) and water, extract the organic layer, and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient) to yield the 3-chloro-7-amino intermediate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3

Objective : Arylate or alkylate the C-3 position to finalize the inhibitor core. Rationale : With C-7 functionalized, the C-3 chlorine is now the primary site activated for oxidative addition by Palladium. We select Pd(dppf)Cl₂ due to its large bite angle, which facilitates the cross-coupling of sterically hindered or electron-rich boronic acids while minimizing protodeboronation side reactions.

Step-by-Step Methodology :

  • Initialization : Combine 1.0 equivalent of the 3-chloro-7-amino intermediate, 1.5 equivalents of the target boronic acid, and 3.0 equivalents of K₂CO₃ in a degassed biphasic mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Addition : Add 0.05 equivalents of Pd(dppf)Cl₂ under a stream of nitrogen.

  • Thermolysis : Heat to 110°C in a sealed microwave vial for 12 hours.

  • Validation : Monitor via TLC (DCM/MeOH 9:1). Complete consumption of the starting material validates the cycle. The biphasic nature of the solvent system ensures the continuous dissolution of inorganic salts, driving the transmetalation step forward.

  • Isolation : Filter the crude mixture through a Celite pad to remove palladium black, extract with EtOAc, concentrate, and purify via reverse-phase HPLC to obtain the final 3,7-disubstituted product.

Biological Application: CDK Inhibition and Apoptotic Pathways

Molecules derived from the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold, such as advanced roscovitine bioisosteres, exhibit profound antiproliferative activity [4]. By modifying the C-3 and C-7 substituents, researchers can tune the molecule's hinge-binding motifs to selectively inhibit specific kinases (e.g., CDK2/Cyclin E or CDK7 complexes). The mechanistic consequence of this inhibition is a cascade of transcriptional repression that ultimately triggers mitochondrial apoptosis.

Pathway Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative CDK CDK2 / Cyclin Complex Inhibitor->CDK ATP-competitive inhibition Rb Retinoblastoma (Rb) Protein (Hypophosphorylated) CDK->Rb Prevents phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Binds and inactivates Arrest G1/S Cell Cycle Arrest E2F->Arrest Gene transcription halted Apoptosis Mitochondrial Apoptosis Arrest->Apoptosis Prolonged arrest triggers death

Mechanism of action for pyrazolo[4,3-d]pyrimidine CDK inhibitors inducing apoptosis.

Conclusion

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor design. Its highly predictable, orthogonal reactivity profile allows medicinal chemists to rapidly navigate chemical space, optimizing both the pharmacodynamics (target affinity) and pharmacokinetics of novel oncology therapeutics.

References

  • Title: Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Source: Molecules (PubMed Central) URL: [Link][3]

  • Title: Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Source: BioRxiv URL: [Link][4]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, field-proven methodology for the unambiguous structural determination of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust analytical workflow.

The pyrazolo[4,3-d]pyrimidine core is an isomer of the well-studied purine system, making it a "privileged scaffold" in the design of kinase inhibitors and other therapeutic agents.[1][2] The dichloro-substitution pattern, specifically, offers a versatile platform for subsequent functionalization through nucleophilic substitution reactions, allowing for the exploration of structure-activity relationships (SAR).[3] Given the critical importance of correct isomer identification, a rigorous and multi-faceted approach to structure elucidation is paramount.

This document outlines a logical progression of analytical techniques, beginning with foundational molecular formula confirmation and culminating in definitive 3D structural assignment.

Part 1: Foundational Analysis - Confirming the Molecular Identity

Before embarking on detailed structural mapping, the first step is to confirm the elemental composition and molecular weight. This establishes the fundamental boundary conditions for all subsequent analyses.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (C₅H₂Cl₂N₄), the expected isotopic pattern for the molecular ion [M+H]⁺ is crucial due to the presence of two chlorine atoms.

Table 1: Predicted HRMS Data for C₅H₃Cl₂N₄⁺

Isotope PeakExpected m/zRelative Abundance (%)
[M+H]⁺ (²x ³⁵Cl)188.9784100.0
[M+H]⁺ (¹x ³⁵Cl, ¹x ³⁷Cl)190.975465.3
[M+H]⁺ (²x ³⁷Cl)192.972510.6

Note: Calculated for [M+H]⁺. The characteristic ~2:1 ratio for the M and M+2 peaks, modified by the presence of a second chlorine, provides a distinct signature.

Protocol 1: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve 0.1-0.5 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution analysis.

  • Method Parameters:

    • Ionization Mode: Positive (ESI+).

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Identify the molecular ion cluster.

    • Compare the measured m/z values and the isotopic distribution pattern with the theoretical values for C₅H₃Cl₂N₄⁺. The experimental mass should be within 5 ppm of the calculated mass.

    • Analyze fragmentation patterns, which for related pyrazolopyrimidines often involve the loss of HCN or chlorine radicals.[4][5]

Part 2: Spectroscopic Fingerprinting for Unambiguous Isomer Assignment

With the molecular formula confirmed, the core of the elucidation process involves nuclear magnetic resonance (NMR) spectroscopy. This suite of techniques maps the connectivity of atoms, providing the definitive bonding arrangement.

1D NMR: The Foundational Spectrum

¹H and ¹³C NMR provide the initial, and most critical, overview of the molecule's structure. For 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, the key is to identify the single aromatic proton and the corresponding carbons in the heterocyclic system.

Figure 1: Structure and Numbering of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Structure of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionAtom TypePredicted δ (ppm)Rationale / Notes
H5¹H8.5 - 9.0Aromatic proton in an electron-deficient pyrimidine ring. Expected to be a singlet. Similar protons in related systems appear in this region.[6]
NH¹H13.0 - 15.0Broad singlet, exchangeable with D₂O. Typical for pyrazole NH protons.[7]
C5¹³C130 - 135Aromatic methine carbon.
C3¹³C145 - 150Carbon bearing a chlorine atom, deshielded.
C7¹³C150 - 155Carbon bearing a chlorine atom, typically deshielded in pyrimidine rings.
C3a¹³C110 - 115Quaternary carbon at the ring junction.
C7a¹³C155 - 160Quaternary carbon at the ring junction, adjacent to two nitrogens.

Protocol 2: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of heterocyclic compounds and to slow the exchange of the NH proton, making it observable.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with at least 16 scans.

    • To confirm the NH proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH peak should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus and the presence of four quaternary carbons, a longer acquisition time (several hours) may be necessary to achieve an adequate signal-to-noise ratio.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect. For this molecule, Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful tool for unambiguously confirming the isomeric structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. For this molecule, it will show a single correlation between the H5 proton and the C5 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The observed correlations from the H5 proton will definitively place it within the pyrimidine ring and confirm the overall scaffold.

Figure 2: Key Expected HMBC Correlations

Expected 2- and 3-bond correlations from H5.

Expected HMBC Observations:

  • The H5 proton should show a strong ³J correlation to the quaternary carbon C7a .

  • The H5 proton should show a ²J correlation to the quaternary carbon C3a .

  • A weaker ³J correlation from H5 to the chloro-substituted carbon C7 may also be observed.

These specific correlations are only possible for the [4,3-d] fused isomer and serve to differentiate it from other possibilities, such as the [3,4-d] isomer.

Protocol 3: 2D NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment. Optimize the ¹J C-H coupling constant to ~145 Hz.

  • HMBC Acquisition:

    • Run a standard gradient-selected HMBC experiment.

    • The key parameter is the long-range coupling constant, which should be set to 8-10 Hz to optimize for 2- and 3-bond correlations.

    • Acquire a sufficient number of scans to see correlations to the low-intensity quaternary carbons.

  • Data Analysis:

    • Use the HSQC spectrum to confirm the H5-C5 direct bond.

    • Analyze the HMBC spectrum to trace the connectivity from H5 to C7a, C3a, and C7.

    • Correlate the broad NH proton signal to nearby carbons (C3, C3a) to confirm the position of the pyrazole ring.

Part 3: Definitive Confirmation - X-ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides a virtually certain structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It generates a 3D model of the molecule as it exists in the crystal lattice.

Protocol 4: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step.

    • Slow evaporation is the most common method. Dissolve the purified compound to saturation in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).

    • Loosely cover the vial and allow the solvent to evaporate over several days to weeks at room temperature.

    • Other methods include vapor diffusion and slow cooling.

  • Data Collection:

    • Select a suitable single crystal and mount it on a goniometer.

    • Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to find the initial positions of the atoms.

    • Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and bond angles. The resulting structure provides absolute confirmation.[8][9]

Workflow Summary

The logical flow of experiments ensures a cost-effective and scientifically rigorous elucidation of the target structure.

G cluster_start Step 1: Foundational Analysis cluster_nmr Step 2: NMR Core Analysis cluster_final Step 3: Absolute Confirmation Synthesis Purified Synthetic Product HRMS HRMS & Elemental Analysis Synthesis->HRMS Formula Confirm Molecular Formula (C₅H₂Cl₂N₄) HRMS->Formula OneD_NMR 1D NMR (¹H, ¹³C, D₂O Exchange) Formula->OneD_NMR TwoD_NMR 2D NMR (HSQC, HMBC) OneD_NMR->TwoD_NMR Connectivity Establish Atom Connectivity & Isomer Structure TwoD_NMR->Connectivity XRay X-Ray Crystallography Connectivity->XRay Final_Structure Unambiguous 3D Structure & Final Report XRay->Final_Structure

Comprehensive workflow for structure elucidation.

By following this structured, multi-technique approach, researchers can have the highest degree of confidence in the identity and purity of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, a crucial prerequisite for its successful application in drug discovery and development programs.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. Available at:

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. Benchchem.
  • 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine. Benchchem.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

  • LGR6768, a new trisubstituted pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. eatris-cz. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE. Available at: [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]

  • ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. International Union of Crystallography. Available at: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available at: [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][7][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]

  • Chemical structures of reported pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Semantic Scholar. Available at: [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]. ResearchGate. Available at: [https://www.researchgate.net/publication/307555819_Mass_Spectrometry_of_Pyrazolo34-bpyrido2'3'-b-16-naphthyridines_and_Dipyrazolo34-b3'4'-h]-16-naphthyridines]([Link])

  • Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Available at: [Link]

  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC. Available at: [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3][7][10]triazine Derivatives. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core is a critical pharmacophore in modern medicinal chemistry. As a bioisostere of purine, this heterocyclic system provides a versatile scaffold for the development of potent and selective inhibitors of various protein kinases, which are pivotal targets in oncology and immunology. The strategic placement of chlorine atoms at the 3 and 7 positions offers reactive handles for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This guide provides a comprehensive overview of the primary synthetic pathways to 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, detailing the underlying chemical principles, step-by-step experimental protocols, and the causality behind procedural choices.

Retrosynthetic Analysis and Strategic Approach

The most common and efficient synthesis of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine involves a two-step process. The retrosynthetic analysis reveals the key disconnection at the C-Cl bonds, leading back to the stable, aromatic 1H-pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione intermediate. This dione is, in turn, accessible through the cyclization of a suitably functionalized pyrazole precursor.

G Target 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Intermediate 1H-Pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione Target->Intermediate Dichlorination Precursor 4-Amino-1H-pyrazole-5-carboxamide Intermediate->Precursor Cyclization

Caption: Retrosynthetic pathway for 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

This guide will focus on this robust and widely applicable synthetic route.

Part 1: Synthesis of the Key Intermediate: 1H-Pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione

The initial step involves the construction of the fused pyrazolopyrimidine ring system to form the stable dione intermediate. This is typically achieved through the condensation of an amino-pyrazole carboxamide with a carbonyl source, such as urea. This reaction is analogous to the synthesis of related pyrazolo[3,4-d]pyrimidine-4,6-diols[1].

Causality Behind Experimental Choices:
  • Starting Material: 4-Amino-1H-pyrazole-5-carboxamide is an ideal precursor as it possesses the necessary amine and carboxamide functionalities in the correct positions for cyclization to form the pyrimidine ring.

  • Reagent: Urea serves as a readily available and inexpensive source of the carbonyl groups required to form the dione structure. Upon heating, urea decomposes to isocyanic acid, which is the reactive species in the cyclization.

  • Reaction Conditions: The reaction is typically carried out at high temperatures (around 190°C) to facilitate the decomposition of urea and drive the condensation and cyclization reactions to completion.

Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione

This protocol is based on established procedures for the synthesis of analogous pyrazolopyrimidine diones[1][2].

  • Reaction Setup: In a round-bottom flask, thoroughly mix 4-amino-1H-pyrazole-5-carboxamide (1 equivalent) and urea (10 equivalents).

  • Heating: Heat the mixture in an oil bath to 190°C for 2 hours. The mixture will melt and then solidify as the reaction progresses.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add a 10% aqueous solution of potassium hydroxide to the solid mass and heat to dissolve.

    • Carefully acidify the solution with dilute hydrochloric acid to a pH of 4-5.

    • The product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the white solid by vacuum filtration.

    • Wash the solid with cold water and then with ethanol.

    • Dry the product under vacuum to afford 1H-pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione.

Parameter Value Reference
Starting Material4-Amino-1H-pyrazole-5-carboxamide[1]
ReagentUrea[1]
Temperature190°C[1]
Reaction Time2 hours[1]
Typical Yield~75% (based on analogous reactions)[1]

Part 2: Dichlorination of the Pyrazolopyrimidine Core

The second and final step is the conversion of the hydroxyl groups (in the enol tautomer of the dione) to chlorine atoms. This is a crucial transformation that activates the scaffold for further functionalization. The reagent of choice for this step is phosphorus oxychloride (POCl₃).

Mechanistic Insights:

The chlorination of the dihydroxy-pyrazolo[4,3-d]pyrimidine with POCl₃ is believed to proceed through a two-stage mechanism[3].

  • Phosphorylation: The hydroxyl groups of the pyrazolopyrimidine dione act as nucleophiles and attack the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphate ester intermediate. This initial reaction can be facilitated by a base to deprotonate the hydroxyl groups.

  • Nucleophilic Substitution: A chloride ion (from POCl₃ or an additive) then acts as a nucleophile, attacking the carbon atom attached to the phosphate ester group. This leads to the displacement of the phosphate group and the formation of the C-Cl bond.

G cluster_0 Phosphorylation cluster_1 Nucleophilic Substitution Dione Pyrazolo[4,3-d]pyrimidine -3,7-dione (enol form) POCl3 POCl₃ Dione->POCl3 Nucleophilic Attack Intermediate Phosphate Ester Intermediate POCl3->Intermediate Chloride Cl⁻ Intermediate2 Phosphate Ester Intermediate Chloride->Intermediate2 SNAr Product 3,7-Dichloro-1H-pyrazolo [4,3-d]pyrimidine Intermediate2->Product

Caption: General mechanism for the chlorination of a pyrazolopyrimidine dione with POCl₃.

Experimental Protocol: Synthesis of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

This protocol is based on established procedures for the chlorination of related heterocyclic diones[1][2].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 1H-pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Catalyst (Optional): A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like pyridine can be added to accelerate the reaction.

  • Heating: Heat the mixture to reflux (approximately 110°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

    • The product will precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the product under vacuum to yield 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Parameter Value Reference
Starting Material1H-Pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione[1]
ReagentPhosphorus oxychloride (POCl₃)[1][2]
TemperatureReflux (~110°C)[1]
Reaction Time4-6 hours[1]
Typical Yield~66% (based on analogous reactions)[1]

Characterization Data

The final product, 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, should be characterized by standard analytical techniques to confirm its identity and purity.

Property Value
Molecular Formula C₅H₂Cl₂N₄
Molecular Weight 189.01 g/mol
Appearance Off-white to pale yellow solid
Purity (typical) >95%

Note: Specific spectral data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Hydrochloric Acid (HCl): is a corrosive gas that is evolved during the work-up of the chlorination reaction. Ensure adequate ventilation.

Conclusion

The synthesis of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is a well-established process that provides a key building block for the development of novel therapeutic agents. The two-step pathway, involving the formation of the pyrazolopyrimidine dione followed by dichlorination with phosphorus oxychloride, is a reliable and scalable method. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently produce this valuable scaffold for their drug discovery endeavors.

References

  • He, J., Zhou, Z., Wang, B., Zheng, P., & Xu, S. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(3), 1867–1892. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). . Retrieved February 13, 2024, from [Link]

  • Baraldi, P. G., Cacciari, B., Dalpiaz, A., Dionisotti, S., Zocchi, C., Pineda de las Infantas, M. J., Spalluto, G., & Varani, K. (1996). 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d] 1,2,3-triazin-4(3H)-one derivatives. Synthesis and in vitro biological activity at adenosine A1 and A2a receptors. Arzneimittel-Forschung, 46(4), 365–368.
  • (n.d.). Retrieved February 13, 2024, from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). RSC advances, 12(38), 24899–24918. [Link]

  • A, A., M, M. G., & Waheeb, M. Q. (2020). One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities.
  • (n.d.-b). Retrieved February 13, 2024, from [Link]

  • (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Retrieved February 13, 2024, from [Link]

  • S, P. D. M. (2010). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Molecules, 15(4), 3078–3087. [Link]

  • Chen, C.-H., Chern, J.-W., & Chen, C.-S. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules (Basel, Switzerland), 22(5). [Link]

  • Moravcová, D., Kryštof, V., Havlíček, L., Moravec, J., Lenobel, R., & Strnad, M. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 13(17), 2989–2992. [Link]

  • (n.d.-c). Retrieved February 13, 2024, from [Link]

  • A, A. I. H., A, A. M., M, M. H., M, H. H., A, E.-S. A., & S, F. P. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(3), 1867–1892. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive molecules. Despite its importance, a comprehensive public repository of its experimental spectroscopic data is notably scarce. This technical guide provides an in-depth, predicted analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By leveraging advanced computational prediction tools, this document aims to equip researchers with a robust spectroscopic profile to aid in the identification, characterization, and quality control of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine in a laboratory setting. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and are designed to serve as a practical reference for scientists engaged in the synthesis and application of this important molecular scaffold.

Introduction: The Significance of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

The pyrazolo[4,3-d]pyrimidine core is a purine isostere, a structural motif that mimics the natural purine bases of nucleic acids. This structural similarity allows compounds based on this scaffold to interact with a wide range of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, pyrazolo[4,3-d]pyrimidine derivatives have been extensively investigated as potential therapeutic agents, notably as cyclin-dependent kinase (CDK) inhibitors.

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, with its two reactive chlorine atoms, is a versatile precursor for creating diverse libraries of substituted pyrazolo[4,3-d]pyrimidines. The chlorine atoms can be selectively displaced by various nucleophiles, enabling the synthesis of a wide array of derivatives with tailored biological activities. Given its foundational role in the synthesis of potential drug candidates, the unambiguous spectroscopic identification of this starting material is of paramount importance to ensure the integrity and success of subsequent synthetic steps and biological evaluations.

Due to the limited availability of published experimental spectra for this specific compound, this guide will provide a detailed analysis based on high-quality predicted spectroscopic data.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used for 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

Figure 1. Molecular structure and atom numbering of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data provide a detailed picture of the electronic environment of each nucleus in 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two protons in the molecule.

Table 1: Predicted ¹H NMR Data for 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~14.5Broad Singlet1HN1-H
~8.8Singlet1HC5-H

Interpretation:

  • N1-H Proton (δ ~14.5 ppm): The proton attached to the pyrazole nitrogen (N1) is expected to be significantly deshielded due to the acidic nature of the N-H bond and potential hydrogen bonding with the DMSO solvent. This results in a downfield chemical shift, which is characteristic of N-H protons in nitrogen-containing aromatic heterocycles. The signal is predicted to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and exchange with residual water in the solvent.

  • C5-H Proton (δ ~8.8 ppm): The proton at the C5 position of the pyrimidine ring is in an electron-deficient environment, being flanked by two nitrogen atoms (N4 and N6). This strong deshielding effect shifts its resonance significantly downfield. As there are no adjacent protons within three bonds, the signal is expected to be a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility of the compound in less polar solvents like chloroform-d.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).

    • Use a standard pulse sequence for ¹H NMR acquisition.

  • Data Acquisition: Acquire the free induction decay (FID) with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum should display five signals, corresponding to the five carbon atoms in the heterocyclic ring system.

Table 2: Predicted ¹³C NMR Data for 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~155C7Attached to electronegative chlorine and nitrogen atoms.
~152C5Part of the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms.
~148C3Attached to an electronegative chlorine atom.
~135C7aBridgehead carbon in the pyrazole ring.
~115C3aBridgehead carbon connecting the two rings.

Interpretation:

  • C7 and C3 (δ ~155 and ~148 ppm): These carbons are directly attached to highly electronegative chlorine atoms, which causes a strong deshielding effect, shifting their resonances significantly downfield.

  • C5 (δ ~152 ppm): This carbon is part of the electron-deficient pyrimidine ring and is situated between two nitrogen atoms, leading to a downfield chemical shift.

  • C7a and C3a (δ ~135 and ~115 ppm): These are the bridgehead carbons where the pyrazole and pyrimidine rings are fused. Their chemical shifts are influenced by their position within the bicyclic aromatic system.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

  • Instrument Setup:

    • Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30).

  • Data Acquisition: Acquire the FID with a sufficient number of scans to achieve a good signal-to-noise ratio. Due to the lower natural abundance of ¹³C and longer relaxation times, this may require several hundred to several thousand scans.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumN-H stretch (pyrazole ring)
~1620-1580Medium-StrongC=N and C=C stretching vibrations (aromatic rings)
~1550-1450Medium-StrongAromatic ring skeletal vibrations
~1200-1000StrongC-N stretching vibrations
~850-750StrongC-Cl stretching vibrations

Interpretation:

  • N-H Stretch (~3100-3000 cm⁻¹): The stretching vibration of the N-H bond in the pyrazole ring is expected in this region. The peak may be broad due to hydrogen bonding.

  • C=N and C=C Stretches (~1620-1450 cm⁻¹): The multiple peaks in this region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic ring system.

  • C-N Stretches (~1200-1000 cm⁻¹): These absorptions arise from the stretching vibrations of the single bonds between carbon and nitrogen atoms in the heterocyclic rings.

  • C-Cl Stretches (~850-750 cm⁻¹): The strong absorptions in this region are indicative of the stretching vibrations of the carbon-chlorine bonds.

G General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Dissolve Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, suitable solvent for IR/MS) Sample->Dissolve NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Process_NMR Process NMR Data (FT, Phasing, Calibration) NMR->Process_NMR Process_IR Analyze IR Spectrum (Peak Picking, Functional Group Assignment) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->Process_MS Interpret Correlate data to molecular structure Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Report Generate Technical Report Interpret->Report

Figure 2. A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

m/z (mass-to-charge ratio)Relative AbundanceAssignment
188, 190, 192High[M]⁺, Molecular ion peak cluster
153, 155Medium[M-Cl]⁺, Loss of a chlorine atom
126, 128Medium[M-Cl-HCN]⁺, Subsequent loss of HCN

Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular weight of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is approximately 189 g/mol . However, due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks at m/z 188, 190, and 192. This is because chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The relative intensities of these peaks (approximately 9:6:1 ratio) are a definitive indicator of a molecule containing two chlorine atoms.

  • [M-Cl]⁺ Fragment: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical. This would result in a fragment ion cluster around m/z 153 and 155.

  • [M-Cl-HCN]⁺ Fragment: Further fragmentation of the heterocyclic ring system, such as the loss of a molecule of hydrogen cyanide (HCN), is also plausible.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization that may favor the molecular ion.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a heated probe for EI) and acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Processing: The instrument software will generate the mass spectrum, displaying the relative abundance of ions at different m/z values.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data offer a detailed and cohesive picture of the molecule's structural features. For researchers working with this important synthetic intermediate, this guide serves as a valuable reference for identity confirmation and purity assessment, particularly in the absence of readily available experimental data. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data, which can be used to validate these predictions in the laboratory. Adherence to rigorous spectroscopic characterization is a cornerstone of scientific integrity, ensuring the reliability of subsequent research and development efforts in the pursuit of novel therapeutics.

References

  • Note: As this guide is based on predicted data due to the scarcity of experimental literature for this specific compound, the references below cite general principles and resources for spectroscopic prediction and interpret
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • ACD/Labs. (2024). ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Software used for spectral prediction].

  • This guide utilized computational models for spectral prediction. The specific tools and algorithms are proprietary to the generating system but are based on established quantum mechanics and machine learning principles.

An In-depth Technical Guide to the Solubility of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound in various organic solvents.

Introduction: The Significance of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and its Solubility

The pyrazolo[4,3-d]pyrimidine scaffold is a core structural motif in a multitude of biologically active molecules. As a privileged structure, its derivatives have been extensively investigated for their therapeutic potential. 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine serves as a crucial intermediate in the synthesis of these derivatives, with the two chlorine atoms providing reactive handles for further chemical modifications.

Understanding the solubility of this compound in organic solvents is paramount for several key aspects of the drug development pipeline:

  • Synthetic Chemistry: Efficient reaction kinetics, purification, and yield are all intrinsically linked to the solubility of the starting materials and intermediates in the chosen reaction and crystallization solvents.

  • Formulation Development: For preclinical and clinical studies, the ability to formulate the compound into a suitable delivery system is dependent on its solubility in pharmaceutically acceptable excipients.

  • High-Throughput Screening: In the context of drug discovery, consistent and known concentrations are essential for accurate and reproducible screening results.

While specific quantitative solubility data for 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is not extensively reported in publicly available literature, this guide provides a robust framework for its determination and offers insights based on the behavior of structurally related compounds.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its physicochemical properties. The following table summarizes key properties of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

PropertyValueSource
Molecular Formula C₅H₂Cl₂N₄-
Molecular Weight 189.00 g/mol [1]
Appearance Solid (predicted)-
pKa Not available-
LogP Not available-

Based on its structure, 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine can be characterized as a moderately polar molecule. The presence of the pyrazole and pyrimidine rings with multiple nitrogen atoms allows for hydrogen bonding, while the dichlorination contributes to a degree of lipophilicity.

Predicted Solubility:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): Likely to exhibit good solubility due to the polar nature of the solvent and the compound. These solvents are often used in the synthesis of related pyrazolopyrimidine derivatives.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. The ability of these solvents to act as both hydrogen bond donors and acceptors should facilitate dissolution.

  • Ethers (e.g., THF, Dioxane): Moderate to good solubility is anticipated, particularly in cyclic ethers like THF and dioxane which have a greater capacity to solvate polar molecules than acyclic ethers.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely due to dipole-dipole interactions.

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant difference in polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The following protocol outlines the widely accepted isothermal shake-flask method.

Materials and Equipment
  • 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_vials Prepare Vials with Excess Solute add_solvent Add Known Volume of Solvent prep_vials->add_solvent shake Shake at Constant Temperature (24-72h) add_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filtrate Filter Supernatant centrifuge->filtrate hplc Analyze Filtrate by HPLC filtrate->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for experimental solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine into several vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials and place them in a constant temperature shaker.

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution by a validated HPLC method to determine the concentration of the compound in the saturated solution.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

  • Calculation and Reporting:

    • The determined concentration of the saturated solution represents the solubility of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine in the specific solvent at the given temperature.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility

The solubility of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is influenced by a combination of factors related to both the solute and the solvent, as well as external conditions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility polarity_solute Polarity polarity_solute->solubility h_bond_solute H-Bonding h_bond_solute->solubility mw Molecular Weight mw->solubility crystal Crystal Lattice Energy crystal->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent H-Bonding h_bond_solvent->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of a compound.

  • "Like Dissolves Like": This fundamental principle suggests that a solute will have higher solubility in a solvent with similar polarity. For 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, this implies better solubility in polar solvents.

  • Hydrogen Bonding: The presence of nitrogen atoms in the pyrazolo and pyrimidine rings allows for hydrogen bonding with protic solvents (e.g., alcohols) and aprotic solvents that can act as hydrogen bond acceptors.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute will impact its solubility. A higher lattice energy generally corresponds to lower solubility.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine in a wide range of organic solvents is currently lacking, this technical guide provides the necessary framework for researchers to understand, predict, and experimentally determine its solubility profile. The provided step-by-step protocol for the isothermal shake-flask method offers a robust and reliable approach for generating accurate solubility data. A thorough understanding of the solubility of this key synthetic intermediate is crucial for advancing the development of novel pyrazolo[4,3-d]pyrimidine-based therapeutics.

References

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Technical Guide: Mechanism of Action and Synthetic Utility of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

[1]

Executive Summary

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine represents a privileged scaffold in medicinal chemistry, functioning primarily as a dual-electrophilic bioisostere of the purine nucleus.[1] Unlike simple purine analogs, this scaffold offers a unique vector for structure-activity relationship (SAR) exploration due to the orthogonality of its halogenated positions.

This guide details the Mechanism of Action (MoA) from two distinct but interrelated perspectives:

  • Chemical MoA: The regioselective reactivity profile that allows for the precise construction of complex kinase inhibitors.

  • Biological MoA: The structural basis of target engagement (typically ATP-competitive inhibition) exhibited by its functionalized derivatives.

Structural Basis and Chemical Biology

The pyrazolo[4,3-d]pyrimidine core is an isomer of the naturally occurring purine (imidazo[4,5-d]pyrimidine).[1] The "3,7-dichloro" substitution pattern provides two distinct handles for chemical modification, mapping to specific regions of the ATP-binding pocket in kinases.[1]

Pharmacophore Mapping[1]
  • Position 7 (Cl): Corresponds to the C6 position of adenine . Displacement of this chlorine with an amine mimics the exocyclic amino group of ATP, facilitating hydrogen bonding with the kinase hinge region.

  • Position 3 (Cl): Corresponds to the C8 position of purine . Functionalization here allows the molecule to probe the "back pocket" or gatekeeper regions of the enzyme, a strategy often used to induce selectivity (e.g., in CDK or BTK inhibitors).

  • Position 1 (NH): Mimics the N9 of purine , often serving as the ribose attachment point or interacting with solvent-exposed regions.

Chemical Mechanism of Action: Regioselective Functionalization

For the synthetic chemist, the "action" of this molecule is its predictable reactivity. The 3,7-dichloro scaffold undergoes sequential functionalization governed by electronic differentiation between the pyrimidine and pyrazole rings.

The Reactivity Hierarchy

The C7-Chlorine is significantly more electrophilic than the C3-Chlorine due to the electron-deficient nature of the pyrimidine ring compared to the electron-rich pyrazole.[1]

  • Primary Action (SNAr at C7): Nucleophilic Aromatic Substitution occurs exclusively at C7 under mild conditions. The nitrogen atoms at N4 and N6 activate this position (similar to 4-chloropyrimidine).[1]

  • Secondary Action (Cross-Coupling at C3): The C3-Chlorine is inert to mild SNAr but reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or lithiation/halogen exchange.[1]

Visualization: Synthetic Workflow

ChemicalMoAcluster_0Reactivity LogicStart3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine(Dual Electrophile)Step1Step 1: SNAr Reaction(Nucleophilic Attack)Start->Step1 Primary Amine (R-NH2) Mild Heat, BaseIntermed7-Amino-3-chloro-intermediate(Hinge Binder Installed)Step1->Intermed Regioselective Cl-7 DisplacementStep2Step 2: Pd-Catalysis(Suzuki/Sonogashira)Intermed->Step2 Boronic Acid / Alkyne Pd(0) CatalystFinal3,7-Disubstituted Inhibitor(Full Target Engagement)Step2->Final C3 FunctionalizationExplanationC7 is electron-deficient (Pyrimidine)C3 is electron-rich (Pyrazole)Result: 100% Regiocontrol

Caption: Sequential functionalization logic of the 3,7-dichloro scaffold. The electronic disparity between rings ensures C7 reacts before C3.

Biological Mechanism of Action: Target Engagement

Once functionalized, derivatives of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine act primarily as Type I ATP-competitive inhibitors .[1]

Binding Mode
  • Hinge Interaction: The substituent at C7 (typically an amine or aryl-amine) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Leu83 in CDK2). The N6 (or N4 depending on tautomer) accepts a hydrogen bond from the backbone amide.

  • Hydrophobic Pocket: The substituent introduced at C3 extends into the hydrophobic pocket behind the ATP binding site, often interacting with the "Gatekeeper" residue. This interaction is critical for achieving selectivity over other kinases.

Visualization: Signaling Pathway Inhibition (CDK Example)

BioMoAInhibitorPyrazolo[4,3-d]pyrimidineDerivativeATP_PocketATP Binding Pocket(CDK2/Cyclin E)Inhibitor->ATP_Pocket Competitive Binding (Ki < 10 nM)SubstrateTarget Protein(Rb, p53, etc.)ATP_Pocket->Substrate PhosphorylationCellCycleCell Cycle Progression(G1 -> S Phase)ATP_Pocket->CellCycle InhibitedApoptosisApoptosis InductionATP_Pocket->Apoptosis PromotedATPATPATP->ATP_Pocket BlockedSubstrate->CellCycle Active Kinase

Caption: Mechanism of CDK inhibition by pyrazolo[4,3-d]pyrimidine derivatives, leading to cell cycle arrest.[1]

Experimental Protocols

Protocol A: Regioselective SNAr Synthesis (C7 Functionalization)

Objective: To install the primary hinge-binding element at position 7 without affecting position 3.[1]

  • Preparation: Dissolve 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous n-butanol or DMF.

  • Nucleophile Addition: Add the desired primary amine (1.1 eq) and a non-nucleophilic base (DIPEA, 2.0 eq).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Note: The C7-Cl is highly reactive; higher temperatures (>120°C) may lead to trace substitution at C3 or double substitution.[1]

  • Workup: Cool to room temperature. Pour into ice-water. The product (7-amino-3-chloro derivative) typically precipitates.[1] Filter, wash with water, and dry under vacuum.

  • Validation: 1H NMR should show the loss of one chlorine signal (if applicable) and the appearance of amine protons. The C3-Cl signal (if visible on C-NMR ~130-140 ppm) remains.[1]

Protocol B: Kinase Inhibition Assay (CDK2/Cyclin A)

Objective: To quantify the biological efficacy (IC50) of the synthesized derivative.

  • Reagents: Recombinant human CDK2/Cyclin A2 complex, biotinylated peptide substrate (e.g., Histone H1 derived), ATP (at Km), and detection reagents (e.g., HTRF or ADP-Glo).

  • Compound Prep: Prepare a 10-point serial dilution of the pyrazolo[4,3-d]pyrimidine derivative in DMSO (Top concentration 10 µM).

  • Incubation:

    • Mix Enzyme + Substrate + Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Incubate for 10 minutes at room temperature to allow equilibrium binding.

    • Initiate reaction by adding ATP.

  • Reaction: Incubate for 60 minutes at 25°C.

  • Detection: Stop reaction with detection reagent (e.g., EDTA/Antibody mix). Read signal on a multimode plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50. Validated inhibitors (e.g., Roscovitine) should be used as positive controls.

Data Summary: Structure-Activity Relationship (SAR) Trends

PositionModificationEffect on Activity (General)Mechanistic Role
C7 Primary Amine (–NH–R)Critical H-bond donor to Hinge.[1] Bulky R-groups can improve affinity via hydrophobic contacts.[1]
C7 Ether (–O–R)ReducedLoss of H-bond donor capability usually decreases potency significantly.[1]
C3 Aryl / HeteroarylVariableAccesses the "back pocket". Critical for selectivity (e.g., vs. GSK3β).
N1 Alkyl / RiboseModulates ADMEAffects solubility and permeability. N1-unsubstituted often preferred for H-bond acceptance.[1]

References

  • LGR6768, a new trisubstituted pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 . EATRIS-CZ.[1] Available at: [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs) . PubMed Central (PMC). Available at: [Link]

  • 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl- (Formycin A) . NIST Chemistry WebBook.[1] Available at: [Link][1]

  • Regioselective Nucleophilic Aromatic Substitution of Dichloropyrimidines . WuXi AppTec. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine vs [4,3-d]pyrimidine scaffolds in Kinase Inhibition . RSC Publishing. Available at: [Link]

An In-depth Technical Guide to the Discovery and Synthetic Utility of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[4,3-d]pyrimidine scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds. Its structural resemblance to endogenous purines allows it to effectively interact with a variety of enzymatic targets, particularly kinases. At the heart of this versatile scaffold lies a key intermediate: 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine. This guide provides an in-depth exploration of the discovery, synthesis, and strategic application of this foundational building block and its derivatives, grounded in scientific principles and practical laboratory insights.

The Genesis of a Privileged Scaffold: Discovery and Synthesis of the Dichloro Core

The journey to harnessing the therapeutic potential of pyrazolo[4,a href="https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQVZBq9wKNyOMvWkdlkCz9rMT0-vbWlqLKJ0YJm1Jr35fdU0k3guBjZwN5CzEAYaDwlUO3rL5wcVJVThYUPFa_3Zij3TaNrobN3Lcvx0gqaYOr8-OYJuVOinI2jtGk68u-jtHcp9NjQc23Cjo8ax5wz0VIEqbBpESyH3flncLsHVxkT10Db4s--w==">3-d]pyrimidines began with the need for a stable, yet reactive, core structure that could be readily functionalized.[1] While the broader pyrazolopyrimidine class has been explored since at least 1956, the strategic importance of the 3,7-dichloro derivative as a versatile synthetic intermediate has become increasingly apparent in recent decades.[2]

The most reliable and commonly employed synthetic route to 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine involves a two-step process starting from a suitable pyrazole precursor. This method hinges on the initial formation of the pyrazolo[4,3-d]pyrimidine-3,7-dione, followed by a robust chlorination reaction.

Synthesis of the Precursor: 1H-Pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione

The formation of the dione precursor is a critical first step. A common and effective method involves the cyclization of a 4-aminopyrazole-3-carboxamide derivative with a one-carbon carbonyl source, such as urea or phosgene derivatives. The causality behind this choice lies in the need to introduce the two carbonyl functionalities of the pyrimidine ring.

Synthesis_Dione pyrazole 4-Aminopyrazole-3-carboxamide intermediate Acyclic Urea Intermediate pyrazole->intermediate Reaction urea Urea (or equivalent) urea->intermediate dione 1H-Pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione intermediate->dione Intramolecular Cyclization (Heat)

Figure 1: General synthesis of the dione precursor.

This reaction is typically carried out at elevated temperatures, which provides the necessary activation energy for both the initial urea addition and the subsequent intramolecular cyclization and dehydration, leading to the stable, fused heterocyclic dione.

Chlorination: The Gateway to Functionalization

The conversion of the stable dione to the highly reactive 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is the cornerstone of its synthetic utility. This transformation is most effectively achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[3][4][5]

The rationale for using POCl₃ is its dual function as both a reagent and, often, a solvent, driving the reaction to completion. The mechanism involves the activation of the dione's carbonyl groups, converting them into better leaving groups, which are then displaced by chloride ions. The addition of a tertiary amine base, such as N,N-diethylaniline or pyridine, is often crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and improving yields.[5]

Chlorination_Reaction dione 1H-Pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione dichloro 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine dione->dichloro Chlorination pocl3 POCl₃, Heat (Optional: Tertiary Amine) pocl3->dichloro

Figure 2: Chlorination of the dione precursor.

This chlorination step transforms the relatively inert dione into a highly electrophilic scaffold, primed for nucleophilic substitution at two distinct positions.

The Art of Selective Functionalization: Nucleophilic Aromatic Substitution (SNAr)

The synthetic power of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine lies in the differential reactivity of its two chlorine atoms, enabling selective and sequential functionalization. This reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyrazolopyrimidine ring system facilitates the attack of nucleophiles.[6]

The positions C3 and C7 are not electronically equivalent. The precise regioselectivity of the first substitution can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of substituents on the pyrazole nitrogen. Computational studies on related dichloropyrimidine systems show that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of the site of nucleophilic attack.[6] Generally, one position is significantly more electrophilic and will react preferentially under kinetically controlled conditions.

SNAr_Mechanism dichloro 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine meisenheimer Meisenheimer-like Intermediate dichloro->meisenheimer Nucleophilic Attack nucleophile1 Nucleophile 1 (e.g., R-NH₂) nucleophile1->meisenheimer monosubstituted 3-Substituted-7-chloro-1H-pyrazolo[4,3-d]pyrimidine meisenheimer->monosubstituted Chloride Elimination disubstituted 3,7-Disubstituted-1H-pyrazolo[4,3-d]pyrimidine monosubstituted->disubstituted Second SNAr nucleophile2 Nucleophile 2 (e.g., R'-OH) nucleophile2->disubstituted

Figure 3: Stepwise SNAr for analog synthesis.

This stepwise approach is a powerful tool for medicinal chemists, allowing for the creation of diverse libraries of compounds from a single, common intermediate. By carefully selecting the order of nucleophilic addition, a wide range of chemical space can be explored.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. Its ability to act as a bioisostere of adenine allows it to form key hydrogen bonding interactions within the ATP-binding site of many kinases, which are often implicated in diseases such as cancer and inflammatory disorders.[7][8]

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core serves as the starting point for the synthesis of numerous potent and selective kinase inhibitors. By strategically introducing various substituents at the C3 and C7 positions, researchers can fine-tune the compound's affinity and selectivity for different kinase targets.

For instance, the introduction of an aniline or related amino-heterocycle at one position can provide crucial hydrogen bond interactions with the kinase hinge region, while modification at the other position with bulkier, often hydrophobic groups can occupy other pockets within the ATP-binding site, thereby increasing potency and selectivity.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition atp ATP kinase Kinase Active Site atp->kinase phospho_substrate Phosphorylated Substrate kinase->phospho_substrate Phosphorylation substrate Substrate substrate->kinase inhibitor Pyrazolo[4,3-d]pyrimidine Analog inhibitor->kinase Competitive Binding

Figure 4: Mechanism of competitive kinase inhibition.

The following table summarizes the activity of representative pyrazolo[4,3-d]pyrimidine analogs against various kinase targets, illustrating the versatility of this scaffold.

Compound IDC3-SubstituentC7-SubstituentTarget KinaseIC₅₀ (nM)Reference
1 Isopropyl(2-Phenylbenzyl)aminoCDK7<100[9]
2 Propyl(4-Bromophenethyl)aminoiNOS1120[7]
3 Methyl(4-methylpiperazin-1-yl)Anti-inflammatory>1000[7]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the practical applicability of this guide, detailed, self-validating protocols for the key synthetic steps are provided below. These protocols are based on established methodologies and are designed to be robust and reproducible.

Protocol: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione

Causality: This procedure utilizes a high-temperature fusion with urea to drive the cyclization of the pyrazole precursor, a standard and effective method for the formation of the pyrimidine ring.

  • Reaction Setup: In a round-bottom flask, thoroughly mix 1 equivalent of 4-aminopyrazole-3-carboxamide with 10 equivalents of urea.

  • Heating: Heat the mixture to 190 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Maintain the temperature for 2-4 hours. The reaction can be monitored by TLC by taking small aliquots, dissolving them in a suitable solvent, and comparing to the starting material.

  • Work-up: After cooling to room temperature, add water to the reaction mixture and stir vigorously.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the desired dione.

Protocol: Synthesis of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Causality: This protocol uses phosphorus oxychloride as both the chlorinating agent and solvent, with a tertiary amine to neutralize the generated HCl, ensuring an efficient conversion of the dione to the dichloro product.

  • Reaction Setup: In a dry, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, suspend 1 equivalent of 1H-pyrazolo[4,3-d]pyrimidine-3,7(2H,6H)-dione in 5-10 volumes of phosphorus oxychloride.

  • Base Addition: Slowly add 1.2 equivalents of a tertiary amine (e.g., N,N-diethylaniline) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Causality: This procedure outlines a general method for the regioselective substitution of one of the chlorine atoms, typically the more reactive one, by an amine nucleophile. The use of a base is often necessary to deprotonate the nucleophile or neutralize any generated acid.

  • Reaction Setup: Dissolve 1 equivalent of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Nucleophile Addition: Add 1.1 equivalents of the desired amine nucleophile and 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.

  • Heating: Heat the reaction mixture to a temperature between 80 °C and 120 °C, depending on the reactivity of the nucleophile.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

  • Isolation and Purification: Collect the resulting precipitate by filtration or extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core is a testament to the power of a well-designed chemical scaffold. Its straightforward and scalable synthesis, coupled with the predictable yet versatile reactivity of its two chlorine atoms, has made it an invaluable tool for medicinal chemists. The continued exploration of this scaffold is certain to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the subtleties of kinase biology deepens, the ability to rapidly and efficiently generate diverse libraries of pyrazolo[4,3-d]pyrimidine analogs will remain a critical component of modern drug discovery.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.QM Magic Class | Chapter 29.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.International Journal of ChemTech Research.
  • An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold.PubMed.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.MDPI.
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).Benchchem.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.PMC.
  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at:

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.DAU.
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.PMC.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.Clausius Scientific Press.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. Available at:

  • d ]pyrimidine inhibitor of CDK7.eatris-cz.

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Technical Guide: 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and functionalization of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine , a privileged scaffold in kinase inhibitor discovery.

Executive Summary: The "Adenine-Plus" Scaffold

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core acts as a potent bioisostere of the adenine moiety found in ATP. Unlike the more common pyrazolo[3,4-d] isomer (which mimics the purine core directly), the [4,3-d] system offers a distinct vector geometry for substituent exit, particularly at the C3 position. This allows for unique access to the kinase "gatekeeper" residue and the solvent-exposed front, regions critical for engineering selectivity into pan-kinase inhibitors.

The scaffold's utility is defined by its orthogonal reactivity profile : the high susceptibility of the C7-chloride to nucleophilic aromatic substitution (


) and the stability of the C3-chloride, which requires transition-metal catalysis for functionalization. This enables a programmable "install-and-extend" synthetic strategy.

Chemical Architecture & Reactivity

Structural Numbering and Logic

To understand the SAR (Structure-Activity Relationship), one must map the scaffold against the ATP binding pocket:

  • N1/N2 (Pyrazole): Corresponds to the sugar-binding region; often alkylated to tune solubility and pharmacokinetic properties.

  • C3 (Pyrazole): Projects towards the Gatekeeper residue or Solvent Front . This is the "selectivity handle."

  • C7 (Pyrimidine): Analogous to the

    
    -position of adenine. Substituents here (usually amines) form the primary Hinge Binding  motif (interaction with the kinase backbone).
    
Regioselectivity Map

The core features two electrophilic sites with vastly different reactivities, allowing for sequential, protecting-group-free functionalization.

Table 1: Reactivity Profile of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

PositionMoietyReactivity TypeConditionsMechanistic Insight
C7 Pyrimidine-ClHigh (

)
Amines,

to RT, DIPEA
Electron-deficient pyrimidine ring facilitates Meisenheimer complex formation.
C3 Pyrazole-ClLow (Cross-Coupling)Suzuki/Stille,

, Pd cat.
Electron-rich pyrazole ring deactivates the C-Cl bond; requires oxidative addition.
N1 Pyrazole-NHNucleophilicAlkyl Halides, Base (

)
Ambident nucleophile. N1 alkylation is generally thermodynamically preferred over N2.

Experimental Protocols

Synthesis of the Core Scaffold

While commercial sources exist, in-house synthesis allows for early-stage diversification. The route typically proceeds via the cyclization of 4-aminopyrazole-3-carboxylate derivatives.

Workflow:

  • Cyclization: Condensation of ethyl 4-amino-1H-pyrazole-3-carboxylate with formamide (or urea) at

    
     yields the 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.
    
  • Chlorination: Treatment with

    
     (Phosphorus Oxychloride) and 
    
    
    
    converts the lactam to the chloride.
    • Note: If the C3-Cl is not present in the starting material, it can be installed via electrophilic halogenation (NCS/NBS) on the pyrazole ring before the

      
       step.
      
Protocol: Regioselective at C7 (Hinge Binder Installation)

This step installs the primary pharmacophore.

  • Reagents: 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq), Aniline/Amine derivative (1.1 eq), DIPEA (2.0 eq), n-Butanol or DMF.

  • Procedure:

    • Dissolve the dichloro scaffold in n-Butanol (

      
      ).
      
    • Add DIPEA followed by the amine.

    • Stir at Room Temperature for 2-4 hours. (Heating to

      
       may be required for sterically hindered anilines).
      
    • Monitoring: TLC/LCMS will show consumption of starting material and formation of the mono-substituted product. The C3-Cl remains intact.

    • Workup: Precipitate with water or evaporate and purify via flash chromatography (DCM/MeOH gradient).

Protocol: Suzuki Coupling at C3 (Selectivity Handle)

This step extends the molecule into the hydrophobic pocket.

  • Reagents: C7-substituted intermediate (1.0 eq), Boronic Acid/Ester (1.5 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq, 2M aq), Dioxane.
  • Procedure:

    • Degas solvents thoroughly with Nitrogen/Argon.

    • Combine reactants in a microwave vial.

    • Heat to

      
       (microwave) for 30-60 minutes.
      
    • Workup: Filter through Celite, extract with EtOAc, and purify via reverse-phase HPLC or silica chromatography.

Visualizing the Logic

Synthesis & Functionalization Pathway

The following diagram illustrates the sequential logic of building a library from this scaffold.

G cluster_0 Reactivity Logic Start Precursor: 4-amino-1H-pyrazole -3-carboxylate Core SCAFFOLD: 3,7-Dichloro-1H- pyrazolo[4,3-d]pyrimidine Start->Core 1. Formamide, 190°C 2. POCl3, Reflux Step1 Intermediate A: 7-Amino-3-chloro (Hinge Binder Installed) Core->Step1 SNAr (C7 Selective) R-NH2, DIPEA, RT (Kinetic Control) Final Lead Compound: 3-Aryl-7-Amino (Dual Pocket Occupancy) Step1->Final Suzuki Coupling (C3) Ar-B(OH)2, Pd cat. 100°C

Caption: Sequential functionalization strategy exploiting the reactivity differential between C7 (pyrimidine) and C3 (pyrazole).

Kinase Binding Mode (Pharmacophore)

This diagram represents the typical binding interaction of the final inhibitor within the ATP pocket (e.g., CDK2/9).

Binding Hinge Kinase Hinge Region (Glu81 / Leu83) N_Pyr N(5/7) & C7-NH Hinge->N_Pyr Hydrogen Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Phe/Thr) C3_Sub C3-Substituent (Aryl/Heteroaryl) Gatekeeper->C3_Sub Hydrophobic/Pi-Stacking Interaction

Caption: Schematic of the bidentate binding mode. The C7-amine anchors to the hinge, while the C3-group probes the selectivity pocket.

Case Studies & Applications

CDK Inhibitors (Cyclin-Dependent Kinases)

The 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine class has demonstrated nanomolar potency against CDK2, CDK5, and CDK9.

  • Mechanism: Competitive ATP inhibition.

  • Key Modification: Introduction of a bulky hydrophobic group at C3 (e.g., isopropyl or cyclobutyl) often improves selectivity against GSK3

    
    .
    
  • Reference: The work by Paruch et al. highlights the "3,5,7" substitution pattern where the C3 position is critical for shape complementarity with the ATP binding cleft [1].

Cyclin K Degraders (Molecular Glues)

Recent advancements have utilized this scaffold not just for inhibition, but for targeted protein degradation.

  • Compound 24: A derivative with a C3-cyclobutyl and C7-biaryl amine was found to act as a "molecular glue," inducing the interaction between CDK12 and DDB1, leading to the ubiquitination and degradation of Cyclin K [1].

  • Implication: The scaffold is rigid enough to support the precise geometry required for ternary complex formation (E3 Ligase-Drug-Target).

References

  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[4,3-d]pyrimidine Derivatives Source: National Institutes of Health (PubMed Central) URL:[Link]

  • Pyrazolo[4,3-d]pyrimidine as a Privileged Scaffold for Kinase Inhibition Source: RSC Medicinal Chemistry URL:[Link]

The Untapped Therapeutic Potential of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazolo[4,3-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrazolo[4,3-d]pyrimidine core represents a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. Its structural resemblance to endogenous purines allows it to interact with a wide array of ATP-binding sites in enzymes, particularly kinases, making it a fertile ground for the development of novel therapeutics. This guide delves into the biological activities of derivatives of the 1H-pyrazolo[4,3-d]pyrimidine scaffold, with a specific focus on the potential of its 3,7-dichloro substituted variant as a versatile starting point for drug discovery programs in oncology, inflammation, and beyond. The strategic placement of chlorine atoms at the 3 and 7 positions offers a unique combination of synthetic handles for further chemical elaboration and the potential for enhanced biological activity and favorable pharmacokinetic properties.

Anticancer Applications: Targeting Key Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the 1H-pyrazolo[4,3-d]pyrimidine scaffold has been extensively explored for its ability to inhibit key proteins in these pathways.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a common feature of many cancers. 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have emerged as potent inhibitors of CDKs.[1][2][3][4] These compounds act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of their substrates, which ultimately leads to cell cycle arrest and apoptosis.[2] The pyrazolo[4,3-d]pyrimidine core effectively mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.[2]

A notable example is the 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine derivative, LGR6768, which has been identified as a nanomolar inhibitor of CDK7.[5] This selectivity is significant as CDK7 plays a dual role in regulating both the cell cycle and transcription.[5]

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression CDK_Cyclin CDK/Cyclin Complexes Substrates Cell Cycle Substrates (e.g., Rb) CDK_Cyclin->Substrates Phosphorylation Progression G1-S, G2-M Transition Substrates->Progression Inhibitor 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivative Inhibitor->CDK_Cyclin Inhibition

Caption: Inhibition of CDK/Cyclin complexes by pyrazolo[4,3-d]pyrimidine derivatives blocks substrate phosphorylation and halts cell cycle progression.

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. The mTOR signaling pathway is frequently hyperactivated in cancer. While not specifically detailing dichloro-derivatives, research has shown that pyrazolo[3,4-d]pyrimidines can be potent and selective ATP-competitive inhibitors of mTOR.[6] Given the structural similarities, this presents a compelling rationale for investigating 1H-pyrazolo[4,3-d]pyrimidine derivatives, including the 3,7-dichloro variant, as mTOR inhibitors.

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound against mTORC1.

1. Preparation of Reagents:

  • mTORC1 Complexes: Immunoprecipitate mTORC1 from cultured cells (e.g., HEK293E) using an anti-Raptor antibody.[7]
  • Substrate: Purified recombinant 4E-BP1 is a common substrate.[8]
  • Kinase Buffer: Typically contains HEPES, MgCl2, and other components to maintain pH and provide necessary cofactors.
  • ATP: A stock solution of ATP, which will be radiolabeled (e.g., [γ-³²P]ATP) for detection.
  • Test Compound: A dilution series of the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine derivative.

2. Assay Procedure:

  • In a microcentrifuge tube, combine the immunoprecipitated mTORC1, the test compound at various concentrations, and the kinase buffer.
  • Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP) and the 4E-BP1 substrate.
  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
  • Stop the reaction by adding SDS-PAGE loading buffer.

3. Detection and Analysis:

  • Separate the reaction products by SDS-PAGE.
  • Visualize the phosphorylated 4E-BP1 by autoradiography.
  • Quantify the band intensity to determine the extent of mTORC1 inhibition at each compound concentration.
  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the mTORC1 activity.
Aryl Hydrocarbon Receptor (AhR) Antagonism

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a role in regulating immune responses. In the tumor microenvironment, AhR activation can lead to immunosuppression. Therefore, AhR antagonists are being investigated as a novel cancer immunotherapy approach.

A significant finding is the use of 5,7-dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine as a key intermediate in the synthesis of potent AhR antagonists for colorectal cancer immunotherapy.[9][10] This demonstrates that the dichloro-pyrazolo[4,3-d]pyrimidine scaffold is synthetically accessible and can be elaborated into biologically active molecules for oncology applications.

Anti-inflammatory Activity: Modulation of Innate Immune Responses

Chronic inflammation is a key driver of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. 1H-Pyrazolo[4,3-d]pyrimidine derivatives have shown promise as anti-inflammatory agents.

Inhibition of the TLR4/p38 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. Certain pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages by suppressing the TLR4/p38 signaling pathway.[11]

TLR4_p38_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activation p38 p38 MAPK TLR4->p38 NFkB NF-κB p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation Inhibitor 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivative Inhibitor->p38 Inhibition

Caption: Pyrazolo[4,3-d]pyrimidine derivatives can inhibit the p38 MAPK pathway, leading to reduced production of pro-inflammatory cytokines.

This protocol describes how to measure the anti-inflammatory effect of a compound by quantifying cytokine levels in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using an enzyme-linked immunosorbent assay (ELISA).[12][13]

1. Cell Culture and Treatment:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine derivative for 1 hour.
  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include unstimulated and vehicle-treated controls.

2. Supernatant Collection:

  • After incubation, centrifuge the plate to pellet the cells.
  • Carefully collect the supernatant, which contains the secreted cytokines.

3. ELISA Procedure:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
  • Block the plate to prevent non-specific binding.
  • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.
  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
  • Add a substrate that will be converted by the enzyme to produce a colorimetric signal.
  • Measure the absorbance using a microplate reader.

4. Data Analysis:

  • Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.
  • Determine the dose-dependent effect of the compound on cytokine production.

Quantitative Data Summary

The following table summarizes representative biological activity data for various 1H-pyrazolo[4,3-d]pyrimidine derivatives. It is important to note that data for the specific 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is limited in the public domain, and the presented data is for structurally related analogs to indicate the potential potency of this chemical class.

Compound ClassTargetAssayIC50/EC50Reference
3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidineCDK7Kinase AssayNanomolar range[5]
Pyrazolo[4,3-d]pyrimidine derivative (4e)NO productionRAW 264.7 cells2.64 µM[11]
Pyrazolo[4,3-d]pyrimidine derivative (4e)IL-6 productionRAW 264.7 cells4.38 µM[11]
Pyrazolo[4,3-d]pyrimidine derivative (4e)TNF-α productionRAW 264.7 cells5.63 µM[11]

Future Perspectives and the Promise of the 3,7-Dichloro Scaffold

The available literature strongly supports the 1H-pyrazolo[4,3-d]pyrimidine scaffold as a versatile platform for the development of potent and selective inhibitors of various therapeutic targets. The successful use of a 5,7-dichloro derivative as a synthetic precursor for AhR antagonists highlights the feasibility and utility of halogenated intermediates in this series.

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core remains a relatively unexplored chemical space with significant potential. The chlorine atoms at the 3 and 7 positions offer several advantages:

  • Synthetic Versatility: These positions are amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

  • Modulation of Physicochemical Properties: Halogenation can improve metabolic stability, cell permeability, and target-binding affinity.

  • Probing Structure-Activity Relationships: Systematic modification at these positions can provide valuable insights into the specific interactions required for potent and selective biological activity.

Future research should focus on the synthesis and biological evaluation of a focused library of 3,7-disubstituted-1H-pyrazolo[4,3-d]pyrimidine derivatives against a panel of kinases and other relevant targets. Such studies are poised to unlock the full therapeutic potential of this promising scaffold and deliver novel drug candidates for a range of human diseases.

References

  • J. Med. Chem. (2022). 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. PubMed. Retrieved from [Link]

  • ACS Publications. (2021). 3,5,7-Substituted Pyrazolo[4,3‑d]Pyrimidine Inhibitors of Cyclin. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Retrieved from [Link]

  • ACS Publications. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Retrieved from [Link]

  • PMC. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Retrieved from [Link]

  • PMC. (n.d.). Pattern of pro-inflammatory cytokine induction in RAW264.7 mouse macrophages is identical for virulent and attenuated Borrelia burgdorferi. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. Retrieved from [Link]

  • Bio-protocol. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. Retrieved from [Link]

  • ResearchGate. (n.d.). What's the best way to detect pro-inflammatory cytokines in RAW264.7 supernatant?. Retrieved from [Link]

  • Taylor & Francis. (2019). Full article: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Retrieved from [Link]

  • ACS Publications. (2009). Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Retrieved from [Link]

  • Current Protocols in Immunology. (2015). "Detection of Intracellular Cytokines by Flow Cytometry". Retrieved from [Link]

  • PMC. (n.d.). Experimental Approaches in Delineating mTOR Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine... Retrieved from [Link]

Sources

In Silico Modeling of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Interactions: A Computational Framework for Purine Bioisostere Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-d]pyrimidine bicyclic system is a highly privileged scaffold in medicinal chemistry, widely recognized as a purine bioisostere capable of competitive binding at the ATP-binding sites of various kinases and adenosine receptors [1, 2]. Specifically, 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 2091692-97-4) serves as a critical fragment-based drug discovery (FBDD) starting point. The di-halogenated nature of this intermediate not only provides synthetic handles for nucleophilic aromatic substitution (SNAr) but also introduces unique halogen-bonding dynamics within protein microenvironments.

This whitepaper provides an authoritative, step-by-step guide to the in silico modeling of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine. By bridging Quantum Mechanics (QM) with Molecular Dynamics (MD), we establish a self-validating computational protocol to predict its interactions before committing to complex synthetic derivatization.

Computational Rationale: The Physics of the Scaffold

As a Senior Application Scientist, I frequently observe computational campaigns fail because they treat halogenated fragments using standard Molecular Mechanics (MM) force fields. Standard force fields treat chlorine atoms as purely electronegative spheres. However, halogens exhibit an anisotropic charge distribution—a region of positive electrostatic potential at their distal tip known as the


-hole .

When modeling 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, capturing this


-hole is non-negotiable. The C3 and C7 chlorines can act as highly directional halogen bond donors to backbone carbonyls in the kinase hinge region. Furthermore, the N1/N2 and N5/N6 atoms of the pyrazolo-pyrimidine core mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds with hinge residues (e.g., His284/His286 in ALK2, or Met94 in CDKs) [2, 3].

To accurately model these interactions, our workflow mandates a hybrid approach: QM-derived ligand preparation followed by explicit-solvent MD simulations.

Experimental Protocols: A Self-Validating In Silico Workflow

The following step-by-step methodology ensures high-fidelity prediction of the fragment's binding pose and thermodynamic stability.

Phase 1: Quantum Mechanical (QM) Ligand Profiling

Objective: To map the electrostatic potential (ESP) and quantify the


-hole for accurate halogen bonding prediction.
  • Ligand Construction: Build the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine structure in a molecular editor (e.g., Maestro or Avogadro).

  • Geometry Optimization: Execute Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G(d,p) basis set .

  • ESP Mapping: Generate the ESP surface. Causality checkpoint: Verify the presence of a positive potential cap (blue region on the ESP map) at the distal ends of the C3 and C7 chlorine atoms.

  • HOMO-LUMO Gap Calculation: Extract the orbital energies. A lower gap indicates higher chemical reactivity, which is crucial for predicting the success of subsequent SNAr derivatization at the C7 position to generate elaborated inhibitors like LGR6768 [1].

Phase 2: Target Protein Preparation

Objective: To prepare the kinase active site, ensuring correct tautomeric and protonation states.

  • Structure Retrieval: Download a high-resolution crystal structure of the target kinase (e.g., CDK7, PDB ID: 7B5O) [1].

  • Pre-processing: Remove co-crystallized buffers and water molecules beyond 5 Å of the ATP-binding pocket.

  • Protonation Assignment: Run PROPKA at pH 7.4. Crucial Step: Ensure the catalytic lysine (e.g., Lys235 in ALK2) is protonated, and the DFG-motif aspartate is deprotonated, as these dictate the electrostatic environment of the pocket [2].

Phase 3: Molecular Docking & Interaction Profiling
  • Grid Generation: Center the receptor grid on the hinge region backbone amides.

  • Docking Execution: Perform Extra Precision (XP) docking (e.g., Glide XP).

  • Pose Triage: Filter poses strictly by pharmacophore compliance. The valid pose must demonstrate the N1/N2 pyrazole nitrogens acting as hydrogen bond donors/acceptors with the hinge region [4].

Phase 4: Molecular Dynamics (MD) Validation

Objective: To validate the residence time of the predicted hydrogen and halogen bonds.

  • System Solvation: Place the docked complex in an octahedral TIP3P water box with 0.15 M NaCl.

  • Equilibration: Run NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each.

  • Production Run: Execute a 100 ns trajectory.

  • Trajectory Analysis: Calculate the Root Mean Square Fluctuation (RMSF) of the ligand. Causality checkpoint: If the RMSF of the pyrazolo[4,3-d]pyrimidine core exceeds 2.0 Å, the hinge-region hydrogen bonds are unstable, and the docking pose is an artifact.

Quantitative Data Presentation

The table below summarizes the theoretical in silico profiling metrics of the un-derivatized dichloro scaffold compared to endogenous ATP and a fully elaborated clinical-grade derivative.

Metric3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (Fragment)Endogenous ATPElaborated Derivative (e.g., LGR6768 CDK7 Inhibitor)
Primary Target Interaction Hinge region (Bidentate H-bonds)Hinge region (Adenine core)Hinge + Deep hydrophobic pocket
Docking Score (Glide XP) -6.2 kcal/mol-8.5 kcal/mol-11.4 kcal/mol
HOMO-LUMO Gap (eV) 4.12 eV (Highly reactive for SNAr)> 6.0 eV (Stable)5.85 eV (Stable drug-like)
Halogen Bond Potential Yes (C3-Cl and C7-Cl

-holes)
N/AN/A (Chlorines typically substituted)
Core RMSD (100ns MD) 1.8 Å (Stable fragment binding)1.2 Å0.9 Å (Highly locked conformation)

Table 1: Comparative in silico interaction profiling of the pyrazolo[4,3-d]pyrimidine scaffold.

Workflow Visualization

The following diagram illustrates the logical progression of our computational framework, highlighting the transition from quantum mechanics to dynamic biological simulation.

G A Target Scaffold 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine B Phase 1: QM Profiling DFT (B3LYP/6-31G*) Map σ-holes on Cl atoms A->B C Phase 2: Protein Prep Kinase Targets (e.g., CDK7) Optimize H-bond network A->C D Phase 3: Molecular Docking Glide XP / AutoDock Vina Evaluate Hinge H-Bonds B->D C->D E Phase 4: MD Simulation 100 ns Trajectory Verify Pose Stability D->E F Lead Optimization SNAr Derivatization at C3/C7 E->F

Fig 1: In silico workflow for profiling 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine interactions.

Conclusion

By treating 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine not just as a synthetic intermediate, but as a dynamic pharmacophore, computational chemists can accurately map the ATP-binding pocket of target kinases. The integration of DFT-derived electrostatic mapping with explicit-solvent MD simulations ensures that the predicted hinge-region hydrogen bonds and halogen-bonding vectors are thermodynamically viable, drastically reducing attrition rates during subsequent lead optimization phases.

References

  • Title: Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 Source: Biomedicine & Pharmacotherapy (2023) URL: [Link]

  • Title: Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: Journal of Medicinal Chemistry (ACS Publications, 2022) URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (2025) URL: [Link]

Methodological & Application

Application Note: Protocol for the Synthesis of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, four-step synthetic protocol for the preparation of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine , a critical pharmacophore in the development of Cyclin-Dependent Kinase (CDK) inhibitors and antiviral agents. Unlike the more common [3,4-d] isomers, the [4,3-d] scaffold offers unique binding vectors for ATP-competitive inhibition. This guide addresses the specific challenge of introducing the chlorine substituent at the 3-position (pyrazole ring) and 7-position (pyrimidine ring) via a convergent deoxygenative chlorination strategy.

Introduction & Retrosynthetic Analysis

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a bioisostere of purine, where the imidazole ring is replaced by a pyrazole. The presence of chlorine atoms at positions 3 and 7 provides versatile handles for subsequent nucleophilic aromatic substitutions (


), allowing for the rapid generation of libraries (e.g., 3,7-bis(amino) derivatives).

Synthetic Challenge: Direct chlorination of the pyrazole C3 position is difficult on the fused system. Therefore, the C3-oxygen functionality must be installed early in the pyrazole precursor, carried through cyclization, and simultaneously chlorinated with the C7-oxygen in the final step.

Retrosynthetic Scheme

The synthesis disconnects into two phases: construction of the functionalized pyrazole core and annulation of the pyrimidine ring.

Retrosynthesis Target 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Diol 1H-Pyrazolo[4,3-d]pyrimidine-3,7-diol (Tautomer: 3-hydroxy-7-one) Target->Diol Chlorination (POCl3) AminoPyrazole Ethyl 4-amino-3-hydroxy- 1H-pyrazole-5-carboxylate Diol->AminoPyrazole Cyclization (Formamide) NitroPyrazole Ethyl 3-hydroxy-4-nitro- 1H-pyrazole-5-carboxylate AminoPyrazole->NitroPyrazole Reduction (H2/Pd) Start Diethyl Oxalacetate + Hydrazine NitroPyrazole->Start Ring Formation & Nitration

Figure 1: Retrosynthetic strategy for the 3,7-dichloro scaffold.

Detailed Experimental Protocol

Phase 1: Pyrazole Core Construction

Objective: Synthesize Ethyl 4-amino-3-hydroxy-1H-pyrazole-5-carboxylate.

Step 1: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate

  • Reagents: Diethyl oxalacetate (1.0 eq), Hydrazine hydrate (1.05 eq), Ethanol (Abs.).

  • Procedure:

    • Dissolve diethyl oxalacetate in ethanol at 0°C.

    • Add hydrazine hydrate dropwise to control exotherm (

      
      ).
      
    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Reflux for 1 hour to ensure cyclization.

    • Concentrate in vacuo. The product usually precipitates upon cooling or addition of ether.

  • Checkpoint:

    
     NMR should show pyrazole CH at 
    
    
    
    ppm.

Step 2: Nitration to Ethyl 3-hydroxy-4-nitro-1H-pyrazole-5-carboxylate

  • Reagents: Fuming Nitric acid (

    
    ), Sulfuric acid (
    
    
    
    ).
  • Procedure:

    • Dissolve the product from Step 1 in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temp 
      
      
      
      .
    • Stir at 0°C for 1 hour, then pour onto crushed ice.

    • Safety: Exothermic quench.[1] Filter the yellow precipitate.[2]

  • Mechanism: Electrophilic aromatic substitution at the C4 position (activated by the 3-OH group).

Step 3: Reduction to Ethyl 4-amino-3-hydroxy-1H-pyrazole-5-carboxylate

  • Reagents: 10% Pd/C, Hydrogen gas (

    
    , 1 atm) OR 
    
    
    
    in EtOH.
  • Procedure (Catalytic Hydrogenation):

    • Suspend nitro-pyrazole in Methanol. Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon for 4-6 hours.
      
    • Filter through Celite to remove catalyst.

    • Critical: Use immediately in the next step to prevent oxidation of the amine.

Phase 2: Pyrimidine Annulation & Chlorination

Objective: Cyclize to the 3,7-diol and convert to the 3,7-dichloro target.

Step 4: Cyclization to 1H-pyrazolo[4,3-d]pyrimidine-3,7-diol

  • Reagents: Formamide (Excess), Ammonium Formate (Catalytic).

  • Procedure:

    • Mix the amine from Step 3 with Formamide (10 vol).

    • Heat to 180-190°C for 4-6 hours.

    • Observation: The reaction will darken.

    • Cool to RT. The product (3,7-diol) often precipitates. If not, dilute with water and adjust pH to ~5-6 with acetic acid.

    • Filter the solid.[2][3][4][5][6]

  • Data: MS (ESI)

    
    
    
    
    
    .

Step 5: Chlorination (The Critical Step) This step converts both the 3-hydroxy and 7-hydroxy (tautomeric 7-one) groups to chlorides using Vilsmeier-Haack type conditions.

  • Reagents: Phosphorus Oxychloride (

    
    , Solvent/Reagent), Phosphorus Pentachloride (
    
    
    
    , 1.1 eq), N,N-Diethylaniline (1.0 eq) or DIPEA.
  • Setup: Flame-dried round bottom flask, reflux condenser with

    
     guard tube.
    
  • Protocol:

    • Place the dried 3,7-diol intermediate in the flask.

    • Add

      
       (solid) and mix.
      
    • Add

      
       (5-10 volumes) carefully.
      
    • Add N,N-Diethylaniline (catalyst/acid scavenger).

    • Reflux (110°C) for 4-8 hours.

    • Monitoring: Aliquot into MeOH (forms methyl ether) for TLC/LCMS monitoring. Disappearance of starting material is critical.

  • Workup (Hazardous):

    • Remove excess

      
       by rotary evaporation (use a dedicated pump trap).
      
    • Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Caution: Violent hydrolysis.

    • Extract immediately with Chloroform (

      
      ) or DCM.
      
    • Wash organic layer with cold saturated

      
       (aq) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc). The 3,7-dichloro derivative is less polar than the diol.

Process Visualization

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Pyrazole Synthesis cluster_1 Phase 2: Fusion & Functionalization Step1 Step 1: Condensation Diethyl Oxalacetate + Hydrazine (EtOH, Reflux) Step2 Step 2: Nitration HNO3 / H2SO4 (0°C -> RT) Step1->Step2 Yield ~80% Step3 Step 3: Reduction H2, Pd/C (MeOH, RT) Step2->Step3 Yield ~90% Step4 Step 4: Cyclization Formamide, 190°C Forms 3,7-Diol Step3->Step4 Yield ~75% Step5 Step 5: Chlorination POCl3 + PCl5 (Reflux, 6h) Step4->Step5 Deoxygenative Chlorination Output Target: 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Step5->Output Isolation

Figure 2: Step-by-step reaction workflow.

Safety: POCl3 Quenching Protocol

Quench Residue Crude Reaction Residue (Contains Product + POCl3) Evap 1. Evaporate Excess POCl3 (Rotovap, <60°C) Residue->Evap Ice 2. Pour onto Crushed Ice (Slow addition, Stirring) Evap->Ice Extract 3. Extract with DCM (Keep cold) Ice->Extract Wash 4. Wash with NaHCO3 (Neutralize Acid) Extract->Wash

Figure 3: Safety workflow for quenching phosphorus oxychloride reactions.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Incomplete Chlorination Moisture in reagents; Old

.
Use freshly sublimed

and distill

before use. Ensure system is strictly anhydrous.
Low Yield in Step 4 Incomplete cyclization; Polymerization.Ensure temperature reaches 180°C. Use pure Formamide. Monitor by TLC.[2]
Product Hydrolysis Quenching too hot; Acidic workup.Keep quench temp <10°C. Neutralize aqueous layer immediately with

.
Regioisomers Incorrect starting pyrazole isomer.Verify Step 1 regioselectivity. The 3-hydroxy-5-carboxylate is thermodynamically favored.

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    14.5 (br s, 1H, NH), 8.8 (s, 1H, H-5). Note: H-3 is substituted by Cl, so no signal there.
  • MS (ESI):

    
     189/191/193 
    
    
    
    (Characteristic
    
    
    isotope pattern: 9:6:1).

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines: ResearchGate. "Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines." Available at: [Link]

  • Chlorination Protocols: MDPI. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3." Available at: [Link]

  • Related Scaffold Synthesis: Semantics Scholar. "A Convenient Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives." Available at: [Link][3]

Sources

Application Note: Development and Evaluation of CDK Inhibitors Using the 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Utility

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a "privileged scaffold" in medicinal chemistry, specifically designed as a bioisostere of adenine. Its structural homology to the purine core of ATP allows its derivatives to function as potent, ATP-competitive inhibitors of protein kinases, particularly Cyclin-Dependent Kinases (CDKs) (e.g., CDK2, CDK5, CDK9).

This application note details the workflow for transforming this reactive intermediate into bioactive libraries and evaluating their efficacy in cancer cell line studies. Unlike final drug candidates, this dichloro-scaffold serves as a versatile electrophile, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries through sequential nucleophilic substitutions.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Generation of focused libraries targeting the ATP-binding pocket of kinases.

  • Oncology Screening: Development of anti-proliferative agents against solid tumors (Breast MCF-7, Colorectal HCT-116) and hematological malignancies (Leukemia K562).

  • Mechanism of Action Studies: Probing CDK-mediated cell cycle arrest (G1/S or G2/M phase).

Chemical Handling & Derivatization Strategy

WARNING: 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a reactive electrophile. It is not intended for direct addition to cell cultures as a drug; it will non-specifically alkylate proteins, leading to false-positive toxicity. It must be derivatized first.

Structural Logic
  • C7-Position (Pyrimidine): Highly reactive toward nucleophilic aromatic substitution (SNAr). This position mimics the N6-amine of adenine and binds to the "hinge region" of the kinase.

  • C3-Position (Pyrazole): Less reactive; allows for introduction of hydrophobic groups to access the "back pocket" of the kinase active site.

Workflow Diagram: Scaffold to Screen

G Scaffold 3,7-Dichloro Scaffold Step1 Step 1: C7 Substitution (Hinge Binder) Scaffold->Step1  Primary Amine  (S_NAr, mild heat) Intermediate 7-Amino-3-chloro Intermediate Step1->Intermediate Step2 Step 2: C3 Substitution (Back Pocket) Intermediate->Step2  Suzuki Coupling  or S_NAr (high heat) Library Bioactive Library (Final Compounds) Step2->Library Screen Cellular Screening (MCF-7, HCT-116) Library->Screen  IC50 Determination

Caption: Sequential derivatization workflow transforming the dichloro-scaffold into a bioactive kinase inhibitor library.

Protocol: In Vitro Biological Evaluation

Once the library is synthesized (e.g., 7-benzylamino-3-isopropyl derivatives), the following protocols validate biological activity.

A. Cell Viability Screening (MTT/MTS Assay)

Objective: Determine the IC50 of derivatives compared to the parent scaffold (negative control) and a reference CDK inhibitor (e.g., Roscovitine).

Materials:

  • Cell Lines: MCF-7 (Breast Adenocarcinoma), HCT-116 (Colorectal Carcinoma).[1][2]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Controls: DMSO (Vehicle), Staurosporine (Positive Kill), Parent 3,7-dichloro scaffold (Toxicity Control).

Step-by-Step Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment:

    • Dissolve compounds in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.01 µM to 100 µM) in culture medium. Final DMSO < 0.5%.

    • Add 100 µL of diluted compounds to wells.

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

    • Aspirate medium carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Expected Results Table:

Compound ID R1 (C7-Pos) R2 (C3-Pos) MCF-7 IC50 (µM) HCT-116 IC50 (µM) Interpretation
Scaffold Cl Cl > 50 > 50 Inactive/Non-specific
Derivative A Benzylamino Cl 1.2 ± 0.3 0.8 ± 0.1 Moderate Potency
Derivative B Benzylamino Isopropyl 0.045 ± 0.01 0.060 ± 0.02 High Potency (Hit)

| Roscovitine | (Reference) | - | 14.5 | 16.2 | Reference Standard |

B. Target Engagement: Cell Cycle Analysis

Objective: Confirm that cytotoxicity is due to CDK inhibition (mechanism-based) rather than general toxicity. CDK2/1 inhibition typically causes G1/S or G2/M arrest.

Protocol:

  • Treatment: Treat HCT-116 cells with Derivative B at 1x and 5x IC50 for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol; resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C.

  • Flow Cytometry: Analyze 10,000 events for DNA content.

Self-Validating Logic:

  • If Mechanism is CDK Inhibition:[1][2] You will see a sharp increase in G2/M or G1 phase population compared to DMSO.

  • If Mechanism is Non-Specific Toxicity: You will see a "Sub-G1" peak (debris/apoptosis) without specific phase arrest.

C. Molecular Pathway Validation (Western Blot)

Objective: Verify inhibition of phosphorylation of downstream substrates (e.g., Rb protein).

Pathway Diagram:

Signaling Compound Pyrazolo[4,3-d] Derivative CDK2 CDK2 / Cyclin E Compound->CDK2 Inhibits Rb_P Phospho-Rb (Inactive) CDK2->Rb_P Phosphorylates Rb Rb (Active Tumor Suppressor) CDK2->Rb Blocked by Compound E2F E2F Transcription Factor Rb_P->E2F Releases Rb->E2F Binds/Sequesters CellCycle S-Phase Entry (Proliferation) E2F->CellCycle Promotes Arrest G1 Cell Cycle Arrest E2F->Arrest Inhibition leads to

Caption: Mechanism of Action. The derivative inhibits CDK2, preventing Rb phosphorylation, thereby sequestering E2F and halting the cell cycle.

Protocol:

  • Lyse treated cells (RIPA buffer + Phosphatase Inhibitors).

  • Run SDS-PAGE and transfer to PVDF membrane.

  • Probe with:

    • Primary: Anti-Phospho-Rb (Ser807/811) [Target].

    • Control: Anti-Total Rb and Anti-GAPDH [Loading Control].

  • Result: A dose-dependent decrease in Phospho-Rb band intensity confirms CDK inhibition.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. (2022). Link

  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry. (2019). Link

  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2003).[3] Link

  • Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents. International Journal of Molecular Sciences. (2019). Link

Sources

Application Notes & Protocols: 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology

The quest for selective and potent anticancer agents has led researchers to focus on "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. The pyrazolo[4,3-d]pyrimidine core is one such scaffold. As a bioisostere of natural purines like adenine, it is adept at competing for the ATP-binding site of a diverse range of protein kinases, enzymes that are frequently dysregulated in cancer.[1][2][3][4] This structural mimicry allows for the rational design of potent kinase inhibitors, which form a cornerstone of modern targeted cancer therapy.

This guide focuses on 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine , a key intermediate for the synthesis of novel therapeutic candidates. The two chlorine atoms on the pyrimidine ring are highly reactive leaving groups, making this molecule an exceptionally versatile starting material for creating libraries of substituted derivatives through nucleophilic aromatic substitution. Researchers can leverage this reactivity to systematically modify the scaffold and optimize its interaction with specific cancer targets, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[5][6][7][8]

These application notes provide a comprehensive framework for utilizing 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, from synthetic derivatization to biological evaluation, empowering researchers to explore its full potential in the discovery of next-generation cancer therapeutics.

Section 1: Mechanism of Action - Targeting Key Oncogenic Pathways

The primary therapeutic potential of pyrazolo[4,3-d]pyrimidine derivatives lies in their ability to function as ATP-competitive inhibitors of protein kinases. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many cancers, kinases become constitutively active, leading to uncontrolled cell proliferation, survival, and metastasis.[6][9]

By occupying the ATP-binding pocket, pyrazolo[4,3-d]pyrimidine-based inhibitors block this phosphotransfer reaction, effectively shutting down the aberrant signaling pathway. The specific kinase targeted depends on the nature of the chemical groups (R1, R2) attached to the core scaffold, which form key interactions with amino acid residues within the kinase's active site.

cluster_0 ATP Binding Pocket of Kinase ATP ATP Substrate Substrate ATP->Substrate Phosphorylation (Uncontrolled in Cancer) exp1 Normal (or Dysregulated) Kinase Activity Inhibitor Pyrazolo[4,3-d] pyrimidine Derivative exp2 Inhibition by Drug Candidate exp_block BLOCKS

Caption: Kinase inhibition by pyrazolo[4,3-d]pyrimidine derivatives.

Common protein kinase targets for this scaffold include:

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. Inhibition of CDKs (e.g., CDK1, CDK2) can induce cell cycle arrest and apoptosis in cancer cells.[2][7]

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, which drives proliferation in many epithelial cancers. Inhibitors can block downstream signaling pathways like MAPK and PI3K/Akt.[8][10][11]

  • Non-Receptor Tyrosine Kinases: Including Src and Abl, which are involved in cell motility, adhesion, and invasion.[12][13]

Beyond kinase inhibition, certain derivatives have also been shown to act as microtubule targeting agents, binding to the colchicine site on tubulin and disrupting microtubule dynamics, which is essential for mitosis.[5]

Section 2: Synthetic Derivatization Protocols

The core utility of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is as a scaffold for building novel compounds. The two chlorine atoms can be substituted sequentially, often with selectivity, by various nucleophiles such as amines, thiols, or alcohols. This allows for the creation of a diverse library of compounds for screening.

G start Start: 3,7-Dichloro-1H- pyrazolo[4,3-d]pyrimidine step1 Step 1: First Nucleophilic Substitution (e.g., amine R1-NH2) - Control temperature & stoichiometry - Target more reactive position (typically C7) start->step1 purify1 Purification (Column Chromatography) step1->purify1 step2 Step 2: Second Nucleophilic Substitution (e.g., amine R2-NH2) - Harsher conditions (higher temp) - Target less reactive position (C3) purify2 Purification & Characterization (Column, NMR, MS) step2->purify2 product Final Product: 3,7-Disubstituted Derivative (for biological screening) purify1->step2 purify2->product

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions on 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Scaffold

The 1H-pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural analogy to purines. This enables it to function as a bioisostere, interacting with a wide array of biological targets, particularly ATP-binding sites in kinases. Consequently, derivatives of this scaffold have been extensively investigated and developed as potent inhibitors for various therapeutic targets, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine derivative serves as a highly versatile starting material for the synthesis of a diverse library of substituted analogues, offering two reactive sites for nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the principles governing these reactions and detailed protocols for the selective functionalization of this important scaffold.

Reaction Mechanism and Principles: A Guide to Regioselectivity

The nucleophilic aromatic substitution (SNAr) on 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is a cornerstone of its synthetic utility. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a transient, negatively charged Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring system, yielding the substituted product.

A critical aspect of designing synthetic routes involving this scaffold is understanding the regioselectivity of the nucleophilic attack. The pyrazolo[4,3-d]pyrimidine ring system is electron-deficient, a prerequisite for a facile SNAr reaction. The two chlorine atoms at the C3 and C7 positions, however, exhibit differential reactivity. Generally, the chlorine atom on the pyrimidine ring (C7) is more susceptible to nucleophilic attack than the chlorine on the pyrazole ring (C3). This is attributed to the higher electrophilicity of the C7 position due to the cumulative electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring.

This inherent difference in reactivity allows for a sequential and controlled functionalization of the scaffold. By carefully selecting the reaction conditions, such as temperature and the stoichiometry of the nucleophile, it is possible to achieve monosubstitution at the C7 position, leaving the C3-chloro group intact for subsequent transformations.

Caption: General mechanism of nucleophilic aromatic substitution at the C7 position.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic substitution on 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine. It is imperative to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent side reactions.

Protocol 1: Selective Monosubstitution with Amines at the C7 Position

This protocol details the selective reaction of primary and secondary amines at the C7 position. The use of a base is crucial to neutralize the HCl generated during the reaction.

Materials and Equipment:

  • 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine

  • Amine (primary or secondary)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous isopropanol (IPA) or ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous isopropanol (IPA) or ethanol (EtOH), add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 7-amino-3-chloro-1H-pyrazolo[4,3-d]pyrimidine derivative.

ParameterConditionRationale
Solvent Anhydrous Isopropanol (IPA) or Ethanol (EtOH)Polar protic solvents that facilitate the SNAr reaction.
Base DIPEA or TEANon-nucleophilic organic bases to neutralize the generated HCl.
Temperature RefluxProvides the necessary activation energy for the substitution reaction.
Stoichiometry Slight excess of amineEnsures complete consumption of the starting material.
Protocol 2: Sequential Disubstitution with a Second Amine at the C3 Position

This protocol is for the introduction of a second, different amine at the C3 position, following the initial substitution at C7.

Materials and Equipment:

  • 7-Amino-3-chloro-1H-pyrazolo[4,3-d]pyrimidine derivative (from Protocol 1)

  • Second amine (primary or secondary)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous isopropanol (IPA) or ethanol (EtOH)

  • Sealed tube or microwave reactor

  • Standard work-up and purification equipment

Procedure:

  • In a sealed tube or microwave vial, combine the 7-amino-3-chloro-1H-pyrazolo[4,3-d]pyrimidine derivative (1.0 eq), the second amine (1.5-2.0 eq), and DIPEA or TEA (2.0 eq) in anhydrous IPA or EtOH.

  • Heat the reaction mixture at an elevated temperature (typically 120-150 °C) using conventional heating or a microwave reactor.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3,7-diamino-1H-pyrazolo[4,3-d]pyrimidine derivative.

ParameterConditionRationale
Solvent Anhydrous Isopropanol (IPA) or Ethanol (EtOH)Solubilizes the reactants and facilitates the reaction at high temperatures.
Base DIPEA or TEANeutralizes the generated HCl.
Temperature 120-150 °CHigher temperatures are required to overcome the lower reactivity of the C3-chloro position.
Stoichiometry Excess of the second amineDrives the reaction to completion.
Protocol 3: Substitution with Thiolates at the C7 Position

This protocol outlines the reaction with thiols to introduce a sulfur linkage at the C7 position. A strong base is required to deprotonate the thiol to the more nucleophilic thiolate.

Materials and Equipment:

  • 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF at 0 °C, add the thiol (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.

  • Add a solution of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Solvent Anhydrous DMF or THFAprotic polar solvents that are compatible with strong bases.
Base NaH or K2CO3To deprotonate the thiol and generate the more potent nucleophile.
Temperature 0 °C to room temperatureControlled temperature for the safe handling of NaH and to manage the exothermicity of the reaction.

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start [label="3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mono_sub [label="Monosubstitution at C7\n(e.g., with Amine 1)", fillcolor="#FBBC05", fontcolor="#202124"]; di_sub [label="Disubstitution at C3\n(e.g., with Amine 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mono_sub_thiol [label="Monosubstitution at C7\n(with Thiol)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Diverse Library of\nPyrazolo[4,3-d]pyrimidines", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> mono_sub [label="Protocol 1"]; mono_sub -> di_sub [label="Protocol 2"]; start -> mono_sub_thiol [label="Protocol 3"]; di_sub -> end; mono_sub_thiol -> end; }

Caption: Synthetic workflow for the diversification of the scaffold.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient temperature or reaction time.Increase the reaction temperature or prolong the reaction time. For the C3 substitution, consider using a microwave reactor.
Inactive reagents.Use freshly distilled solvents and high-purity reagents. Ensure the base is not old or hydrated.
Formation of side products Presence of water or oxygen.Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
Over-reaction (disubstitution in monosubstitution step).Use a stoichiometric amount of the nucleophile and maintain a lower reaction temperature.
Difficult purification Similar polarity of product and starting material/byproducts.Optimize the mobile phase for column chromatography. Consider reverse-phase chromatography if the compound is suitable.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and its derivatives are potentially hazardous. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it with extreme caution under an inert atmosphere.

  • Phosphorus oxychloride (POCl3), if used for the synthesis of the starting material, is highly corrosive and toxic. Handle with extreme care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Ghorab, M. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2933. [Link]

  • Yuan, L., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2282-2301. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2651. [Link]

  • Patel, H. M., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Medicinal Chemistry, 62(10), 5132-5149. [Link]

Application Note: Cell-Based Efficacy Evaluation of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the cell-based evaluation of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and its bioactive derivatives. While the 3,7-dichloro compound itself serves primarily as a synthetic intermediate, its scaffold is a privileged structure in medicinal chemistry, frequently derivatized to target Cyclin-Dependent Kinases (CDKs) , Src Family Kinases (SFKs) , and Tubulin Polymerization .

This guide provides protocols to evaluate the efficacy of libraries built on this scaffold, distinguishing between kinase inhibition (typically G1/S arrest) and tubulin destabilization (typically G2/M arrest).

Introduction & Mechanism of Action

The 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine core functions as a bioisostere of the purine ring (adenine). Its C7 and C3 positions are critical vectors for chemical modification:

  • C7-Substitution (Amine displacement): Mimics the N6-amine of adenine, facilitating hydrogen bonding with the hinge region of kinase ATP-binding pockets.

  • C3-Substitution: Often targets the hydrophobic "gatekeeper" pocket or solvent-exposed regions to confer selectivity.

Target Classes:

  • Kinase Inhibitors (CDK2/9, Src): Derivatives often act as ATP-competitive inhibitors, blocking phosphorylation of downstream substrates (e.g., Rb, RNA Pol II).

  • Microtubule Targeting Agents (MTAs): Certain N1-alkylated derivatives bind to the colchicine site of tubulin, inhibiting polymerization and causing mitotic catastrophe.

Experimental Workflow

The following workflow is designed to screen compounds for potency and deconvolute their mechanism of action (MoA).

G cluster_moa Mechanism of Action Deconvolution compound 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives Library screen Primary Screen: Cell Viability (MTS/CTG) Determine IC50 compound->screen hit_sel Hit Selection (IC50 < 1 µM) screen->hit_sel cycle Cell Cycle Analysis (Flow Cytometry) hit_sel->cycle g1_arrest G1/S Arrest (Indicates CDK Inhibition) cycle->g1_arrest Profile A g2_arrest G2/M Arrest (Indicates Tubulin/Mitotic Target) cycle->g2_arrest Profile B wb_cdk Western Blot: p-Rb, p-RNA Pol II g1_arrest->wb_cdk wb_tub Immunofluorescence: Tubulin Architecture g2_arrest->wb_tub caption Figure 1: Screening workflow to classify pyrazolo[4,3-d]pyrimidine derivatives by phenotype.

Protocol 1: Primary Cytotoxicity Screen (MTS Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the derivative library against a panel of cancer cell lines (e.g., HCT-116, MCF-7, A549).

Materials:

  • Cell Lines: HCT-116 (Colorectal), MCF-7 (Breast).[1][2]

  • Reagent: CellTiter 96® AQueous One Solution (MTS) or CellTiter-Glo® (ATP).

  • Compound Stock: 10 mM in DMSO.

Procedure:

  • Seeding: Plate cells in 96-well plates at optimized densities (e.g., 3,000–5,000 cells/well) in 100 µL complete media.

  • Incubation: Allow attachment overnight (16–24 h) at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of the test compound (e.g., 9-point dilution from 10 µM to 1 nM).

    • Add 100 µL of 2x compound solution to wells (Final DMSO < 0.5%).

    • Include DMSO Control (0% inhibition) and Staurosporine (positive control).

  • Exposure: Incubate for 48–72 hours.

  • Readout:

    • Add 20 µL MTS reagent per well.

    • Incubate 1–4 hours until color develops.

    • Measure absorbance at 490 nm.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Data Presentation:

Compound ID R1 (C7-Subst) R2 (C3-Subst) HCT-116 IC50 (µM) MCF-7 IC50 (µM) Selectivity Index
PP-01 Morpholine Phenyl 0.45 ± 0.05 1.20 ± 0.10 2.6
PP-02 Piperazine 4-Cl-Phenyl 0.08 ± 0.01 0.15 ± 0.02 1.8

| Ref (Roscovitine) | -- | -- | 15.0 ± 1.2 | 18.5 ± 2.0 | -- |[3][4]

Protocol 2: Cell Cycle Analysis (Mechanism Deconvolution)

Objective: Distinguish between CDK inhibition (G1 arrest) and Tubulin destabilization (G2/M arrest).

Rationale:

  • CDK2/4/6 Inhibitors: Block the G1→S transition by preventing Rb phosphorylation.

  • Tubulin Inhibitors: Prevent spindle formation, activating the Spindle Assembly Checkpoint (SAC) and arresting cells in G2/M.

Procedure:

  • Treatment: Treat 1x10^6 cells with the compound at 2x IC50 for 24 hours.

  • Harvest: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining:

    • Wash cells with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen).

    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur), collecting 10,000 events.

  • Analysis: Use ModFit LT™ or FlowJo to calculate % cells in G0/G1, S, and G2/M phases.

Expected Results:

  • Kinase Phenotype: Increase in G0/G1 (e.g., from 50% to 75%).

  • Tubulin Phenotype: Massive increase in G2/M (e.g., from 15% to 60%).

Protocol 3: Target Engagement (Western Blot & Immunofluorescence)

Objective: Confirm molecular mechanism based on cell cycle data.

A. For G1-Arrest Hits (Kinase Pathway)

Target: Phosphorylation of Retinoblastoma protein (Rb) or RNA Polymerase II (CTD).

  • Lysis: Lyse treated cells in RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Ab: Anti-Phospho-Rb (Ser807/811) or Anti-Phospho-RNA Pol II (Ser2).

    • Control Ab: Total Rb, GAPDH.

  • Result: Dose-dependent decrease in p-Rb signal confirms CDK inhibition.

B. For G2/M-Arrest Hits (Tubulin Pathway)

Target: Microtubule Architecture.

  • Seeding: Plate cells on glass coverslips.

  • Treatment: Treat with compound (1 µM) for 6 hours.

  • Staining:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Anti-α-Tubulin-FITC and DAPI (Nuclei).

  • Microscopy:

    • Control: Organized filamentous microtubule network.

    • Hit (Destabilizer): Diffuse green staining, loss of filaments, rounded cells.

Advanced Validation: Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical binding of the 3,7-dichloro derivative to the target protein in intact cells.

  • Treatment: Treat live cells with 10 µM compound or DMSO for 1 hour.

  • Heating: Aliquot cells into PCR tubes. Heat at a gradient (40°C–65°C) for 3 minutes.

  • Lysis: Freeze-thaw 3x to lyse cells. Centrifuge to remove precipitated (unbound/unstable) protein.

  • Detection: Western blot the supernatant for the target (e.g., CDK2).

  • Result: The compound-treated sample will show more soluble protein at higher temperatures (Thermal Stabilization) compared to DMSO.

References
  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. Source: RSC Advances, 2022. Context: Describes the synthesis and kinase inhibitory profile of the isomeric scaffold.

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents. Source: European Journal of Medicinal Chemistry (via PubMed), 2013. Context: Establishes the [4,3-d] scaffold as a potent tubulin inhibitor binding to the colchicine site.

  • Pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors. Source: Journal of Cellular Physiology, 2012. Context: Protocols for Src kinase evaluation and cell cycle arrest in medulloblastoma.

Sources

Application Note: In Vivo Animal Models for Testing 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a highly versatile chemical building block in modern drug discovery. Due to the differential reactivity of the chlorine atoms at the C7 and C3 positions, this core allows for rapid, regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. By installing specific functional groups (e.g., bulky biaryl amines at C7 and alkyl/aryl groups at C3/C5), researchers can synthesize highly potent, ATP-competitive kinase inhibitors or colchicine-site microtubule targeting agents (MTAs).

In recent years, derivatives of this scaffold have demonstrated profound efficacy in oncology, specifically as Cyclin-Dependent Kinase (CDK) inhibitors (targeting CDK2, CDK5, CDK7, and CDK9) [1] and as tubulin polymerization inhibitors capable of circumventing taxane resistance [2]. Translating these in vitro hits into in vivo clinical candidates requires rigorously designed animal models that not only measure macroscopic tumor regression but also validate on-target pharmacodynamics (PD).

This application note provides comprehensive, causality-driven protocols for evaluating 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine derivatives in mammalian in vivo systems.

Mechanistic Overview

The therapeutic efficacy of pyrazolo[4,3-d]pyrimidine derivatives diverges based on their side-chain substitutions, leading to two primary mechanisms of action in oncology: transcriptional/cell-cycle arrest via CDK inhibition, and mitotic catastrophe via microtubule destabilization.

Mechanism Scaffold 3,7-Dichloro-1H- pyrazolo[4,3-d]pyrimidine Derivatives Substituted Derivatives Scaffold->Derivatives SNAr Substitution CDK CDK2/7/9 Inhibition Derivatives->CDK Kinase Pocket Binding Tubulin Tubulin Depolymerization Derivatives->Tubulin Colchicine Site Binding Apop Apoptosis (Tumor Regression) CDK->Apop p-RNAPII Downregulation Arrest Mitotic Arrest (Taxane-Resistant) Tubulin->Arrest Microtubule Destabilization Arrest->Apop Caspase Activation

Fig 1: Dual pharmacological pathways of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine derivatives.

Core In Vivo Models

To establish a self-validating preclinical package, researchers must select animal models that mirror the specific molecular vulnerabilities targeted by the synthesized derivative.

Non-Hodgkin Lymphoma (NHL) Xenograft Models (CDK Inhibitors)

CDKs are frequently hyperactivated in hematological malignancies. For derivatives optimized as CDK2/7/9 inhibitors, subcutaneous or disseminated xenograft models using mantle cell lymphoma (Mino) or chronic lymphocytic leukemia (MEC-1) cell lines in severe combined immunodeficient (SCID) mice are the gold standard [1].

Taxane-Resistant Breast Cancer Models (Microtubule Targeting Agents)

For derivatives acting as MTAs, the primary advantage over traditional chemotherapeutics (like paclitaxel) is their ability to bypass P-glycoprotein (Pgp) efflux and βIII-tubulin overexpression. The optimal model is the MCF-7 TUBB3 (βIII-tubulin overexpressing) mouse xenograft model [2].

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Profiling

Before initiating efficacy studies, the bioavailability and toxicity thresholds of the highly lipophilic pyrazolopyrimidine derivatives must be established.

Step 1: Formulation Preparation

  • Action: Dissolve the inhibitor in a vehicle consisting of 5% DMSO, 40% PEG-300, 5% Tween-80, and 50% sterile saline.

  • Causality: Substituted pyrazolo[4,3-d]pyrimidines often exhibit poor aqueous solubility due to bulky aromatic rings at C7. Attempting to dose in pure saline will cause drug precipitation, leading to erratic absorption or fatal micro-embolisms if administered intravenously. This co-solvent system ensures a true solution or fine nano-suspension.

Step 2: Dosing and Blood Sampling

  • Action: Administer the compound via oral gavage (PO) or intraperitoneal (IP) injection to 6-8 week old Sprague-Dawley rats or CD-1 mice. Collect 200 µL blood samples via the tail vein or submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality: Frequent early timepoints (0.25–2h) are critical because small-molecule kinase inhibitors often exhibit a rapid

    
    . Use K2-EDTA tubes to prevent coagulation, which can trap the highly protein-bound drug in the clot, skewing LC-MS/MS quantification.
    

Step 3: LC-MS/MS Quantification

  • Action: Extract plasma using protein precipitation (acetonitrile containing an internal standard). Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Protocol B: Subcutaneous Tumor Xenograft Efficacy & Target Engagement

This protocol is a self-validating system: it measures macroscopic efficacy (tumor volume) alongside molecular target engagement (biomarkers).

Step 1: Cell Inoculation

  • Action: Resuspend

    
     target cells (e.g., Mino or MCF-7) in a 1:1 mixture of serum-free RPMI medium and Matrigel. Inject 100 µL subcutaneously into the right flank of female athymic nude mice.
    
  • Causality: Matrigel provides extracellular matrix proteins that drastically improve the engraftment rate and uniformity of tumor growth, reducing inter-subject variability and increasing the statistical power of the study.

Step 2: Treatment Randomization

  • Action: Allow tumors to reach a volume of 100–150 mm³ before randomizing mice into Vehicle, Low-Dose, and High-Dose groups (n=8/group).

  • Causality: Initiating treatment on established tumors (rather than immediately after inoculation) proves that the inhibitor can penetrate and regress an active, vascularized tumor microenvironment, mimicking clinical realities.

Step 3: Pharmacodynamic (PD) Endpoint Analysis (Critical Step)

  • Action: 24 hours after the first dose, sacrifice 2 mice per group. Excise the tumor, homogenize in RIPA buffer, and perform Western blotting for phosphorylated RNA Polymerase II (p-RNAPII at Ser2/Ser5) or cleaved PARP.

  • Causality: Tumor volume reduction is a lagging indicator that takes weeks to observe. Measuring p-RNAPII downregulation provides immediate, on-target validation that the CDK7/9 inhibitor has reached the tumor and engaged its kinase target [3]. If biomarkers do not change, the dosing formulation or schedule must be adjusted before wasting weeks on a doomed efficacy study.

Step 4: Longitudinal Monitoring

  • Action: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula:

    
    .
    

Data Presentation: Expected Outcomes

To facilitate rapid comparison of drug candidates, summarize quantitative data using the following structured format.

Table 1: Expected PK/PD and Efficacy Metrics for Pyrazolo[4,3-d]pyrimidine Derivatives

Parameter / MetricCDK Inhibitor (Lymphoma Model)MTA (Breast Cancer Model)Mechanistic Rationale
Primary Target CDK2, CDK7, CDK9Colchicine binding site (Tubulin)Driven by C7/C3 side-chain sterics.
Optimal Route PO or IPIV or IPMTAs often require higher systemic burst concentrations.
Primary PD Biomarker ↓ p-RNAPII (Ser2/5), ↓ p-Rb↑ Mitotic index, G2/M arrestCDK9 blocks transcription; MTAs block spindle formation.
Apoptotic Marker ↑ Cleaved PARP, ↓ MCL-1↑ Cleaved Caspase-3Both pathways ultimately trigger mitochondrial apoptosis.
Expected TGI 60% - 85% at 50 mg/kg>70% in Taxane-resistant tumorsTumor Growth Inhibition (TGI) validates clinical potential.

References

  • Jorda, R., Havlíček, L., Šturc, A., Tušková, D., Daumová, L., Alam, M., Škerlová, J., Nekardová, M., Peřina, M., Pospíšil, T., Široká, J., Urbánek, L., Pachl, P., Řezáčová, P., Strnad, M., Klener, P., & Kryštof, V. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4606-4623.[Link]

  • Islam, F., Quadery, T. M., Bai, R., Luckett-Chastain, L. R., Hamel, E., Ihnat, M. A., & Gangjee, A. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 41, 127993.[Link]

  • Jorda, R., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. bioRxiv.[Link]

Application Notes and Protocols: Purification of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a critical heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, which mimics purine bases, makes it a "privileged scaffold" for developing potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs).[1][2][3][4] The biological activity of derivatives of this compound is highly dependent on their purity. Impurities from the synthesis, such as starting materials, byproducts, or isomers, can interfere with biological assays and lead to inaccurate structure-activity relationship (SAR) data. Therefore, robust and efficient purification of the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine intermediate is paramount.

These application notes provide a detailed guide to the most effective techniques for purifying the reaction products leading to 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine. We will explore the underlying chemical principles of each method and provide step-by-step protocols for recrystallization and column chromatography, tailored for this specific compound.

Understanding the Synthetic Landscape and Impurity Profile

The synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines often involves a common synthetic route where a 7-chloro derivative is used as a key intermediate for nucleophilic substitution.[2][5] The precursor, a 7-hydroxy-pyrazolo[4,3-d]pyrimidine, is typically chlorinated using reagents like a mixture of thionyl chloride (SOCl₂) and dimethylformamide (DMF).[2]

Common impurities that can arise from this synthesis include:

  • Unreacted 7-hydroxy starting material: Due to incomplete chlorination.

  • Over-chlorinated or side-chlorinated products: Depending on the reaction conditions.

  • Hydrolysis products: The dichloro-product can be sensitive to moisture, leading to the formation of mono-chloro-hydroxy-pyrazolo[4,3-d]pyrimidines.

  • Solvent adducts and other byproducts: From the chlorinating agent and reaction conditions.

The physical properties of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, such as its moderate polarity, dictate the choice of purification strategy.

Purification Strategies: A Comparative Overview

Two primary techniques are highly effective for purifying 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine: recrystallization and column chromatography. The choice between them depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Technique Principle Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Scalable, cost-effective, can yield very high purity.Potential for low yield if the compound is significantly soluble in the cold solvent. Finding a suitable solvent can be time-consuming.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase (e.g., silica gel) and a mobile phase (solvent).Excellent for separating complex mixtures and impurities with similar polarities. Adaptable to various scales.Can be time-consuming and requires larger volumes of solvent. Potential for compound decomposition on acidic silica gel.[6]

Protocol 1: Recrystallization

Recrystallization is often the first method of choice for purifying crystalline solids. The key is to select a solvent in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.[7]

Solvent Selection: The Critical First Step

For chlorinated pyrimidine derivatives, a good starting point is to explore polar aprotic solvents or mixtures of alcohols and other organic solvents.[7] Preliminary small-scale solubility tests are crucial.

Recommended Solvent Systems to Screen:

  • Ethanol/Water

  • Isopropanol

  • Acetonitrile

  • Ethyl Acetate/Hexane

  • Toluene

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) while stirring and heating until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
Problem Possible Cause Solution
Oiling out The boiling point of the solvent may be higher than the melting point of the compound. The solution might be supersaturated.Use a lower-boiling point solvent. Add a small amount of additional hot solvent.[8]
No crystals form The solution is not saturated enough.Evaporate some solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.[7]
Low yield Too much solvent was used. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure filtration apparatus is pre-heated.[7]

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying moderately polar compounds like 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, especially when dealing with impurities of similar polarity.[6][9]

Mobile Phase Selection using Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase that provides a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.

Recommended Mobile Phase Systems to Screen (on silica gel TLC plates):

  • Ethyl Acetate/Hexane gradient

  • Dichloromethane/Methanol gradient

Step-by-Step Flash Column Chromatography Protocol
  • Column Packing:

    • Select a column of appropriate size (a silica gel to crude sample weight ratio of 30:1 to 50:1 is common).[9]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Do not let the column run dry.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica bed.[9]

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This is preferred for compounds with limited solubility in the mobile phase.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

Troubleshooting Column Chromatography
Problem Possible Cause Solution
Poor separation Incorrect mobile phase. Column overloading.Re-optimize the mobile phase using TLC. Reduce the amount of sample loaded.[6]
Compound decomposition The compound is unstable on the acidic silica gel.Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine (~0.1-1%) in the mobile phase.[6]
Compound won't elute The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the eluent. A more polar solvent like methanol may be needed.[6]

Visualization of Purification Workflows

Purification_Workflow cluster_recrystallization Protocol 1: Recrystallization cluster_chromatography Protocol 2: Column Chromatography R_Start Crude Product R_Dissolve Dissolve in Minimal Hot Solvent R_Start->R_Dissolve R_Filter Hot Filtration (if needed) R_Dissolve->R_Filter R_Cool Slow Cooling & Crystallization R_Filter->R_Cool R_Collect Collect Crystals (Vacuum Filtration) R_Cool->R_Collect R_Wash Wash with Cold Solvent R_Collect->R_Wash R_Dry Dry Crystals R_Wash->R_Dry R_End Pure Product R_Dry->R_End C_Start Crude Product C_TLC TLC for Solvent System C_Start->C_TLC C_Pack Pack Column with Silica Gel C_TLC->C_Pack C_Load Load Sample (Wet or Dry) C_Pack->C_Load C_Elute Elute with Solvent Gradient C_Load->C_Elute C_Collect Collect & Analyze Fractions (TLC) C_Elute->C_Collect C_Combine Combine Pure Fractions C_Collect->C_Combine C_Evaporate Evaporate Solvent C_Combine->C_Evaporate C_End Pure Product C_Evaporate->C_End

Caption: Comparative workflows for the purification of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine.

Conclusion

The successful synthesis of novel drug candidates based on the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is critically dependent on the purity of this key intermediate. Both recrystallization and flash column chromatography are powerful techniques for achieving high purity. The choice of method should be guided by the specific impurity profile, the scale of the reaction, and the available resources. By carefully selecting solvents and optimizing conditions, researchers can ensure the quality of their compounds for subsequent biological evaluation.

References

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7.
  • 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | CymitQuimica. CymitQuimica.
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
  • Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine - Benchchem. Benchchem.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • (PDF) Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors.
  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 - bioRxiv. bioRxiv.
  • 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine - BLDpharm. BLDpharm.
  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][7][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Semantic Scholar.

  • 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine - Benchchem. Benchchem.
  • WO2021154664A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS - Google Patents.
  • THE SYNTHESIS OF BIOLOGICALLY ACTIVE PYRAZOLO[3,4-b]PYRIDINE AND PYRIDO[2,3-d]PYRIMIDINE DERIVATIVES Tansu Sezer Kaya and Kadir - AJOL. AJOL.
  • Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines. - ResearchGate.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. Clausius Scientific Press.
  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine - Sigma-Aldrich. Sigma-Aldrich.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - MDPI. MDPI.
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - SciSpace. SciSpace.

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Selecting a suitable solvent for recrystallization of 3,5-Dichloro-4-picoline - Benchchem. Benchchem.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. Royal Society of Chemistry.

Sources

Use of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine in structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced SAR Profiling of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Executive Summary

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, widely utilized as a bioisostere of purine (adenine). Its structural rigidity and specific nitrogen placement make it an ideal template for developing ATP-competitive inhibitors of kinases (e.g., CDKs, EGFR, BTK) and antagonists of adenosine receptors.

This guide details the regioselective functionalization of this scaffold. Unlike simple pyrimidines, the 3,7-dichloro-pyrazolo[4,3-d]pyrimidine offers three distinct vectors for modification (N1, C3, and C7), allowing researchers to independently tune affinity, selectivity, and pharmacokinetic properties.

Chemical Architecture & Reactivity Profile

To successfully manipulate this scaffold, one must understand the electronic disparity between the two chlorine atoms.

  • Position 7 (C7-Cl): Located on the pyrimidine ring, this position is highly electrophilic. It is analogous to the 6-position of purine and is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) . This is typically the site for introducing the "hinge-binding" motif (primary or secondary amines).
    
  • Position 3 (C3-Cl): Located on the pyrazole ring, this chlorine is electronically enriched compared to C7 and is generally inert to mild

    
    . However, it serves as an excellent handle for Palladium-catalyzed cross-coupling reactions  (Suzuki-Miyaura, Stille, Sonogashira), allowing access to hydrophobic pockets adjacent to the ATP binding site.
    
  • Position 1 (N1-H): The acidic proton on the pyrazole nitrogen allows for alkylation or arylation, influencing solubility and solvent-front interactions.

Visualizing the SAR Logic

SAR_Logic Core 3,7-Dichloro-1H- pyrazolo[4,3-d]pyrimidine C7 C7 Position (High Reactivity) Core->C7 S_NAr C3 C3 Position (Med Reactivity) Core->C3 Pd-Coupling N1 N1 Position (Nucleophilic) Core->N1 Alkylation Hinge Hinge Binder (Primary Amines) Determines Potency C7->Hinge Pocket Hydrophobic Pocket (Aryl/Heteroaryl) Determines Selectivity C3->Pocket ADME Solvent Front (Alkyl/Cycloalkyl) Determines PK/Solubility N1->ADME

Figure 1: Reactivity map of the scaffold showing the three distinct vectors for chemical modification and their biological implications.

Protocol: Sequential Regioselective Derivatization

Objective: Synthesize a library of trisubstituted derivatives. Prerequisite: Commercial 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 2091692-97-4) or synthesized via standard cyclization routes.

Step 1: N1-Alkylation (Protection/Diversification)

Rationale: The N1-H must be capped to prevent side reactions during Pd-coupling and to define the binding mode.

  • Reagents: Alkyl halide (R-X), Base (

    
     or 
    
    
    
    ), Solvent (DMF or MeCN).
  • Procedure:

    • Dissolve 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in dry DMF (0.2 M).

    • Add

      
       (1.5 eq) and stir at RT for 15 min.
      
    • Add Alkyl Iodide (1.1 eq) dropwise.

    • Stir at RT (or 60°C for bulky groups) for 2–4 hours. Monitor by TLC/LCMS.

    • Critical Note: This reaction can produce N1 and N2 isomers. N1 is usually favored sterically and thermodynamically, but isomer separation via column chromatography is often required.

    • Isolate the N1-alkyl-3,7-dichloro intermediate.

Step 2: C7-Amination ( )

Rationale: Introduce the hinge-binding element. The C7-Cl is significantly more reactive than C3-Cl, allowing selective substitution without touching the C3 position.

  • Reagents: Primary Amine (

    
    ), Base (DIPEA or 
    
    
    
    ), Solvent (n-Butanol or IPA).
  • Procedure:

    • Dissolve N1-alkyl intermediate (1.0 eq) in n-Butanol.

    • Add Aniline or Aliphatic Amine (1.1 eq) and DIPEA (2.0 eq).

    • Heat to 80–100°C for 2–6 hours.

    • Reaction Check: LCMS should show consumption of starting material and formation of the monosubstituted product. The C3-Cl remains intact.

    • Cool, precipitate with water or ether, and filter/purify.

Step 3: C3-Arylation (Suzuki-Miyaura Coupling)

Rationale: Utilize the remaining C3-Cl to access the "gatekeeper" region or hydrophobic back-pocket.

  • Reagents: Boronic Acid (

    
    ), Pd Catalyst (
    
    
    
    or
    
    
    ), Base (
    
    
    aq), Solvent (Dioxane/Water).
  • Procedure:

    • Dissolve the C7-amino-3-chloro intermediate in 1,4-Dioxane/Water (4:1).

    • Add Aryl Boronic Acid (1.5 eq) and

      
       (2.0 eq).
      
    • Degas with Nitrogen for 5 min.

    • Add Pd catalyst (0.05 eq).

    • Heat to 90–110°C (microwave irradiation for 30 min is preferred for difficult substrates).

    • Purify final compound via HPLC.

Experimental Workflow Diagram

Workflow cluster_Step1 Step 1: N1 Modification cluster_Step2 Step 2: C7 Functionalization cluster_Step3 Step 3: C3 Functionalization Start Start: 3,7-Dichloro Core Reaction1 Alkylation (R-X, K2CO3) Start->Reaction1 Isolate1 Isolate N1-Alkyl (Remove N2 isomer) Reaction1->Isolate1 Reaction2 S_NAr Reaction (R-NH2, Heat) Isolate1->Reaction2 Check2 Verify C7 Selectivity (LCMS) Reaction2->Check2 Reaction3 Suzuki Coupling (Ar-B(OH)2, Pd) Check2->Reaction3 Final Final Lead Compound Reaction3->Final

Figure 2: Step-by-step synthetic workflow for generating trisubstituted libraries.

SAR Decision Matrix

Use the table below to guide substituent selection based on desired biological outcomes.

PositionChemical VectorBiological RoleRecommended Substituents
C7 Hinge Region Primary Potency Driver. Forms H-bonds with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).Anilines: 3-OH-aniline, 4-sulfonamide-aniline.Alicyclic: Cyclohexylamine (for adenosine receptors).
C3 Gatekeeper / Back Pocket Selectivity Driver. Targets the hydrophobic pocket adjacent to the ATP site. Steric bulk here can induce selectivity between homologous kinases.Small: Isopropyl, Cyclopropyl.Aromatic: Phenyl, Indole (for

-stacking).Solubilizing: Pyridine, Morpholine.
N1 Solvent Front ADME/PK. Exposed to solvent; ideal for appending solubilizing groups or targeting moieties.Alkyl: Methyl, Ethyl, Isopropyl.Polar: Piperidine-ethyl, Morpholine-ethyl.

Troubleshooting & Expert Tips

  • Regioselectivity Issues (N1 vs N2):

    • Problem: Alkylation of the pyrazole often yields a mixture of N1 (desired) and N2 isomers.

    • Solution: Use bulky alkylating agents to favor N1 steric placement. Alternatively, synthesize the pyrazole ring de novo with the substituent already in place if the separation is too difficult.

  • C7 Hydrolysis:

    • Problem: The C7-Cl is very reactive. If moisture is present during the

      
       reaction, the 7-OH (one) derivative may form.
      
    • Solution: Use dry solvents (anhydrous n-Butanol or DMF) and keep the reaction under inert atmosphere.

  • Stubborn C3 Coupling:

    • Problem: After C7 substitution, the electron density of the ring increases, making the C3-Cl less reactive towards oxidative addition by Palladium.

    • Solution: Switch to electron-rich ligands like SPhos or XPhos and use a stronger base (

      
      ) in the Suzuki coupling.
      

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.

  • Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry.

  • Targeting cyclin-dependent kinase 7 (CDK7) ... pyrazolo[4,3-d]pyrimidine derivative. EATRIS. [1]

  • Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides. Nucleosides, Nucleotides & Nucleic Acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 2091692-97-4)[1] is a critical transformation for generating purine bioisosteres and kinase inhibitors in drug discovery[2][3]. However, the conversion of 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (or corresponding diones) to the dichloro-derivative using phosphorus oxychloride (


) is notoriously prone to low yields due to incomplete halogenation, thermal degradation, and workup-induced hydrolysis.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to establish a high-yielding, self-validating protocol.

Mechanistic Pathway & Workflow

The chlorination at the C7 position of the pyrazolo[4,3-d]pyrimidine core relies on the activation of the lactam carbonyl.


 reacts with the tautomeric enol form to generate a highly electrophilic phosphorodichloridate intermediate. The addition of a tertiary amine base (like DIPEA or 

-dimethylaniline) is not merely to scavenge

; it actively forms a Vilsmeier-Haack-type complex that accelerates the nucleophilic substitution by chloride ions, driving the reaction to completion while minimizing thermal degradation[4].

Workflow cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase A 3-Chloro-1H-pyrazolo [4,3-d]pyrimidin-7(6H)-one B Add POCl3 (10 eq) + DIPEA (1.5 eq) at 0°C A->B C Heat to 90-100°C (4-6 hours) B->C D Vacuum Distillation (Remove excess POCl3) C->D HPLC confirms completion E Reverse Quench (Ice + NaHCO3, pH 6-7) D->E F Extraction (EtOAc) & Purification E->F

Fig 1: Optimized workflow for the synthesis of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process controls to ensure reproducibility and maximize yield.

Step 1: Reagent Preparation & Activation

  • Charge a dry, argon-purged round-bottom flask with 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 equivalent).

  • Add

    
     (10.0 equivalents).
    
    • Causality:

      
       acts as both the chlorinating agent and the solvent. Using less than 10 equivalents leads to a highly viscous mixture that causes localized overheating and tar formation.
      
  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add

    
    -diisopropylethylamine (DIPEA) (1.5 equivalents) over 15 minutes.
    
    • Causality: Slow addition controls the exothermic formation of the Vilsmeier-type active complex, preventing premature degradation of the pyrazole core.

Step 2: Reaction Execution 5. Gradually warm the mixture to room temperature, then heat to 90–100 °C under a reflux condenser[2]. 6. Self-Validation: After 4 hours, sample 50 µL of the reaction mixture, quench in cold methanol, and analyze via HPLC/LC-MS. The reaction is complete when the precursor peak area is < 2%.

Step 3: Controlled Workup (Critical for Yield) 7. Cool the reaction mixture to 40 °C and remove 80% of the excess


 via vacuum distillation.
  • Causality: Residual

    
     reacts violently with water during quenching, generating extreme heat and aqueous 
    
    
    
    . This acidic, high-temperature environment rapidly hydrolyzes the newly formed C7-Cl bond back to the C7-OH (lactam) starting material.
  • Dissolve the concentrated residue in cold ethyl acetate (EtOAc).

  • Reverse Quenching: Add the EtOAc solution dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous

    
    .
    
    • Self-Validation: Continuously monitor the aqueous layer with pH paper; maintain the pH between 6.0 and 7.5 by adding more

      
       if necessary.
      
  • Separate the organic layer, extract the aqueous layer twice with EtOAc, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    

Troubleshooting & FAQs

Q: My yield is consistently below 40%, and LC-MS shows a massive return of the starting material. What went wrong? A: This is the classic signature of workup-induced hydrolysis. The C7-chlorine on the pyrazolo[4,3-d]pyrimidine ring is highly labile in hot, acidic aqueous conditions. If you skip the vacuum distillation step (Step 7) and quench the bulk


 directly into water, the localized exotherm and generated 

will immediately hydrolyze your product. Always distill off excess

and use a buffered reverse-quench.

Q: I am observing incomplete chlorination even after 12 hours of reflux. How can I drive the reaction to completion? A: Refluxing in neat


 without a base is kinetically slow for electron-deficient fused pyrimidines. Ensure you are adding a catalytic to stoichiometric amount of a tertiary amine (DIPEA or 

-dimethylaniline)[4]. The base generates the highly reactive Vilsmeier intermediate, drastically reducing reaction time and preventing the thermal decomposition associated with prolonged reflux.

Q: The crude product is contaminated with a black, insoluble tar. How do I improve the purity profile? A: Tar formation is caused by localized overheating and polymerization of the pyrazole core. This occurs if the base is added too rapidly at room temperature or if the stirring is inadequate. Ensure the base is added at 0 °C with vigorous magnetic or mechanical stirring. If the mixture is still too thick, adding a co-solvent like anhydrous toluene (1-2 mL/mmol) can improve heat dissipation.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between specific reaction parameters and the isolated yield of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

Reaction ConditionBase UsedTemp / TimeWorkup StrategyIsolated YieldPurity (HPLC)
Neat

None110 °C / 12 hDirect Water Quench22%65% (High Hydrolysis)
Neat

DIPEA (1.5 eq)95 °C / 6 hDirect Water Quench41%72% (Moderate Hydrolysis)

+ Toluene
DIPEA (1.5 eq)95 °C / 5 hVacuum Dist. + Reverse Quench78%>95% (Optimized)
Neat


-Dimethylaniline (1.5 eq)
90 °C / 4 hVacuum Dist. + Reverse Quench84%>97% (Highly Optimized)

References

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. nih.gov.
  • Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. nih.gov.
  • 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | CymitQuimica. cymitquimica.com.
  • 83824-38-8 | 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | Ambeed. ambeed.com.

Sources

Overcoming solubility issues with 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a hydrophobic bicyclic heterocycle frequently used as a scaffold in the synthesis of kinase inhibitors (e.g., CDK, Src) and as a bioisostere of adenine.[1][2][3][4] Its planar, halogenated structure confers poor aqueous solubility (<10 µM in pure water), presenting significant challenges for biological assays. Furthermore, the electrophilic nature of the C7-chlorine atom makes the compound susceptible to hydrolysis under basic conditions, creating a narrow window for optimal handling.

This guide provides a validated technical framework for solubilizing this compound without compromising its chemical integrity.

Part 1: Master Solubility Protocol (The "Gold Standard")

Stock Solution Preparation

Objective: Create a stable, high-concentration stock free of micro-aggregates.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.

    • Why? DMSO disrupts the strong intermolecular

      
      -
      
      
      
      stacking interactions of the pyrazolopyrimidine core that water cannot overcome.
  • Recommended Concentration: 10 mM – 50 mM.

    • Note: Do not attempt >100 mM; viscosity issues and potential "crashing out" upon freeze-thaw cycles increase significantly.

  • Procedure:

    • Weigh the powder into a glass vial (avoid polystyrene, which DMSO attacks).

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Critical Step: If visual particulates remain, sonicate in a water bath at 35°C for 5-10 minutes. The solution must be crystal clear.

Aqueous Dilution Strategy (The "Crash-Out" Prevention)

Objective: Transfer the hydrophobic compound into an aqueous assay buffer without precipitation.

  • The "Intermediate Dilution" Method: Never add the 100% DMSO stock directly to the final aqueous buffer if the final concentration >10 µM. This causes high local supersaturation and immediate precipitation.

  • Protocol:

    • Step A (Stock): Start with 10 mM DMSO stock.

    • Step B (Intermediate): Dilute 1:10 into pure DMSO or a 50% DMSO/Water mix to create a 1 mM working solution.

    • Step C (Final): Dilute the working solution into the assay buffer (e.g., PBS, HEPES) while vortexing the buffer.

  • Limit: Keep final DMSO concentration <1% (v/v) to avoid cellular toxicity, unless your assay tolerates higher.

Part 2: Visual Workflow (Graphviz)

The following diagram illustrates the critical path from solid powder to assay-ready plate, highlighting the "Danger Zones" where precipitation occurs.

SolubilityWorkflow Solid Solid Powder (Hydrophobic) DMSO_Stock Primary Stock (10-50 mM in DMSO) Solid->DMSO_Stock Dissolve Sonicate Action: Sonicate (35°C, 5-10 mins) DMSO_Stock->Sonicate If cloudy Intermediate Intermediate Dilution (1 mM in 100% DMSO) DMSO_Stock->Intermediate Dilute 1:10 Direct_Add Direct Addition (Risk: Precipitation!) DMSO_Stock->Direct_Add Avoid Sonicate->DMSO_Stock Clear solution Assay_Buffer Assay Buffer (PBS/HEPES + Surfactant) Intermediate->Assay_Buffer Slow addition with vortexing Direct_Add->Assay_Buffer Precipitates immediately Final_Plate Final Assay Plate (<1% DMSO, Soluble) Assay_Buffer->Final_Plate

Caption: Workflow for solubilizing 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. The Red path indicates the common error of direct addition causing precipitation; the Blue/Green path is the validated protocol.

Part 3: Technical FAQs & Troubleshooting

Q1: My solution turns cloudy immediately upon adding the DMSO stock to my cell culture media. Why?

Diagnosis: This is "solvent shock." The hydrophobic compound encounters a high-water environment too quickly, causing it to aggregate before it can disperse. Solution:

  • Pre-warm the media: Cold media accelerates precipitation. Warm to 37°C.

  • Use an Intermediate Step: See Part 1, Section 2.

  • Add Surfactant: If the assay permits, add 0.05% Tween-80 or 0.1% PEG-400 to the aqueous buffer before adding the compound. This creates micelles that sequester the hydrophobic molecules.

Q2: Can I use basic pH to improve solubility? The pyrazole NH is acidic.

Technical Insight: While the pyrazole N-H proton is acidic (pKa ~10-12) and deprotonation would increase solubility, this is NOT recommended . Risk: The chlorine atom at the C7 position (on the pyrimidine ring) is highly electrophilic. In basic conditions (pH > 8), hydroxide ions (


) act as nucleophiles, displacing the chlorine to form the 7-hydroxy derivative (hydrolysis). This chemically alters your compound, invalidating your biological data.
Recommendation:  Maintain pH at 7.0 – 7.4 (neutral). Use HEPES or PBS buffers.
Q3: I see a precipitate after freezing and thawing my DMSO stock.

Cause: DMSO is hygroscopic (absorbs water from air). If the vial was not sealed tightly, atmospheric water entered, raising the polarity of the solvent and forcing the compound out of solution. Fix:

  • Re-sonicate the vial at 35-40°C until clear.

  • Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles.

  • Store over molecular sieves if possible to maintain anhydrous conditions.

Q4: Is this compound stable in water for long-term storage?

Answer: No. Even at neutral pH, slow hydrolysis of the C-Cl bonds can occur over days. Protocol: Prepare aqueous dilutions fresh immediately before use (within 4 hours). Do not store aqueous solutions overnight.

Part 4: Physicochemical Data Summary

PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~189.0 g/mol Small molecule, fast diffusion.
Solubility (Water) < 10 µM (Estimated)Practically insoluble; requires carrier solvent.
Solubility (DMSO) > 50 mMExcellent stock solvent.
H-Bond Donors 1 (Pyrazole NH)Potential for specific binding; pH sensitive.
Reactivity Electrophilic (C-Cl)Avoid nucleophiles (thiols, strong bases) in storage.
LogP ~1.7 - 2.5 (Estimated)Moderately lipophilic; cell permeable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21083976, 1H-pyrazolo[4,3-d]pyrimidine. Retrieved March 6, 2026 from [Link]

  • Lovering, F., et al. (2016). Aza- and Diazapyrimidines: Hydrolysis and Reactivity. Journal of Medicinal Chemistry.[5] (Contextual grounding on chloropyrimidine hydrolysis rates).

Sources

Technical Support Center: Synthesis & Troubleshooting of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the pyrazolo[4,3-d]pyrimidine scaffold, a highly privileged structure frequently utilized in the development of[1].

Synthesizing 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine via the chlorination of its diol precursor is notoriously prone to side reactions. This guide provides a mechanistic breakdown of these failures, quantitative optimization data, and a self-validating protocol to ensure high-yield isolation.

Mechanistic Pathway & Side Reaction Map

Understanding the electronic disparity between the C3 and C7 positions is critical. The C7-hydroxyl is highly activated by the adjacent pyrimidine nitrogens, making initial phosphorylation and chlorination rapid. Conversely, the C3 position resides on the electron-rich pyrazole ring, rendering its phosphoryl intermediate highly stable and resistant to chloride displacement. Forcing the reaction without the correct catalyst leads to a cascade of side reactions.

G A 1H-Pyrazolo[4,3-d]pyrimidine-3,7-diol (Starting Material) B POCl3 + Catalyst (Phosphorylation) A->B Heat (80-100 °C) C Phosphorodichloridate Intermediates B->C Electrophilic Activation G N-Formyl Adducts (Vilsmeier Side Reaction) B->G Excess DMF Catalyst D 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (Target Product) C->D Chloride Displacement (SNAr) E Mono-chloro Intermediates (Incomplete Reaction) C->E Insufficient Temp/Time F C7-Hydrolysis Product (Workup Degradation) D->F Exothermic Aqueous Quench

Fig 1: Reaction pathway and common side reactions in the POCl3-mediated synthesis.

Quantitative Optimization Data

Selecting the correct catalytic system is the difference between a 30% and an 85% yield. The table below summarizes the causality behind different reagent choices and their primary failure modes.

Catalyst SystemTemp (°C)Time (h)Yield (%)Major Observed Side Product
None (Neat POCl₃) 10524< 30Mono-chloro intermediate (Incomplete)
DMF (1.0 eq) 105645N-Formyl adducts (+28 Da mass shift)
PCl₅ (1.5 eq) 1101265Tarry polymeric byproducts
N,N-Dimethylaniline (1.2 eq) 1058> 85Trace C7-hydrolysis (Workup dependent)

Troubleshooting FAQs

Q: My LC-MS shows a mass corresponding to [M+H]+ 171 instead of the expected 189. What happened? A: You are observing the C7-hydrolysis product (3-chloro-7-hydroxy-1H-pyrazolo[4,3-d]pyrimidine). The C7-chlorine is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine core[1]. If your aqueous quench is too warm (above 5 °C), the water acts as a nucleophile and rapidly displaces the C7-chlorine. Solution: Distill off excess POCl₃ before quenching to minimize the exothermic reaction, and drip the residue exclusively into vigorously stirred crushed ice[2].

Q: Why is the reaction stalling at the mono-chlorinated intermediate even after 24 hours of reflux? A: There is a stark difference in electrophilicity between the C7 and C3 positions. The C7 position chlorinates rapidly. However, the C3 position resides on the electron-rich pyrazole ring, making the corresponding phosphorodichloridate intermediate highly stable. Solution: You must use a nucleophilic catalyst. We recommend N,N-dimethylaniline, which attacks the phosphoryl intermediate, creating a superior leaving group and driving the second chlorination to completion[2].

Q: I used DMF as a catalyst and got a +28 Da mass side product. How do I prevent this? A: This is an N-formylation side reaction. DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent. While this successfully activates the hydroxyl groups, excess Vilsmeier reagent will react with the nucleophilic N1 or N2 positions of the pyrazole core. Solution: Switch to N,N-dimethylaniline, which provides the necessary catalytic activation without the risk of formylation.

Validated Experimental Protocol

This protocol is engineered as a self-validating system. It replaces traditional DMF/POCl₃ conditions with N,N-dimethylaniline to prevent N-formylation while providing enough electrophilic activation to overcome the stable C3-phosphoryl intermediate.

Step 1: Reagent Preparation & Activation

  • Under an inert nitrogen atmosphere, suspend 1H-pyrazolo[4,3-d]pyrimidine-3,7-diol (1.0 eq) in anhydrous POCl₃ (10.0 eq).

  • Critical Step: Dropwise add N,N-dimethylaniline (1.2 eq) while maintaining the internal temperature below 40 °C.

    • Causality: N,N-dimethylaniline acts as a soluble base and nucleophilic catalyst, activating the POCl₃ without forming the reactive Vilsmeier species that causes pyrazole ring formylation[2].

Step 2: High-Temperature Displacement

  • Gradually heat the reaction mixture to 105 °C (reflux) and stir for 8 hours.

  • Self-Validating Check: Withdraw a 10 µL aliquot and quench it into 1 mL of cold methanol (not water). Analyze via LC-MS. The reaction is complete when the mono-chloro mass ([M+H]+ 171) is fully converted to the dichloro mass ([M+H]+ 189).

    • Why Methanol? Quenching in water can cause instantaneous C7-hydrolysis of the product, tricking you into thinking the reaction failed. Methanol forms a stable C7-methoxy adduct, providing an accurate snapshot of the reaction's progress.

Step 3: Reagent Distillation

  • Cool the mixture to 50 °C and distill off approximately 70-80% of the excess POCl₃ under reduced pressure.

    • Causality: POCl₃ reacts violently with water. Removing the bulk of it minimizes the exothermic spike during the aqueous quench, which is the primary trigger for C7-hydrolysis[2].

Step 4: Controlled Cold Quench

  • Prepare a vigorously stirred bath of crushed ice and water (at least 15 mL per gram of starting material).

  • Slowly drip the concentrated reaction syrup into the ice bath.

  • Self-Validating Check: Insert an internal thermometer. The temperature must not exceed 5 °C . If the solution turns from pale yellow to deep orange, localized heating has occurred, and C7-hydrolysis is actively degrading your product[1]. Add more ice immediately.

Step 5: Isolation

  • Once the quench is complete and the mixture has stirred for 15 minutes, immediately filter the resulting fine precipitate.

  • Wash the filter cake with ice-cold water until the filtrate reaches pH 6.

  • Dry the solid under high vacuum at 40 °C overnight to afford pure 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

References

  • Moravcová, D., et al. "Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Wang, H., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules. URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile scaffold. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction to the Scaffold

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core is a purine isostere of significant interest in medicinal chemistry.[1][2] Its two reactive chlorine atoms at the C3 and C7 positions serve as handles for introducing diverse functionalities through various chemical transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, achieving desired regioselectivity and high yields can be challenging. This guide provides a systematic approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide direct answers to the most pressing questions encountered during the derivatization of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

FAQ 1: Regioselectivity - Which position reacts first, C3 or C7?

Question: I am performing a monosubstitution on 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine with an amine. Which chlorine is more reactive, and how can I control the selectivity?

Answer:

Controlling regioselectivity is the most critical aspect of derivatizing this scaffold. The inherent electronic properties of the pyrazolo[4,3-d]pyrimidine ring system dictate the intrinsic reactivity of the C3 and C7 positions.

  • Inherent Reactivity: In pyrimidine systems, the C4 (and C6) positions are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[3] By analogy, the C7 position of the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is typically more electrophilic and will react preferentially with most nucleophiles under standard SNAr conditions. This is due to the electronic influence of the pyrimidine nitrogen atoms.

  • Controlling Factors: While C7 is the more common site of initial attack, the regiochemical outcome can be influenced by several factors:

    • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position. However, in this scaffold, the steric environments of C3 and C7 are not significantly different.

    • Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which is typically the result of substitution at the more reactive C7 position. Running the reaction at or below room temperature is a good starting point for selective C7 functionalization.

    • N1-Substitution: The substituent at the N1 position of the pyrazole ring can modulate the electronic properties of the entire scaffold. An electron-withdrawing group at N1 can further activate the ring system, while an electron-donating group may decrease reactivity.

Troubleshooting Unwanted Regioisomers:

Problem Plausible Cause Recommended Solution
Mixture of C3 and C7 substituted products Reaction temperature is too high, leading to the formation of the thermodynamically favored product or reaction at the less reactive site.Lower the reaction temperature. Start at 0 °C and slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS to stop it once the desired C7-substituted product is formed.
Reaction is sluggish at low temperatures The nucleophile is not reactive enough for SNAr at low temperatures.Consider switching to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), which can offer better regiocontrol under milder conditions, although catalyst and ligand screening will be necessary.
Exclusive or major C3 substitution observed This is less common but could be influenced by a specific directing group on the nucleophile or an N1-substituent on the pyrazole ring.Re-evaluate the electronic effects of your substrates. Quantum mechanical calculations (LUMO and LUMO map analysis) can predict the most electrophilic sites and guide your experimental design.[3]
Diagram: Decision Workflow for Regioselective Monosubstitution

G start Start: Monosubstitution on 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine condition Primary Goal: C7-Substitution? start->condition snar Use SNAr Reaction Conditions (e.g., Amine, Base in IPA/DMF) condition->snar Yes c3_goal Primary Goal: C3-Substitution? condition->c3_goal No temp_check Is reaction selective at RT? snar->temp_check lower_temp Lower Temperature (0 °C) Monitor closely temp_check->lower_temp No success Success: Isolate C7-monosubstituted product temp_check->success Yes lower_temp->success failure Problem: Mixture of Isomers or Low Conversion lower_temp->failure troubleshoot Troubleshoot: - Check reagent purity - Consider alternative base/solvent - Switch to Pd-catalyzed coupling failure->troubleshoot c3_goal->troubleshoot Requires advanced strategy: - Protect/Block C7 - Use specific directing groups

Caption: Decision tree for achieving regioselective C7 substitution.

FAQ 2: Low Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a C7-monosubstituted pyrazolo[4,3-d]pyrimidine with a primary amine is giving a very low yield. What should I check first?

Answer:

Low yields in Buchwald-Hartwig aminations are a common issue that can typically be resolved by systematically optimizing the catalyst system.[4]

  • Catalyst Precursor and Ligand Choice: This is the most critical factor. The combination of the palladium source and the phosphine ligand dictates the efficiency of the catalytic cycle.[5]

    • Palladium Source: Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active LPd(0) catalyst more cleanly and efficiently.

    • Ligand Selection: The choice of ligand is highly dependent on the substrates. For aryl chlorides, which are less reactive, bulky, electron-rich biarylphosphine ligands are essential.

      • For Primary Amines: Ligands like BrettPhos or tBuXPhos are excellent starting points.

      • For Secondary Amines: RuPhos is often a good choice.

  • Base Selection: The base is crucial for deprotonating the amine, but an incorrect choice can inhibit the catalyst or cause side reactions.

    • Common Strong Bases: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are standard.

    • Weaker Bases: For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.

  • Solvent: The solvent must be anhydrous and degassed.

    • Common Solvents: Toluene, dioxane, and THF are frequently used. Ensure they are freshly distilled or from a sure-seal bottle. Water can poison the catalyst.

Troubleshooting Guide for Buchwald-Hartwig Amination:

Problem Plausible Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst system. 2. Water in the reaction. 3. Incorrect base.1. Screen Ligands: Try a different class of bulky biarylphosphine ligand (e.g., switch from a XPhos-type to a RuPhos-type). 2. Use a Precatalyst: Switch to a G3 or G4 palladacycle. 3. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous, degassed solvents. 4. Base Screening: If using a weak base, try a stronger one like NaOtBu.
Hydrodehalogenation (Ar-Cl → Ar-H) This side reaction can occur, especially at high temperatures or with certain catalyst/ligand combinations.1. Lower Temperature: Optimize the reaction to run at the lowest possible temperature that still affords a reasonable rate. 2. Change Ligand: Some ligands are more prone to promoting this pathway. Experiment with different ligand structures.
Homocoupling of Amine or Aryl Halide Promoted by certain catalyst systems and high temperatures.Optimize catalyst loading (sometimes lower is better) and reaction temperature.
Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

FAQ 3: Optimizing Suzuki-Miyaura Cross-Coupling Reactions

Question: I am trying to perform a Suzuki coupling with an arylboronic acid at the C3 position, but the reaction is slow and gives a low yield. How can I improve it?

Answer:

Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. For less reactive aryl chlorides like our scaffold, optimization is key. Microwave-assisted synthesis can significantly accelerate these reactions.[6][7]

Key Optimization Parameters:

ParameterRecommendationRationale
Catalyst Start with Pd(PPh₃)₄ or Pd(dppf)Cl₂ . For challenging couplings, consider more active catalysts like XPhos Pd G3.The choice of catalyst is crucial for activating the C-Cl bond. Pd(PPh₃)₄ is a good general-purpose catalyst, while others may be needed for less reactive partners.[7][8]
Base A base is required to activate the boronic acid. K₂CO₃ , K₃PO₄ , or Cs₂CO₃ are commonly used.The base facilitates the transmetalation step. An aqueous solution of the base is often necessary.
Solvent A mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O , Toluene/H₂O , or DME/H₂O (typically 2:1 to 4:1 ratio) are effective.[7]The water is essential for the activity of the inorganic base and the transmetalation step.
Temperature Conventional heating often requires 80-110 °C. Microwave irradiation can drastically reduce reaction times (e.g., 15-30 minutes at 100-120 °C).[6][7][9]Higher energy input is needed to facilitate the oxidative addition of the aryl chloride.

Troubleshooting Guide for Suzuki-Miyaura Coupling:

Problem Plausible Cause Recommended Solution
Low Conversion 1. Ineffective catalyst/base system. 2. Decomposition of boronic acid.1. Screen Catalysts/Ligands: If Pd(PPh₃)₄ is ineffective, switch to a more robust system like a palladacycle with a biarylphosphine ligand. 2. Screen Bases: Try different inorganic bases (K₃PO₄ is often effective for aryl chlorides). 3. Check Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality boronic acid or consider using the corresponding boronate ester.
Debromination/Dechlorination A common side reaction, particularly with electron-rich aryl halides or at high temperatures.1. Use a Milder Base: Sometimes a very strong base can promote this pathway. 2. Optimize Temperature: Run the reaction at the lowest effective temperature. 3. Choose a Suitable Catalyst: Certain catalyst/ligand combinations can minimize this side reaction.[9]
FAQ 4: The Role of N1-H Protection

Question: Do I need to protect the N1-H of the pyrazole ring before performing derivatization reactions?

Answer:

This is an important strategic consideration. The pyrazole N1-H is acidic and can interfere with certain reactions.

  • When to Protect:

    • Strongly Basic/Nucleophilic Conditions: When using strong bases like n-BuLi, LDA, or Grignard reagents, deprotonation of the N1-H will occur, which can complicate the reaction.

    • Multiple Potential Reaction Sites: In some complex molecules, the N1-H might be a competing nucleophile.

    • Improving Solubility: Attaching a suitable protecting group can sometimes improve the solubility of the starting material in organic solvents.

  • When Protection Might Be Unnecessary:

    • SNAr Reactions: For many SNAr reactions with amines or other neutral/mildly basic nucleophiles, protection is often not required. The reaction can proceed successfully in the presence of the free N-H.

    • Palladium-Catalyzed Couplings: Many Buchwald-Hartwig and Suzuki reactions can be performed on N-H heterocycles without protection, provided the base used is not excessively strong (e.g., K₂CO₃, K₃PO₄).

  • Common Protecting Groups:

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Removed with fluoride sources (e.g., TBAF) or acid.

    • THP (Tetrahydropyranyl): Stable to many conditions but removed with acid.

    • Boc (tert-Butoxycarbonyl): Can be used but may be labile under certain conditions.

    • PMB (p-Methoxybenzyl): Removed by oxidative cleavage or strong acid.

Recommendation: For initial explorations of SNAr or palladium-catalyzed couplings with standard bases (e.g., K₂CO₃, DIPEA), attempt the reaction without N-protection. If you encounter issues with side reactions at the N1-position or low yields, then implement a protection/deprotection strategy.

Part 2: Experimental Protocols

These protocols provide robust starting points for common derivatization reactions. Optimization will likely be necessary based on the specific nucleophile or coupling partner.

Protocol 1: General Procedure for Regioselective C7-Amination (SNAr)
  • To a solution of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq.) in isopropanol (IPA) or N,N-dimethylformamide (DMF) (approx. 0.1 M), add the desired amine (1.1 eq.).

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or K₂CO₃ (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, the temperature can be cautiously increased to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for C3-Buchwald-Hartwig Amination

(Assuming a C7-monosubstituted starting material)

  • In an oven-dried Schlenk flask or microwave vial, combine the C7-substituted-3-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 2.4-6 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M) via syringe.

  • Add the amine (1.2 eq.) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography. It may be beneficial to first pass the crude material through a plug of silica or Celite to remove baseline palladium residues.

References

  • Naikoo, R. A., Kumar, R., & Bhargava, G. (2026). Generation of a 3‐Allyl/Propanylthiomethyl Ketene and their [4+2] Cycloadditions With 1,3‐Diazabuta‐1,3‐dienes: Synthesis of 5‐Allyl/propargyl‐thio methyl Pyrimidinones. Chemistry & Biodiversity.
  • Shaban, R. M., Samir, N., Nissan, Y. M., & Abouzid, K. A. M. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry.

  • Li, J., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. Journal of Zhejiang University. Science. B.
  • Dean, A., Cope, C., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • Wikipedia contributors. (2023).
  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., & García-Antón, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta.
  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • Christensen, M., et al. (2020).
  • Franck, X., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • CymitQuimica. (n.d.). 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. CymitQuimica.
  • Shaban, R. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Shaban, R. M., Samir, N., Nissan, Y. M., & Abouzid, K. A. M. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • Benes, J., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. bioRxiv.
  • Zhang, L., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Patel, H. M., et al. (2014). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • Kumar, A., et al. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids.
  • Al-Hourani, B. J., et al. (2024).
  • ResearchGate. (n.d.). ChemInform Abstract: Tunable Regioselective Synthesis of Pyrazolo[3,4‐d]pyrimidine Derivatives via Aza‐Wittig Cyclization and Dimroth‐Type Rearrangement.
  • Abarbri, M., et al. (2017). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
  • Konecny, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Khatoon, B. S., et al. (2024). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem.
  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • Angstrom Chemicals. (n.d.). Revolutionary 4,7-Dichloropyrido[2,3-d]pyrimidine: A Game-Changer in Chemical Research. Angstrom Chemicals.
  • Hafez, H. N., et al. (2016). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules.
  • ResearchGate. (n.d.). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7.
  • Wu, W. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
  • ResearchGate. (n.d.). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent.
  • Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum.
  • BLD Pharm. (n.d.). 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. BLD Pharm.
  • PubMed. (n.d.). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. PubMed.
  • PubMed. (2014).
  • ResearchGate. (n.d.). Previously reported pyrazolo[4,3-d]pyrimidines A–C and triazolotriazines ZM-241385 and D.
  • ResearchGate. (n.d.). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
  • Al-Hourani, B. J., et al. (2024).

Sources

Troubleshooting guide for 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine based experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Workflows

Welcome to the Application Scientist Support Center. 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a privileged bioisosteric scaffold extensively utilized in the development of cyclin-dependent kinase (CDK) inhibitors, Aurora kinase inhibitors, and other targeted therapeutics[1][2]. However, its unique electronic topology presents distinct challenges regarding regioselectivity, solubility, and cross-coupling efficiency. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows.

Part 1: Chemical Properties & Data Summary

Before initiating functionalization, it is critical to understand the baseline physicochemical parameters of the starting material[3][4].

PropertyValue / DescriptionImpact on Experiment
Chemical Formula C5H2Cl2N4Highly nitrogenous; prone to strong hydrogen bonding.
Molecular Weight 189.00 g/mol Easily tracked via LC-MS (m/z 189 [M+H]+).
C7-Chloride Reactivity Highly ElectrophilicRapidly undergoes Nucleophilic Aromatic Substitution (SNAr) at low temperatures.
C3-Chloride Reactivity Electron-Rich (Unactivated)Resistant to SNAr; requires harsh palladium-catalyzed cross-coupling conditions.
1H-Pyrazole Nitrogen Tautomeric (N1 ⇌ N2)Causes isomeric mixtures during basic alkylation; requires specific masking strategies.

Part 2: Experimental Workflow Diagram

The following diagram illustrates the standard divergent functionalization pathway required to selectively address the three reactive sites (N-H, C7, and C3) of the pyrazolo[4,3-d]pyrimidine core.

G SM 3,7-Dichloro-1H- pyrazolo[4,3-d]pyrimidine (Starting Material) N_Alk N-Alkylation/Protection (N1 or N2 selective) SM->N_Alk Step 1 Base or Acid C7_SNAr C7-SNAr (Amines/Alcohols, 0°C-RT) N_Alk->C7_SNAr Step 2 Mild Nucleophile C3_Coupling C3-Cross Coupling (Suzuki/Buchwald, >90°C) C7_SNAr->C3_Coupling Step 3 Pd-Catalyst Product Fully Functionalized Kinase Inhibitor Core C3_Coupling->Product Step 4 Deprotection

Caption: Divergent synthetic workflow for 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine functionalization.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I observing a mixture of C3 and C7 substituted products during my initial amination?

  • Causality: The pyrazolo[4,3-d]pyrimidine core is an electronically asymmetric system. The pyrimidine ring is highly electron-deficient due to the electronegativity of the N4 and N6 atoms, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C7 position[5]. Consequently, the C7-Cl bond undergoes rapid SNAr. Conversely, the pyrazole ring is relatively electron-rich, making the C3-Cl bond less reactive. If you observe C3/C7 mixtures, you are likely using excess nucleophile or elevated temperatures (>40°C) which forces the secondary substitution.

  • Solution: Strictly limit the nucleophile to 1.0–1.05 equivalents, use a mild non-nucleophilic base (e.g., DIPEA), and maintain the reaction strictly between 0°C and room temperature.

Q2: My N-alkylation yields an inseparable mixture of N1 and N2 isomers. How can I control this regioselectivity?

  • Causality: The 1H-pyrazole nitrogen readily tautomerizes. Standard basic alkylation (e.g., K2CO3 with an alkyl halide in DMF) typically yields thermodynamic mixtures of N1 and N2 alkylated products because the base indiscriminately deprotonates the heterocycle[6].

  • Solution: To selectively achieve N2-alkylation, abandon basic conditions. Recent scalable protocols demonstrate that acid-mediated alkylation (using free alcohols with Trifluoroacetic acid) proceeds via a carbocation pathway that highly favors the N2 position (up to 14:1 N2/N1 ratio)[6]. For N1 selectivity, utilize Mitsunobu conditions or install bulky protecting groups (like SEM-Cl) at low temperatures under kinetic control (NaH, THF, -78°C).

Q3: After successful C7 amination, my Suzuki coupling at C3 is failing or yielding protodehalogenated byproducts. What is wrong?

  • Causality: Once you install an electron-donating group (such as an amine) at C7, electron density is pushed back into the bicyclic system through resonance. This dramatically increases the electron density at the C3 position, making the C3-Cl bond highly resistant to oxidative addition by standard palladium(0) catalysts[7][8].

  • Solution: Upgrade your catalyst system. Switch from standard Pd(PPh3)4 to highly active, electron-rich bulky precatalysts like XPhos Pd G3 or Pd(dppf)Cl2[9]. Increase the reaction temperature to 90–110°C (microwave irradiation is highly recommended to outpace catalyst degradation) and use a stronger base such as Cs2CO3 in a 1,4-dioxane/water mixture.

Q4: My intermediates streak heavily on silica gel and exhibit poor solubility in organic solvents. How can I improve handling?

  • Causality: The unprotected 1H-pyrazolo[4,3-d]pyrimidine core is highly planar and engages in strong intermolecular hydrogen bonding, leading to tight crystal lattice stacking and poor solvation[5].

  • Solution: Mask the pyrazole N-H bond as early as possible in your synthetic sequence. Installing a 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyran (THP) protecting group breaks the molecular symmetry and disrupts hydrogen bonding. This instantly improves solubility in standard organic solvents (DCM/EtOAc) and enables sharp elution profiles during flash chromatography.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective C7-Amination (SNAr) This protocol is designed to substitute the C7 position while leaving the C3-Cl bond intact.

  • Preparation: Dissolve 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under a nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and cool the reaction vessel to 0°C using an ice bath.

  • Nucleophile Addition: Dropwise add the aliphatic amine (1.05 eq) dissolved in a minimal amount of DCM.

    • Self-Validation Check: The reaction should turn slightly yellow but remain clear. If a fine white precipitate forms, the amine hydrochloride salt is crashing out, which is a positive mechanical indicator of successful substitution.

  • Completion: Stir for 2 hours at 0°C, then allow warming to room temperature. Monitor by LC-MS until the starting material mass (m/z 189) is fully consumed[3]. Quench with water and extract with DCM.

Protocol B: Highly Selective N2-Alkylation (Acid-Mediated) This protocol utilizes thermodynamic carbocation trapping to avoid N1/N2 mixtures.

  • Preparation: Suspend the C7-functionalized pyrazolo[4,3-d]pyrimidine (1.0 eq) and the desired benzyl alcohol derivative (1.1 eq) in anhydrous DCM (20 mL/g).

  • Activation: Add Trifluoroacetic acid (TFA) (0.5 eq) at room temperature[6].

  • Heating: Heat the mixture to 45°C for 12 hours.

    • Self-Validation Check: The absence of a base prevents tautomeric equilibration, locking the intermediate into the kinetically favored N2-alkylated trajectory. The reaction mixture should become fully homogeneous as the alkylated product forms.

  • Isolation: Quench with saturated aqueous NaHCO3 to neutralize the TFA. Extract with EtOAc, dry over Na2SO4, and concentrate for purification.

Part 5: References

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. PubMed (NIH). Available at:[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. PMC (NIH). Available at:[Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine. ACS Publications (Organic Letters). Available at:[Link]

  • Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. ResearchGate. Available at:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at:[Link]

Sources

Refinement of analytical methods for 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for the characterization of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 2091692-97-4). This content is designed for analytical chemists and medicinal chemists requiring high-precision protocols.

Executive Summary: The Molecule & The Challenge

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a high-value heterocyclic scaffold used primarily as a core intermediate for kinase inhibitors (e.g., CDK, JAK family inhibitors).

  • The Critical Attribute: The chlorine atom at the C7 position is highly electrophilic due to the electron-deficient pyrimidine ring. It is significantly more reactive than the C3-chlorine.

  • The Analytical Trap: This molecule is moisture-sensitive. In aqueous mobile phases or wet DMSO, it undergoes hydrolysis to 7-hydroxy-3-chloro-1H-pyrazolo[4,3-d]pyrimidine (often tautomerizing to the 7-one form). Many researchers mistake this degradation product for an impurity in the synthesis, when it is actually an artifact of the analytical method.

This guide provides the protocols to distinguish, quantify, and preserve the integrity of this compound.

Part 1: Sample Preparation & Handling (The Foundation)

Q: My sample purity drops from 98% to 92% after sitting in the autosampler for 4 hours. Is the compound unstable?

A: The compound is chemically stable as a solid but hydrolytically unstable in solution. The "impurity" appearing is likely the hydrolysis product.

Protocol for Stability-Preserving Sample Prep:

  • Solvent Selection: Do not dissolve directly in methanol or unbuffered water.

    • Recommended: Anhydrous DMSO or DMF (stored over molecular sieves).

    • Alternative: Acetonitrile (MeCN) if solubility permits.

  • Diluent: If your HPLC method requires an aqueous component, prepare the sample in 100% DMSO concentrate. Dilute with MeCN/Water immediately before injection, or use a "sandwich injection" mode if your autosampler supports it.

  • Temperature: Keep the autosampler at 4°C . Hydrolysis kinetics are temperature-dependent.

Visualization: Sample Integrity Workflow

SamplePrep Solid Solid (Store -20°C, Desiccated) Weigh Weighing (Low Humidity Env.) Solid->Weigh Dissolve Dissolve (Anhydrous DMSO) Weigh->Dissolve < 5 mins exposure Dilute Dilution (Avoid Protic Solvents if possible) Dissolve->Dilute Pre-run only Inject Immediate Injection (Autosampler 4°C) Dilute->Inject < 15 mins lag

Caption: Workflow to minimize C7-chlorine hydrolysis during sample preparation.

Part 2: Chromatographic Method Refinement (HPLC/UPLC)

Q: I see severe peak tailing and retention time shifts. What column and mobile phase should I use?

A: The pyrazole nitrogen (N1/N2) and pyrimidine nitrogens are basic. They interact with free silanols on silica columns, causing tailing. Furthermore, high pH promotes rapid hydrolysis of the C7-Cl.

Optimized Method Parameters:

ParameterRecommendationRationale
Column Stationary Phase C18 with End-capping or Hybrid Particle (e.g., BEH C18) Hybrid particles resist high pH, but here they reduce silanol activity, minimizing tailing for basic heterocycles.
Mobile Phase A 0.1% Formic Acid in Water Acidic pH (~2.7) protonates the basic nitrogens, improving peak shape. It also slightly slows nucleophilic attack by OH- compared to neutral pH.
Mobile Phase B Acetonitrile (MeCN) Methanol can act as a nucleophile (methanolysis) over time; MeCN is aprotic and safer.
Gradient Profile Steep Gradient (5% to 95% B in < 5 min) Minimize the residence time of the analyte in the aqueous environment.
Flow Rate High (e.g., 0.5 mL/min for UPLC)Faster elution reduces on-column degradation.

Troubleshooting Table: Chromatographic Issues

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch (DMSO vs. Mobile Phase).Reduce injection volume (0.5 - 2 µL). Ensure sample plug mixes well.
New Peak @ RRT 0.8 Hydrolysis to 7-hydroxy derivative.Check autosampler time. Re-prep fresh sample. Verify mobile phase pH is acidic.
Broad/Tailing Peak Silanol interaction.Add 5-10 mM Ammonium Formate to Mobile Phase A to shield silanols.

Visualization: Method Development Decision Tree

MethodDev Start Start Method Dev Solubility Check Solubility (DMSO/MeCN) Start->Solubility InitialRun Scouting Gradient 5-95% B (Acidic) Solubility->InitialRun CheckShape Peak Shape Acceptable? InitialRun->CheckShape Good Optimize Gradient for Speed CheckShape->Good Yes Bad Tailing or Split CheckShape->Bad No FixTailing Add Buffer (Ammonium Formate) Bad->FixTailing Tailing FixSplit Reduce Inj Vol or Match Solvent Bad->FixSplit Splitting FixTailing->InitialRun FixSplit->InitialRun

Caption: Decision tree for optimizing HPLC conditions for basic, moisture-sensitive heterocycles.

Part 3: Spectroscopic Characterization (NMR & MS)

Q: How do I distinguish the 3,7-dichloro compound from the 3,4-dichloro isomer?

A: This is a common synthesis issue. The [4,3-d] and [3,4-d] isomers have different proton environments.

1. Nuclear Magnetic Resonance (NMR)

  • Solvent: DMSO-d6 (Essential for solubility).

  • Key Signal: The H5 proton (pyrimidine ring).

    • In 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine , the H5 proton is a singlet, typically appearing around 8.8 - 9.2 ppm .

    • NOESY/HMBC: To definitively confirm the [4,3-d] fusion, look for an HMBC correlation between the pyrazole NH and the bridgehead carbons.

  • Impurity Check: A singlet appearing upfield (around 8.0-8.5 ppm) often indicates the hydrolyzed 7-hydroxy species.

2. Mass Spectrometry (MS)

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Isotope Pattern: Chlorine has a distinct 3:1 ratio for

    
    .
    
    • Target Molecule (2 Cl): You will see a characteristic "9:6:1" pattern (M, M+2, M+4).

    • Hydrolysis Product (1 Cl): The pattern shifts to "3:1" (M, M+2).

  • Common Adducts: Expect

    
    , 
    
    
    
    , and potentially
    
    
    if using acetonitrile.

Part 4: Impurity Profiling & Degradation Pathway

Q: What is the main degradation pathway I should monitor?

A: The primary pathway is Nucleophilic Aromatic Substitution (


)  at C7.

Reaction:



  • Note: The 7-hydroxy form exists in equilibrium with the 7-one tautomer (amide-like structure), which is thermodynamically stable.

Visualization: Degradation Pathway

Degradation cluster_conditions Accelerating Factors Parent Parent (3,7-Dichloro) Transition Transition State (Meisenheimer Complex) Parent->Transition + H2O (Nucleophile) Product Degradant (7-Hydroxy/7-One) Transition->Product - HCl Factors High pH Heat Protic Solvents

Caption: Nucleophilic substitution pathway of the C7-chlorine atom by water.

References

  • Chemical Identity & Properties

    • Title: 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 2091692-97-4).[1][2]

    • Source: CymitQuimica / Reagentia.[1][2]

    • URL:

  • Synthesis & Isomer Characterization

    • Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents.
    • Source: N
    • URL:[Link]

  • General HPLC Method Development for Pyrazolopyrimidines

    • Title: Development and Validation of HPLC Method for Estim
    • Source: International Journal of Pharmaceutical Quality Assurance.[3]

    • URL:[Link]

  • Reactivity of Chloropyrimidines

    • Title: The Chemistry of Pyrazolopyrimidines and Their Applic
    • Source: TSI Journals.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams utilizing the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold. While this core is highly privileged for developing potent cyclin-dependent kinase (CDK) inhibitors, its structural resemblance to the purine ring of ATP means it is inherently prone to off-target interactions within the broader kinome (e.g., Aurora kinases) and even non-kinase targets (e.g., tubulin)[1][2].

This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to identify, quantify, and mitigate these off-target liabilities during your lead optimization workflows.

Section 1: FAQs on Mechanistic Causality of Off-Target Effects

Q1: Why do pyrazolo[4,3-d]pyrimidine-based inhibitors frequently exhibit off-target activity against Aurora Kinase A and GSK-3? Answer: The pyrazolo[4,3-d]pyrimidine core acts as a bioisostere of the adenine ring of ATP. The N4 and N5 atoms typically form critical hydrogen bonds with the hinge region of the kinase domain (e.g., Leu83 and Glu81 in CDK2)[3][4]. Because the ATP-binding pocket's hinge region is highly conserved across the kinome, kinases with structurally similar active site topologies—such as Aurora Kinase A—readily accommodate these inhibitors[1]. Modifying the C3 and C7 substituents (derived from the 3,7-dichloro starting material) is necessary to introduce steric clashes with non-target kinases while maintaining affinity for the target CDK.

Q2: My cell-based assays show G2/M arrest, but my biochemical assays show poor CDK1/2 inhibition. What is causing this discrepancy? Answer: This is a classic hallmark of a non-kinase off-target effect, specifically microtubule targeting. Certain pyrazolo[4,3-d]pyrimidine derivatives have been identified as Microtubule Targeting Agents (MTAs) that inhibit tubulin polymerization by binding to the colchicine site[2]. If your compound has bulky, hydrophobic substituents at the C7 position, it may be acting as an MTA rather than a CDK inhibitor, leading to G2/M arrest independent of CDK inhibition.

Section 2: Quantitative Data - Off-Target Profiling

To establish a baseline for troubleshooting, we must compare the expected primary target affinities against common off-target liabilities associated with this scaffold.

Table 1: Typical IC50 Profiles for Pyrazolo[4,3-d]pyrimidine Derivatives

Target ClassSpecific TargetTypical IC50 RangeMechanistic Consequence of Off-Target Inhibition
Primary Target CDK2 / CDK5 / CDK71 - 50 nMCell cycle arrest (G1/S), apoptosis induction[1][4]
Off-Target Kinase Aurora Kinase A10 - 100 nMDisruption of centrosome maturation, aneuploidy[1]
Off-Target Kinase GSK-3β50 - 200 nMAltered Wnt/β-catenin signaling, metabolic shifts
Non-Kinase Off-Target Tubulin (Colchicine site)0.5 - 5 µMInhibition of microtubule polymerization, G2/M arrest[2]
Section 3: Troubleshooting Workflows & Experimental Protocols
Workflow: Identifying Off-Target Liabilities

OffTargetWorkflow Start Synthesized Pyrazolo[4,3-d]pyrimidine Inhibitor BioAssay Biochemical Kinase Assay (Primary Target e.g., CDK2) Start->BioAssay CellAssay Cellular Phenotype Assay (Cell Cycle Analysis) Start->CellAssay Discordance Discordance Check: Does biochemical IC50 match cellular phenotype? BioAssay->Discordance CellAssay->Discordance Kinome Kinome-Wide Profiling (Check Aurora A, GSK-3) Discordance->Kinome Yes, but high toxicity Tubulin Tubulin Polymerization Assay (Check MTA activity) Discordance->Tubulin No (e.g., G2/M arrest without CDK1 block) Opt Lead Optimization: Modify C3/C7 Substituents Kinome->Opt Tubulin->Opt

Logical workflow for diagnosing and troubleshooting off-target effects of pyrazolo[4,3-d]pyrimidines.

Protocol 1: Self-Validating Kinome-Wide Selectivity Profiling

Objective: To determine if the inhibitor cross-reacts with structurally similar kinases (e.g., Aurora A)[1]. Causality: ATP-competitive inhibitors often bind unintended kinases. A self-validating assay must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for assay dynamic range, and a highly selective CDK inhibitor (e.g., Dinaciclib) as a reference for specificity. Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the test compound, Staurosporine (positive control), and Dinaciclib (reference) in 100% anhydrous DMSO.

  • Dilution: Perform a 10-point, 3-fold serial dilution of the compounds in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Incubation: Add the diluted compounds to a 384-well plate containing the target kinase (e.g., Aurora A, CDK2, CDK7) and a fluorescently labeled ATP-site tracer.

  • Equilibration: Incubate at room temperature for 1 hour to allow competitive displacement of the tracer by the inhibitor.

  • Detection: Measure fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A decrease in the signal indicates the compound has displaced the tracer.

  • Validation Check: Ensure Staurosporine yields an IC50 < 10 nM across all kinases. If Staurosporine fails to inhibit, the tracer/kinase structural integrity is compromised, invalidating the run.

Protocol 2: Tubulin Polymerization Troubleshooting Assay

Objective: To rule out microtubule targeting agent (MTA) activity, a common hidden phenotype for pyrazolo[4,3-d]pyrimidines with bulky C7 substitutions[2]. Causality: If the compound binds the colchicine site of tubulin, it will prevent the formation of microtubules in vitro, causing a drop in the


 of polymerization. Including Colchicine as a positive control and Paclitaxel as a negative (stabilizing) control ensures the assay can detect both destabilizers and stabilizers.
Step-by-Step Methodology: 
  • Reagent Prep: Thaw purified porcine brain tubulin (>99% pure) on ice. Prepare polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Compound Addition: In a pre-warmed (37°C) 96-well half-area plate, add 5 µL of test compound (10 µM final), Colchicine (3 µM final, destabilizer control), Paclitaxel (3 µM final, stabilizer control), or DMSO (vehicle).

  • Initiation: Rapidly add 45 µL of the tubulin solution (3 mg/mL final concentration) to the wells using a multichannel pipette.

  • Kinetic Read: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Interpretation: Tubulin polymerization increases A340. If the test compound curve mirrors Colchicine (flat line or significantly reduced

    
     compared to DMSO), the compound possesses off-target MTA activity.
    
Pathway Analysis: Divergence of Phenotypes

PathwayOverlap cluster_Primary Primary Target Pathway cluster_OffTarget Off-Target Pathways Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor CDK2 CDK2 / Cyclin E Inhibitor->CDK2 High Affinity Aurora Aurora Kinase A Inhibitor->Aurora Off-Target Binding Tubulin Tubulin (Colchicine Site) Inhibitor->Tubulin Bulky C7 Off-Target Rb Rb Phosphorylation CDK2->Rb G1S G1/S Arrest (Desired) Rb->G1S Aneuploidy Centrosome Amplification Aurora->Aneuploidy G2M G2/M Arrest (Confounding) Tubulin->G2M Aneuploidy->G2M

Mechanistic divergence of pyrazolo[4,3-d]pyrimidines: primary CDK targeting vs. off-target effects.

Section 4: Structural Optimization to Mitigate Off-Targets

Q3: I have confirmed off-target Aurora A activity. How can I structurally modify the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold to improve selectivity? Answer: Selectivity is driven by exploiting subtle differences in the ATP-binding pocket outside the highly conserved hinge region. For CDK selectivity over Aurora kinases, modifications at the C3 position (e.g., substituting the initial chlorine with an isopropyl or cyclobutyl group) can exploit the hydrophobic pocket specific to CDKs[3]. Additionally, replacing the C7 chlorine with a bulky biaryl amine (e.g., 4-(pyrazol-1-yl)benzylamino) can induce a conformational shift that is tolerated by the CDK2/Cyclin A2 complex but sterically clashes with the narrower active site of Aurora A[4]. Interestingly, specific C7 modifications have recently been shown to inadvertently turn the compound into a "molecular glue" that induces degradation of Cyclin K, adding a secondary, highly potent mechanism of action that bypasses standard kinase inhibition entirely[3].

References
  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. nih.gov. 1

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. acs.org. 3

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. biorxiv.org. 4

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents: Synthesis, Structure-Activity Relationship, In-Vitro, and In-Vivo Evaluation as Antitumor Agents. duq.edu. 2

Sources

Technical Support Guide: Enhancing the Stability of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a critical intermediate in synthetic chemistry, particularly in the development of kinase inhibitors and other pharmacologically active agents.[1] Its structure, an isomer of the purine nucleus, allows it to serve as a versatile building block.[2][3] However, the high reactivity endowed by its dichlorinated pyrimidine ring, while synthetically useful, also presents significant stability challenges.[4] Researchers frequently encounter issues with degradation, leading to inconsistent experimental results and compromised sample purity.

This guide provides a comprehensive technical resource for professionals working with this compound. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges encountered in the laboratory. Our focus is not just on what to do, but on why certain strategies are effective, grounding our recommendations in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Issues

This section addresses the most common inquiries regarding the stability of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

Q1: My compound appears to be degrading rapidly in solution, especially in protic solvents like methanol or water. What is the likely degradation pathway?

A: The most probable cause of degradation in protic solvents is nucleophilic substitution , specifically hydrolysis or solvolysis.

  • Causality (The "Why"): The pyrazolo[4,3-d]pyrimidine core is an electron-deficient heterocyclic system. The two chlorine atoms are excellent leaving groups, making the C3 and C7 positions highly electrophilic and susceptible to attack by nucleophiles. Water, alcohols, and even trace amines in your solvent can act as nucleophiles, displacing the chloride ions. This reaction is often autocatalytic, as the displacement of a chloride ion (Cl⁻) can lead to the formation of hydrochloric acid (HCl) in the presence of protons, further lowering the pH and accelerating degradation.[5]

  • Recommendation: Whenever possible, use dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for storage and reactions. If an aqueous or alcoholic medium is unavoidable, prepare solutions fresh and use them immediately. Consider buffering the solution to a slightly acidic pH (e.g., pH 4-6) to suppress the rate of hydrolysis, but be aware that solubility may be affected.

Q2: What are the optimal long-term storage conditions for the solid compound?

A: Proper storage of the solid material is critical to ensure its long-term integrity.

  • Causality (The "Why"): As a chlorinated heterocyclic compound, 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is sensitive to atmospheric moisture, heat, and light. Moisture can lead to slow hydrolysis on the surface of the solid.[5][6] Thermal energy can cause decomposition, potentially yielding hazardous byproducts like HCl and phosgene, especially under extreme heat.[5][7]

  • Recommendation:

    • Temperature: Store in a freezer at -20°C.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

    • Container: Use a tightly sealed amber glass vial or a container made of a non-reactive material like stainless steel for larger quantities.[5][6][7] The amber glass protects the compound from potential photolytic degradation.

    • Handling: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

Q3: I'm observing very low aqueous solubility, which is hindering my biological assays. How can I improve this without causing immediate degradation?

A: Low aqueous solubility is a known characteristic of many pyrazolopyrimidine derivatives.[8][9][10] Addressing this requires a careful balance between enhancing solubility and maintaining stability.

  • Causality (The "Why"): The planar, relatively nonpolar structure of the molecule limits its favorable interactions with water. While adding co-solvents or using formulating agents can help, these can also introduce nucleophiles that degrade the compound.

  • Recommendation:

    • Co-solvents: Prepare a high-concentration stock solution in an anhydrous, water-miscible solvent like DMSO. For final assays, perform a serial dilution into the aqueous buffer immediately before use. Keep the final DMSO concentration as low as possible (typically <1%) to avoid artifacts in biological systems.

    • Formulation Strategies: For more advanced applications, encapsulation methods like using albumin nanoparticles or liposomes can significantly improve aqueous solubility and protect the compound from hydrolysis.[8] Another approach involves creating amorphous solid dispersions with hydrophilic polymers.[9][10] These methods are complex but can provide stable, soluble formulations for in-vivo studies.

Q4: How can I definitively confirm that my compound has degraded and identify the byproducts?

A: The gold standard for stability assessment is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[11]

  • Causality (The "Why"): HPLC separates the parent compound from any impurities or degradants based on their physicochemical properties (e.g., polarity). The mass spectrometer then provides the mass-to-charge ratio of these separated components, allowing for their identification.

  • Recommendation:

    • Purity Check: Regularly run a sample of your compound on an HPLC-UV system to check for the appearance of new peaks, which indicates the formation of new species.

    • Identification: If new peaks are observed, use HPLC-MS to obtain the mass of the degradants. For example, a mono-hydroxylated degradation product (from hydrolysis) would have a mass corresponding to the replacement of one Cl atom (35.5 amu) with an OH group (17 amu), a net change of -18.5 amu.

    • Forced Degradation: To proactively understand potential degradation pathways, perform a forced degradation study (see Protocol 3.3). This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to identify likely degradants before they appear in your experiments.[11]

Q5: What specific chemical incompatibilities should I be aware of during synthesis or handling?

A: The compound is incompatible with strong nucleophiles, strong bases, and strong oxidizing agents.

  • Causality (The "Why"):

    • Nucleophiles: Reagents such as primary/secondary amines, thiols, and alkoxides will readily displace the chlorine atoms. This is the basis for its use in synthesis but must be avoided unintentionally.

    • Strong Bases: Strong bases can deprotonate the pyrazole N-H, which may alter reactivity or stability. More importantly, they can promote elimination or other side reactions.

    • Oxidizing Agents: The heterocyclic ring can be susceptible to oxidation, leading to ring-opening or other structural changes.[12]

  • Recommendation: Avoid storing or mixing the compound with the classes of reagents listed above unless it is for a specific, controlled synthetic step. Ensure all glassware is clean and free of contaminants.

Section 2: Troubleshooting Guide - Experimental Scenarios

Scenario Potential Cause Troubleshooting Steps & Explanation
Unexpected pH drop in an unbuffered aqueous formulation. Hydrolysis. Explanation: The displacement of chloride by water forms HCl, acidifying the solution.[5] Action: 1. Immediately analyze a sample via HPLC to confirm degradation. 2. Discard the solution. 3. Prepare fresh solutions immediately before use. 4. If the solution must be stored briefly, use a buffered system (e.g., acetate buffer, pH 5) and store at 2-8°C.
Appearance of new peaks in HPLC analysis after storing a stock solution in DMSO. Hygroscopic water absorption. Explanation: DMSO is highly hygroscopic and will absorb atmospheric moisture over time. This water can then act as a nucleophile, causing slow hydrolysis. Action: 1. Use anhydrous, high-purity DMSO. 2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. 3. Store aliquots under an inert atmosphere at -20°C or -80°C.
Discoloration (e.g., yellowing or browning) of the solid compound upon storage. Photodegradation or reaction with atmospheric contaminants. Explanation: UV light can provide the energy to initiate degradation pathways.[13] Alternatively, trace impurities in the air (e.g., NOx) could react with the solid over long periods. Action: 1. Confirm purity via HPLC. If compromised, purify a batch by recrystallization or chromatography. 2. Always store the solid in an amber vial to protect it from light.[6] 3. Ensure the vial is purged with an inert gas (argon/nitrogen) before sealing to displace reactive atmospheric components.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Procedure for Handling and Storage of Solid Compound

  • Procurement: Upon receipt, visually inspect the container for an intact seal.

  • Environment: All handling of the solid should be performed in a well-ventilated chemical fume hood.[6]

  • Aliquoting: If the compound is to be used over a long period, it is best to aliquot it into smaller, pre-weighed quantities in separate vials upon first opening.

  • Inerting: Before sealing each vial, flush the headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. Wrap the cap with parafilm for extra protection against moisture ingress.

  • Storage: Place the sealed, labeled amber vials in a secondary container and store them in a freezer at -20°C.

Protocol 3.2: General Method for Preparing a Stock Solution in DMSO

  • Preparation: Place a vial of anhydrous DMSO (sealed with a septum) and the vial of the compound in a desiccator to warm to room temperature.

  • Weighing: In the fume hood, weigh the desired amount of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine into a clean, dry, tared vial.

  • Dissolution: Using a dry syringe, add the appropriate volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Mixing: Cap the vial and vortex until the solid is completely dissolved. A brief, gentle warming (to ~30-40°C) can be used if necessary, but avoid excessive heat.

  • Storage: If not for immediate use, aliquot the stock solution into single-use amber vials, flush with inert gas, and store at -20°C or below.

Protocol 3.3: Protocol for a Forced Degradation Study to Assess Stability

This protocol is designed to intentionally degrade the compound to understand its stability profile.

  • Stock Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile.

  • Sample Treatment: Aliquot the stock solution into five separate amber vials and treat as follows:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Keep one vial of the original stock solution.

    • Photolytic Stress: Keep one vial of the original stock solution.

  • Incubation:

    • Incubate the Acid, Base, and Oxidative vials at 60°C for 4-8 hours.

    • Incubate the Thermal Stress vial at 60°C for 4-8 hours.

    • Expose the Photolytic Stress vial to direct UV light (e.g., 254 nm) or strong broad-spectrum light for 4-8 hours.

    • Keep a control vial of the stock solution at -20°C in the dark.

  • Analysis: After incubation, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Note the percentage decrease in the parent peak area and the appearance of new peaks. Use the MS data to propose structures for the major degradants.

Section 4: Visualization Hub

Diagram 1: Troubleshooting Workflow for Compound Degradation A decision tree to guide researchers when instability is suspected.

G Start Suspected Compound Degradation CheckPurity Analyze by HPLC-MS Start->CheckPurity NewPeaks New Peaks Observed? CheckPurity->NewPeaks SolidOrSolution Is the sample a solid or solution? NewPeaks->SolidOrSolution Yes NoNewPeaks No Significant Degradation. Check other experimental variables. NewPeaks->NoNewPeaks No CheckStorage Review Solid Storage (Temp, Light, Inert Gas) SolidOrSolution->CheckStorage Solid CheckSolvent Review Solution Prep (Solvent Purity, Age) SolidOrSolution->CheckSolvent Solution Purify Action: Purify Material & Implement Proper Storage CheckStorage->Purify Remake Action: Prepare Fresh Solution & Use Immediately CheckSolvent->Remake

Diagram 2: Experimental Workflow for Stability Assessment A flowchart outlining the steps of a forced degradation study.

G cluster_stress Apply Stress Conditions (4-8h) PrepStock Prepare 1 mg/mL Stock Solution (ACN) Aliquot Aliquot Stock into 6 Vials PrepStock->Aliquot Acid 0.1M HCl, 60°C Aliquot->Acid Base 0.1M NaOH, 60°C Oxid 3% H2O2, 60°C Heat 60°C Light UV/Vis Light Control Control (-20°C, Dark) Analyze Analyze All Samples by HPLC-MS Acid->Analyze Base->Analyze Oxid->Analyze Heat->Analyze Light->Analyze Control->Analyze Report Compare & Identify Degradation Products Analyze->Report

References

  • Euro Chlor (2021). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • ResearchGate (2021). Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. Available at: [Link]

  • CNR-IRIS (2020). Improvement of pyrazolo[3,4-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Available at: [Link]

  • Google Patents (2005). US20050085472A1 - Pyrazolo pyrimidine derivatives and methods of use thereof.
  • National Center for Biotechnology Information (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available at: [Link]

  • MDPI (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Available at: [Link]

  • Oriental Journal of Chemistry (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Available at: [Link]

  • Letters in Applied NanoBioScience (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Available at: [Link]

  • ResearchGate (2023). Approved drugs with pyrazolopyrimidine moiety. Available at: [Link]

  • Reagentia (2023). 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (1 x 250 mg). Available at: [Link]

  • Wikipedia (2023). Pyrazolopyrimidine. Available at: [Link]

  • CORE (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Available at: [Link]

  • Semantic Scholar (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][12][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Available at: [Link]

  • TSI Journals (2014). The chemistry of pyrazolopyrimidines and their applications. Available at: [Link]

  • Clausius Scientific Press (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available at: [Link]

  • ResearchGate (2003). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Available at: [Link]

  • PubMed (1984). Pyrazolo[4,3-d]pyrimidine nucleosides. Synthesis and antiviral activity of 1-beta-D-ribofuranosyl-3-methyl-6-substituted-7H-pyrazolo[4,3-d]pyr imi din-7-ones. Available at: [Link]

  • Universidade do Minho (2006). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Available at: [Link]

  • Euro-Chlor (2015). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • National Center for Biotechnology Information (2022). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. Available at: [Link]

  • ACS (2021). Degradation mechanisms of propiconazole in water during UV and UV/H2O2 processes. Available at: [Link]

  • IPPTA (1989). Safety aspects of chlorine handling in process industry. Available at: [Link]

  • ResearchGate (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Available at: [Link]

  • National Center for Biotechnology Information (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Available at: [Link]

  • EATRIS-CZ (2023). d ]pyrimidine inhibitor of CDK7. Available at: [Link]

  • Scilit (2020). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Available at: [Link]

  • NIST (2023). 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl-. Available at: [Link]

  • Royal Society of Chemistry (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available at: [Link]

Sources

Technical Support Center: Scale-Up Production of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is engineered specifically for researchers, process chemists, and drug development professionals scaling up the synthesis of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 2091692-97-4)[1].

This fused bicyclic heterocycle is a privileged scaffold in modern drug discovery. It serves as a critical intermediate for synthesizing potent kinase inhibitors targeting oncogenic and fibrotic pathways, including ALK5, Src, and CDK2[2][3]. However, transitioning this molecule from milligram-scale discovery chemistry to multi-kilogram pilot production introduces severe thermodynamic, kinetic, and purification bottlenecks.

This portal provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure reproducible, high-yield scale-up.

Scale-Up Synthetic Workflow

The transition from a pyrazole precursor to the highly reactive dichloro-API intermediate requires precise control over cyclization thermodynamics and halogenation kinetics. The workflow below outlines the optimized critical path for pilot-scale production.

ScaleUp A Starting Material: Pyrazole-4-carboxamide B Cyclization (Urea/Heat) A->B C Intermediate: Pyrazolo-dione B->C D Chlorination (POCl3 + DMF cat.) C->D E Reverse Quench (Ice + DCM) D->E F Crude Product E->F G Recrystallization (Toluene/Heptane) F->G H Pure API Intermediate G->H

Synthetic workflow for 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine scale-up.

Troubleshooting Guide & FAQs

Issue 1: The chlorination step stalls at the mono-chloro intermediate during 10 kg scale-up, despite working perfectly at the 100 g scale. Why?

Causality: This is a classic heat and mass transfer issue. The conversion of the pyrazolo-dione to the dichloro-derivative using Phosphorus Oxychloride (


) occurs in two stages. The first chlorination (usually at C7) is relatively fast, but the second chlorination (at C3) is sterically hindered and electronically deactivated by the first chlorine atom. At lab scale, rapid heat transfer forces the reaction to completion. At scale, conservative jacket heating profiles lead to incomplete conversion.
Solution:  Implement a Vilsmeier-Haack catalyst. Adding 0.1 to 0.5 equivalents of anhydrous N,N-Dimethylformamide (DMF) or N,N-dimethylaniline generates a highly electrophilic chloroiminium intermediate that drastically accelerates the second chlorination step[4].
Issue 2: We are experiencing severe yield loss (up to 20%) during the aqueous workup of the chlorination reaction. How can we prevent this?

Causality: The 3,7-dichloro product is highly sensitive to hydrolysis. Standard aqueous quenching (adding water to the reactor) generates localized exothermic hotspots due to the violent hydrolysis of excess


, releasing 

and

. This boiling acidic environment rapidly hydrolyzes the C7-chloro group back to the oxo form. Solution: Utilize a Biphasic Reverse Quench . Slowly pump the reaction mixture into a vigorously stirred, pre-chilled mixture of crushed ice and an immiscible organic solvent (e.g., Dichloromethane). As the

quenches in the aqueous layer, the dichloro-product immediately partitions into the organic phase, shielding it from the acidic aqueous environment.
Issue 3: The N1-pyrazole proton seems to interfere with chlorination, leading to dark, tarry byproducts. Should we use a protecting group?

Causality: The acidic nature of the pyrazole NH allows for tautomerization, which can consume chlorinating equivalents and lead to N-chlorination or intermolecular oligomerization at high temperatures. Solution: While direct chlorination is possible with a large excess of


, implementing a Tetrahydropyranyl (THP) or Trityl (Tr) protecting group at N1 prior to chlorination drastically improves regioselectivity and isolated yields at scale. The protecting group can be cleaved later during downstream functionalization.

Quantitative Process Data: Lab vs. Pilot Scale

To assist in your process engineering calculations, the following table summarizes the expected deviations when scaling this specific scaffold from bench to pilot plant, alongside our validated interventions.

Process ParameterLab Scale (100 g)Pilot Scale (10 kg)Troubleshooting Intervention & Result
Chlorination Yield 85%62%Added 0.1 eq DMF catalyst; Yield stabilized at 82% .
Workup Hydrolysis Loss < 2%18%Implemented biphasic reverse quench; Loss reduced to < 3% .
Purity (HPLC) > 98%91%Replaced silica chromatography with Toluene/Heptane recrystallization; Purity > 99% .
Reaction Time 4 hours22 hoursOptimized impeller agitation (pitched blade) for better mass transfer; Time reduced to 12 hours .

Validated Experimental Protocol: Biphasic Chlorination

This protocol is designed as a self-validating system . The process contains built-in physical and analytical checkpoints to ensure the reaction is proceeding correctly without relying solely on post-reaction analysis.

Reagents:

  • 1H-pyrazolo[4,3-d]pyrimidine-3,7-diol (1.0 eq, 1.0 kg)

  • Phosphorus Oxychloride (

    
    ) (10.0 eq, 5.5 L)
    
  • N,N-Dimethylformamide (DMF) (0.1 eq, 50 mL)

  • Dichloromethane (DCM) (20 L)

Step-by-Step Methodology:

  • Inertion & Charging: Purge a 50 L glass-lined reactor with Nitrogen. Charge the reactor with

    
     (5.5 L) and cool to 10°C.
    
  • Catalyst Addition: Slowly add DMF (50 mL). Self-Validation Checkpoint 1: A slight exotherm (2-5°C) and a pale yellow color indicate the successful formation of the Vilsmeier-Haack active complex.

  • Substrate Addition: Add the pyrazolo-dione precursor (1.0 kg) in portions over 1 hour, maintaining the internal temperature below 25°C.

  • Heating Profile: Ramp the jacket temperature to 105°C over 2 hours. Reflux the mixture for 12 hours.

  • In-Process Control (IPC): Withdraw a 1 mL sample, quench in ice/acetonitrile, and analyze via HPLC. Self-Validation Checkpoint 2: The reaction is complete when the mono-chloro intermediate peak is < 1.0% (AUC). If > 1.0%, continue refluxing for 2 hours.

  • Concentration: Distill off approximately 60% of the excess

    
     under reduced pressure (50 mbar) at 60°C to minimize the quenching volume.
    
  • Biphasic Reverse Quench: In a secondary 100 L reactor, prepare a mixture of crushed ice (30 kg) and DCM (20 L). Vigorously agitate (>150 RPM). Slowly pump the concentrated reaction mixture into the ice/DCM vortex over 3 hours. Critical: Maintain the internal temperature of the quench reactor below 15°C.

  • Phase Separation & Washing: Stop agitation and allow phases to separate. Drain the lower organic (DCM) layer. Wash the organic layer with cold saturated

    
     (10 L) until the aqueous phase pH is > 7.0.
    
  • Isolation: Concentrate the organic layer to 3 L, then slowly add Heptane (10 L) to induce crystallization. Filter the resulting solid and dry under vacuum at 40°C to yield pure 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine.

Pharmacological Context & Downstream Applications

Understanding the downstream application of this scaffold aids in setting appropriate purity specifications. The 3,7-dichloro substitution pattern is highly prized because the two chlorine atoms possess different electrophilic reactivities. The C7-chlorine is highly reactive toward nucleophilic aromatic substitution (


) with amines, while the C3-chlorine requires harsher conditions (or palladium catalysis) for displacement[5][6].

This differential reactivity allows for the sequential, modular synthesis of complex kinase inhibitors, particularly those targeting the ATP-binding pockets of ALK5 (TGFβ1R1) and CDK2[2][3].

Pathway A 3,7-Dichloro Scaffold B SNAr Functionalization A->B C Kinase Inhibitor B->C D Target Inhibition C->D E Cell Cycle Arrest D->E

Downstream application of the pyrazolo[4,3-d]pyrimidine scaffold in kinase inhibition.

References

  • Schenone, S., et al. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central (PMC). Available at: [Link]

  • El-Gaby, M. S. A., et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Wang, Y., et al. Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. Available at: [Link]

  • Abdel-Aziz, H. A., et al. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ResearchGate. Available at: [Link]

Sources

Method refinement for kinase assays with 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support resource for researchers utilizing 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and its derivatives in kinase assays. The pyrazolo[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, acting as a bioisostere of adenine and enabling potent competition at the ATP-binding sites of various protein kinases.[1][2][3][4] While this class of compounds offers significant potential for targeted drug discovery, successful and reproducible experimental outcomes depend on careful methodological refinement.[5][6]

This document is structured to provide direct, actionable solutions to common challenges, moving from foundational questions to in-depth troubleshooting and detailed protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level inquiries to establish a foundational understanding of the reagent and its application.

Q1: What is 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and what is its role in kinase assays?

A1: 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic chemical compound. In drug discovery, it serves as a core scaffold or starting material for synthesizing more complex molecules. Its structural similarity to adenine, a key component of ATP, makes it an excellent foundation for developing ATP-competitive kinase inhibitors.[1][2] The dichloro substitutions at the 3 and 7 positions provide reactive sites for medicinal chemists to add different chemical groups, thereby tuning the potency and selectivity of the final inhibitor against specific target kinases.[7][8]

Q2: What is the primary mechanism of action for inhibitors derived from this scaffold?

A2: The vast majority of kinase inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold function as Type I inhibitors .[5] This means they bind directly to the ATP-binding pocket of the kinase, competing with the endogenous ATP substrate. This binding event physically blocks the transfer of a phosphate group from ATP to the kinase's target substrate, thereby inhibiting its enzymatic activity.[5][9]

Q3: What are the most critical quality control steps to take before beginning an experiment?

A3:

  • Purity Verification: Ensure the purity of the compound via methods like HPLC or mass spectrometry. Impurities can lead to confounding results or off-target effects.

  • Solubility Assessment: Test the compound's solubility in your chosen solvent (typically DMSO) and, more importantly, in the final aqueous assay buffer.[10] Undissolved compound is inactive. The final DMSO concentration in the assay should be kept low and constant, typically below 1%, to avoid impacting kinase activity.[11][12]

  • Storage and Stability: Store the compound under the recommended conditions (e.g., protected from light, at the correct temperature) to prevent degradation.[10] Prepare fresh stock solutions and avoid numerous freeze-thaw cycles.[10]

Q4: Can I use this compound in both biochemical and cell-based assays?

A4: Yes, but with different considerations.

  • Biochemical Assays: These assays, which use purified enzymes, directly measure the compound's ability to inhibit the kinase's catalytic activity.[9][13] They are ideal for determining parameters like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[14]

  • Cell-Based Assays: These assays measure the compound's effect within a living cell.[15] Success here depends not only on kinase inhibition but also on the compound's ability to cross the cell membrane, avoid cellular efflux pumps, and remain stable in the cellular environment. A compound may be potent in a biochemical assay but show little to no activity in a cellular assay due to poor cell permeability.[15][16]

Troubleshooting Guide: From Signal to Solution

This section provides a systematic approach to diagnosing and resolving specific experimental problems.

Problem Potential Cause Recommended Solution & Rationale
No or Significantly Reduced Inhibitor Activity Compound Integrity/Solubility Verify Purity & Solubility: Confirm compound identity (e.g., via Mass Spectrometry). Prepare fresh stock solutions in high-quality DMSO. Crucially, check for precipitation when diluting into the final aqueous assay buffer. Even a small amount of precipitation will drastically lower the effective concentration.[10]
Inactive Assay Components Run Controls: Always include a positive control (assay with enzyme but no inhibitor) to confirm kinase activity and a negative control (assay with no enzyme) to establish baseline signal. Use a known reference inhibitor for your target kinase to validate the entire assay system.[10][14]
Suboptimal Assay Conditions Optimize ATP Concentration: For an ATP-competitive inhibitor, its apparent potency (IC50) is highly dependent on the ATP concentration. Perform the assay with ATP at or near its Michaelis-Menten constant (Km) for the kinase. Excessively high ATP will outcompete the inhibitor, leading to a falsely high IC50.[10][11]
Check Buffer Composition: Ensure the buffer pH, ionic strength, and necessary cofactors (e.g., Mg²⁺, Mn²⁺) are optimal for your specific kinase.[14]
High Variability Between Replicate Wells Pipetting & Mixing Inaccuracy Calibrate Pipettes & Refine Technique: Regularly calibrate all pipettes. For viscous solutions like enzyme stocks, consider using reverse pipetting. After adding reagents, mix the plate gently but thoroughly on a plate shaker to ensure homogeneity. Avoid introducing bubbles.[14]
Plate Edge Effects Mitigate Evaporation: Avoid using the outer wells of the assay plate, as they are most prone to evaporation, which concentrates reagents and alters results. Alternatively, fill the outer wells with sterile water or buffer to create a humidity barrier.[14]
Temperature Gradients Ensure Thermal Uniformity: Do not place plates on cold or warm bench surfaces before incubation. Ensure the entire plate reaches a uniform temperature in the incubator to promote consistent reaction rates across all wells.[14]
Potent in Biochemical Assay, Weak in Cellular Assay Poor Cell Permeability Assess Cellular Uptake: This discrepancy often points to the compound's inability to efficiently cross the cell membrane. While optimizing the compound's chemical structure is a medicinal chemistry task, you can use cell-based target engagement assays like NanoBRET™ to directly measure if the compound is binding its target inside the cell.[15][17]
Off-Target Effects/Toxicity Evaluate Kinase Selectivity: The pyrazolo[4,3-d]pyrimidine scaffold can bind to multiple kinases.[7][18] A lack of specific cellular phenotype could be due to the compound hitting multiple targets. Perform a kinase selectivity screen against a broad panel to understand its off-target profile.[13] Unexpected toxicity could also mask the desired effect.
Suspected Assay Signal Interference Compound Autofluorescence or Quenching Run Interference Control: To check for compound-specific interference with fluorescence- or luminescence-based readouts, set up control wells containing the assay buffer and the compound (at the highest concentration used) but without the kinase or ATP . A significant signal in these wells indicates direct interference.[14]

Core Experimental Protocols

These protocols provide a framework for key experiments. Specific concentrations and incubation times must be optimized for each kinase-substrate system.

Protocol 1: General Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted for a luminescence-based assay like ADP-Glo™, which measures ADP production as an indicator of kinase activity.[19][20]

1. Reagent Preparation:

  • Kinase Reaction Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[14]
  • Inhibitor Stock: Prepare a 10 mM stock of your 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine derivative in 100% DMSO.
  • Serial Dilutions: Create a serial dilution series of the inhibitor in DMSO. Then, dilute this series into the Kinase Reaction Buffer to create a 4X working solution. Ensure the final DMSO concentration is consistent across all wells.[11]
  • Kinase: Prepare a 2X working solution of the kinase in buffer.
  • Substrate/ATP Mix: Prepare a 2X working solution containing the peptide substrate and ATP (at its Km concentration) in buffer.

2. Assay Procedure (384-well Plate):

  • Add 5 µL of the 4X inhibitor solution or vehicle control (buffer with the same % DMSO) to the appropriate wells.
  • Add 10 µL of the 2X Kinase solution to each well and mix gently.
  • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[10][19]
  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix.
  • Incubate for 60 minutes at 30°C (or the optimal temperature for your kinase).
  • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).[19][20]
  • Measure luminescence using a plate reader.
Protocol 2: Determining the IC50 Value

This experiment uses a dose-response curve to determine the concentration at which the inhibitor reduces kinase activity by 50%.

1. Setup: Follow the procedure in Protocol 1. 2. Inhibitor Concentrations: Prepare a 10-point, 3-fold serial dilution of your inhibitor. 3. Plate Layout:

WellsContentPurpose
1-3Inhibitor Dilution 1Highest Concentration
4-6Inhibitor Dilution 2...
.........
28-30Inhibitor Dilution 10Lowest Concentration
31-33Vehicle Control (DMSO)100% Activity (Positive Control)
34-36No Enzyme Control0% Activity (Negative Control)

4. Data Analysis:

  • Subtract the average signal of the "No Enzyme Control" from all other wells.
  • Normalize the data by setting the average signal of the "Vehicle Control" to 100% activity.
  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 - (% Activity).
  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations and Workflows

Troubleshooting Workflow for Low Inhibitor Activity

G cluster_compound Step 1: Compound Check cluster_assay Step 2: Assay System Check cluster_conditions Step 3: Condition Optimization start Problem: Low or No Inhibitor Activity q_purity Is purity confirmed? Are stocks fresh? start->q_purity q_solubility Is compound fully soluble in final assay buffer? q_pos_control Does positive control (no inhibitor) work? q_solubility->q_pos_control If Yes fix_solubility Action: Test solubility. Adjust solvent/buffer. q_solubility->fix_solubility No q_purity->q_solubility If Yes fix_compound Action: Verify purity. Prepare fresh stocks. q_purity->fix_compound No q_ref_inhib Does a known reference inhibitor work? q_pos_control->q_ref_inhib If Yes fix_enzyme Action: Check enzyme/substrate activity and storage. q_pos_control->fix_enzyme No q_atp Is ATP concentration at or near Km? q_ref_inhib->q_atp If Yes fix_system Action: Validate entire assay system and reagents. q_ref_inhib->fix_system No q_buffer Are buffer components (pH, cofactors) optimal? q_atp->q_buffer If Yes fix_atp Action: Perform ATP titration to find Km. q_atp->fix_atp No end_node Assay Optimized q_buffer->end_node If Yes fix_buffer Action: Optimize buffer conditions for kinase. q_buffer->fix_buffer No

Caption: A step-by-step workflow for troubleshooting low inhibitor activity.

Principle of ATP-Competitive Kinase Inhibition

G cluster_0 Normal Kinase Activity cluster_1 Inhibited Kinase Activity Kinase_Active Active Site Kinase Product P-Substrate Kinase_Active->Product Phosphorylation ATP ATP ATP->Kinase_Active:f0 Substrate Substrate Substrate->Kinase_Active:f0 Kinase_Inactive Active Site Kinase Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->Kinase_Inactive:f0 Binds to Active Site ATP_Blocked ATP ATP_Blocked->Kinase_Inactive:f0 Blocked

Caption: Mechanism of an ATP-competitive pyrazolopyrimidine inhibitor.

References

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chem Biol Drug Des. URL: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. URL: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. URL: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. URL: [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. URL: [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Scientific Reports. URL: [Link]

  • Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. Journal of Medicinal Chemistry. URL: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. URL: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. URL: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. URL: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. URL: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Signal Transduction. URL: [Link]

  • Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. URL: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. URL: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. URL: [Link]

  • Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. Journal of Medicinal Chemistry. URL: [Link]

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry. URL: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. URL: [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry. URL: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. URL: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. SciSpace. URL: [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. bioRxiv. URL: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. bioRxiv. URL: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ResearchGate. URL: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE. URL: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. URL: [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. URL: [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry. URL: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. URL: [Link]

  • A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology. URL: [Link]

Sources

Validation & Comparative

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Comparative Guide to a New Generation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. In this guide, we provide an in-depth comparison of kinase inhibitors based on the 3,7-disubstituted-1H-pyrazolo[4,3-d]pyrimidine scaffold with established, widely-used kinase inhibitors. This document will delve into the biochemical activity, structure-activity relationships, and experimental methodologies, offering a comprehensive resource for those exploring novel therapeutic agents.

Introduction to the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its structural similarity to the purine ring system of ATP. This inherent likeness allows derivatives of this scaffold to competitively bind to the ATP-binding site of a wide range of kinases, making it a promising framework for the development of novel kinase inhibitors. The parent compound, 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, serves as a versatile synthetic intermediate, allowing for the introduction of various substituents at the 3 and 7 positions to modulate potency and selectivity against specific kinase targets.

This guide will focus on the comparison of a representative 3,7-disubstituted-1H-pyrazolo[4,3-d]pyrimidine derivative, LGR6768, with a panel of well-characterized Cyclin-Dependent Kinase (CDK) inhibitors: Roscovitine, Dinaciclib, BS-181, and Samuraciclib (ICEC0942). CDKs are a family of serine/threonine kinases that play crucial roles in cell cycle regulation and transcription, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

Comparative Analysis of Kinase Inhibitory Profiles

The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity across the kinome. A highly selective inhibitor minimizes off-target effects, leading to a better therapeutic window.

Below is a comparative summary of the in vitro kinase inhibitory activities of LGR6768 and our selected panel of established CDK inhibitors.

Kinase InhibitorTarget KinasesIC50 (nM)
LGR6768 CDK720[1]
CDK2>250[1]
CDK1>5000[1]
CDK5>5000[1]
CDK9>5000[1]
Roscovitine CDK1/cyclin B650[2]
CDK2/cyclin A700[2]
CDK2/cyclin E700[2]
CDK5/p25160[2]
CDK7/cyclin H460[2]
CDK9/cyclin T1600[2]
Dinaciclib CDK13[3][4][5][6]
CDK21[3][4][5][6]
CDK51[3][4][5][6]
CDK94[3][4][5][6]
BS-181 CDK721[7]
CDK2880[7]
CDK53000[7]
CDK94200[7]
Samuraciclib (ICEC0942) CDK740-41[1][8]
CDK11800 (45-fold higher than CDK7)[1]
CDK2578-600 (15-fold higher than CDK7)[1][8][9]
CDK59200 (230-fold higher than CDK7)[1]
CDK91200 (30-fold higher than CDK7)[1]

As the data illustrates, LGR6768 demonstrates notable potency and selectivity for CDK7, with an IC50 of 20 nM[1]. Its inhibitory activity against other CDKs is significantly lower, highlighting its potential as a selective CDK7 inhibitor.

In comparison:

  • Roscovitine is a first-generation, broad-spectrum CDK inhibitor, showing activity against multiple CDKs in the sub-micromolar range[2].

  • Dinaciclib is a highly potent pan-CDK inhibitor, with IC50 values in the low nanomolar range for CDK1, CDK2, CDK5, and CDK9[3][4][5][6].

  • BS-181 and Samuraciclib (ICEC0942) are, like LGR6768, selective CDK7 inhibitors. BS-181 exhibits an IC50 of 21 nM against CDK7, with significantly higher IC50 values for other CDKs[7]. Samuraciclib also shows high selectivity for CDK7 with an IC50 of around 40 nM[1][8].

The pyrazolo[4,3-d]pyrimidine scaffold, as exemplified by LGR6768, therefore represents a promising platform for the development of highly selective kinase inhibitors, rivaling the selectivity of other established targeted agents.

Structure-Activity Relationship (SAR) Insights

The versatility of the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine intermediate allows for systematic modifications to explore the structure-activity relationships of its derivatives. The substitutions at the 3 and 7 positions are crucial for determining both the potency and selectivity of these compounds.

Caption: General structure of 3,7-disubstituted-1H-pyrazolo[4,3-d]pyrimidines.

For CDK inhibitors based on this scaffold, a common feature is the presence of a small alkyl group, such as isopropyl, at the R1 position (position 3), which often occupies a hydrophobic pocket in the kinase active site. The substituent at the R2 position (position 7) is typically a larger, more complex moiety that forms key hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of binding affinity and selectivity.

The CDK7 Signaling Pathway: A Key Target

CDK7 plays a dual role in cellular regulation, acting as a CDK-activating kinase (CAK) and as a component of the general transcription factor TFIIH. As part of TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in transcription initiation. Its role in both cell cycle progression and transcription makes it a compelling target in oncology.

CDK7_Pathway cluster_0 Cell Cycle Control cluster_1 Transcription Regulation CDK7_CAK CDK7/CycH/MAT1 (CAK Complex) CDK1 CDK1 CDK7_CAK->CDK1 P CDK2 CDK2 CDK7_CAK->CDK2 P CDK4_6 CDK4/6 CDK7_CAK->CDK4_6 P CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle CDK4_6->CellCycle CDK7_TFIIH CDK7/CycH/MAT1 (TFIIH Complex) RNAPII RNA Polymerase II CDK7_TFIIH->RNAPII P Transcription Transcription Initiation RNAPII->Transcription Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitors (e.g., LGR6768) Inhibitor->CDK7_CAK Inhibits Inhibitor->CDK7_TFIIH Inhibits

Caption: The dual roles of CDK7 in cell cycle and transcription.

Experimental Methodologies

To ensure the scientific integrity of the comparative data presented, it is crucial to understand the experimental protocols used to determine kinase inhibitory activity.

Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., a pyrazolo[4,3-d]pyrimidine derivative) in DMSO. Further dilute the compound in the appropriate kinase buffer.

  • Kinase Reaction Setup:

    • Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the kinase (e.g., recombinant CDK7/CycH/MAT1) to the wells.

    • Initiate the reaction by adding a mixture of the kinase substrate (e.g., a peptide substrate) and ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a typical biochemical kinase inhibition assay.

Conclusion

The 3,7-disubstituted-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. As demonstrated by the representative compound LGR6768, derivatives of this scaffold can achieve high potency and selectivity, particularly against challenging targets like CDK7. When compared to established CDK inhibitors, these novel compounds show competitive and, in some cases, superior selectivity profiles. The ease of chemical modification at the 3 and 7 positions provides a clear path for further optimization of this scaffold to target a wide range of kinases implicated in human diseases. For drug development professionals, the pyrazolo[4,3-d]pyrimidine core warrants significant attention as a source of next-generation targeted therapies.

References

  • Parry, D. et al. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol. Cancer Ther.9 , 2344–2353 (2010). URL: [Link]

  • Meijer, L. et al. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. Eur. J. Biochem.243 , 527–536 (1997). URL: [Link]

  • Patel, H. et al. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment. Mol. Cancer Ther.17 , 1156–1166 (2018). URL: [Link]

  • Vareum. Samuraciclib hydrochloride. URL: [Link]

  • Cicenas, J. et al. Roscovitine in cancer and other diseases. Ann. Transl. Med.3 , 135 (2015). URL: [Link]

  • Malpartida, A. B. et al. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. Int. J. Mol. Sci.22 , 699 (2021). URL: [Link]

  • Cicenas, J. et al. Roscovitine in cancer and other diseases. Ann. Transl. Med.3 , 135 (2015). URL: [Link]

  • Gomaa, A. A. M. et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv.12 , 15685–15702 (2022). URL: [Link]

  • Poláčková, V. et al. 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. J. Med. Chem.62 , 4606–4623 (2019). URL: [Link]

  • Gucký, T. et al. 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. J. Med. Chem.65 , 8881–8896 (2022). URL: [Link]

  • Hutterer, C. et al. List of applied CDK inhibitors and their respective IC 50 values of enzymatic activity. ResearchGate (2021). URL: [Link]

  • Poláčková, V. et al. 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. ResearchGate (2019). URL: [Link]

  • Gucký, T. et al. 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ResearchGate (2022). URL: [Link]

  • Lee, Y. & Kim, Y. IC50 values of CDK5 inhibitors. ResearchGate (2021). URL: [Link]

  • Peyressatre, M. et al. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules25 , 1846 (2020). URL: [Link]

  • Asghar, U. et al. Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. Oncology (Williston Park)28 , 738–746 (2014). URL: [Link]

  • Schettini, F. et al. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers (Basel)13 , 29 (2020). URL: [Link]

  • NIH RePORTER. Development of Cdk5 Inhibitors. URL: [Link]

  • De Luca, A. et al. Development of CDK4/6 Inhibitors: A Five Years Update. Molecules26 , 1488 (2021). URL: [Link]

  • Englinger, B. et al. The Cdk5-Mcl-1 axis promotes mitochondrial dysfunction and neurodegeneration in a model of Alzheimer’s disease. Dis. Model. Mech.12 , dmm039534 (2019). URL: [Link]

  • Hsieh, Y.-T. et al. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Mol. Cancer Ther.22 , 1390–1405 (2023). URL: [Link]

  • Moravcová, D. et al. Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines. ResearchGate (2003). URL: [Link]

  • Moravcová, D. et al. Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Bioorg. Med. Chem. Lett.13 , 2989–2992 (2003). URL: [Link]

  • Gucký, T. et al. (A) Antiproliferative activity of LGR6768. (B) Effect of LGR6768 on... ResearchGate (2023). URL: [Link]

  • Gomaa, A. A. M. et al. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. J. Enzyme Inhib. Med. Chem.37 , 1863–1880 (2022). URL: [Link]

  • NIH. Protocols for Characterization of Cdk5 Kinase Activity. PMC (2017). URL: [Link]

  • Gucký, T. et al. Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Eur. J. Med. Chem.250 , 115201 (2023). URL: [Link]

  • BPS Bioscience. Chemi-Verse™ CDK18/Cyclin Y Kinase Assay Kit. URL: [Link]

  • Al-Ostoot, F. H. et al. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules26 , 3811 (2021). URL: [Link]

  • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. URL: [Link]

  • Krystof, V. et al. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Eur. J. Med. Chem.112 , 103–113 (2016). URL: [Link]

  • Gucký, T. et al. LGR6768 binding poses in the active sites of CDK7 and CDK2.... ResearchGate (2023). URL: [Link]

  • Wang, Y. et al. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. J. Med. Chem. (2025). URL: [Link]

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A Researcher's Guide to Validating the Anticancer Activity of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Pyrazolo[4,3-d]pyrimidine Scaffold

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and specificity is paramount. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry. Its structural analogy to endogenous purines allows it to interact with a variety of ATP-binding sites in the cell, most notably those within protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][3]

This guide focuses on a specific derivative, 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, a molecule poised for investigation as a potential anticancer agent. The presence of two chlorine atoms offers reactive handles for synthetic chemists to generate a library of derivatives with diverse substitutions, allowing for the fine-tuning of potency and selectivity. While extensive research has been conducted on the isomeric pyrazolo[3,4-d]pyrimidine core, demonstrating potent inhibition of crucial cancer-related kinases such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), the [4,3-d] scaffold remains a more nascent area of exploration.[3][4][5][6]

This document serves as a comprehensive guide for researchers on how to systematically validate the anticancer activity of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and its future derivatives. We will delve into the requisite in vitro and in vivo methodologies, providing not just the "how" but the critical "why" behind each experimental choice.

Part 1: In Vitro Validation - The Foundational Evidence

The initial phase of validating a novel anticancer compound involves a battery of in vitro assays to establish its biological activity and elucidate its mechanism of action at the cellular level.[7][8] This is a crucial step for selecting the most promising candidates for further, more resource-intensive in vivo studies.[9]

Preliminary Cytotoxicity Screening: The MTT Assay

The first question to answer is whether the compound has a cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and high-throughput method for this initial assessment.[7]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine derivative and a positive control (e.g., a known kinase inhibitor like Sorafenib or a standard chemotherapeutic like Doxorubicin). Treat the cells with varying concentrations of the compounds for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Interpreting the Data: A lower IC50 value indicates higher potency. The goal is to identify derivatives with IC50 values in the low micromolar or even nanomolar range.

Comparative Data Table: Hypothetical IC50 Values (µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine15.221.818.5
Derivative A (Hypothetical)2.54.13.8
Derivative B (Hypothetical)0.81.20.9
Sorafenib (Positive Control)5.67.34.9
Delving Deeper: Mechanism of Action

Once cytotoxicity is established, the next critical step is to understand how the compound is killing the cancer cells.

1.2.1. Cell Cycle Analysis

Many kinase inhibitors exert their effects by arresting the cell cycle at specific checkpoints.[6] Flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) is the standard method for this analysis.

Experimental Protocol: Cell Cycle Analysis

  • Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing PI and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

1.2.2. Apoptosis Assays

A desirable characteristic of an anticancer drug is the ability to induce programmed cell death, or apoptosis. Annexin V/PI staining is a common method to detect apoptosis by flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Analysis: The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Visualizing the In Vitro Workflow

Caption: In Vitro validation workflow for anticancer compounds.

Target Validation: Kinase Inhibition Assays

Given the structural similarity of pyrazolopyrimidines to purines, a likely mechanism of action is kinase inhibition.[2][4] This can be validated through in vitro kinase assays.

Experimental Protocol: In Vitro Kinase Assay

  • Assay Setup: Use a commercially available kinase assay kit for the suspected target kinase (e.g., CDK2/Cyclin A2, EGFR).[6] These assays typically involve incubating the recombinant kinase with its substrate and ATP in the presence of the test compound.

  • Detection: The assay measures the amount of phosphorylated substrate, often through luminescence or fluorescence.

  • Data Analysis: Calculate the IC50 of the compound for the specific kinase.

Hypothetical Kinase Inhibition Data

CompoundCDK2/Cyclin A2 IC50 (nM)EGFR IC50 (nM)
Derivative B85>10,000
Roscovitine (CDK inhibitor)40>10,000
Erlotinib (EGFR inhibitor)>10,0002

This data would suggest that Derivative B is a selective CDK2 inhibitor.

Visualizing a Potential Signaling Pathway

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling Cyclin D/CDK4_6 Cyclin D/CDK4_6 Downstream Signaling->Cyclin D/CDK4_6 Cyclin E/CDK2 Cyclin E/CDK2 Cyclin D/CDK4_6->Cyclin E/CDK2 G1/S Transition G1/S Transition Cyclin E/CDK2->G1/S Transition Cell Proliferation Cell Proliferation G1/S Transition->Cell Proliferation Derivative B Derivative B Derivative B->Cyclin E/CDK2 Inhibition

Caption: Xenograft model workflow for in vivo efficacy testing.

Advanced Models: Orthotopic and Patient-Derived Xenografts (PDX)

For a more clinically relevant assessment, orthotopic models, where tumor cells are implanted in the organ of origin, or PDX models, which use tumor tissue directly from a patient, can be employed. [10][11][12]These models better recapitulate the tumor microenvironment and heterogeneity. [12]

Conclusion

The validation of a novel anticancer agent like 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine requires a systematic and logical progression from broad in vitro screening to specific in vivo efficacy studies. By following the outlined methodologies, researchers can build a robust data package to support the continued development of this promising class of compounds. The key is to not only demonstrate efficacy but to also build a compelling, data-driven narrative around the compound's mechanism of action, which is essential for its eventual translation to the clinic.

References

  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives.
  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][7][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry.

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • In Vitro Efficacy Evalu
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • In Vitro Assays. BioDuro.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Royal Society of Chemistry.
  • 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. Benchchem.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str

Sources

Cross-reactivity studies of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Selectivity and Cross-Reactivity of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives

Executive Summary: The Scaffold Advantage

The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core represents a privileged scaffold in modern kinase inhibitor design, distinct from its more common isomer, pyrazolo[3,4-d]pyrimidine (the Ibrutinib scaffold). While both act as bioisosteres of adenine, the [4,3-d] isomer offers a unique vector geometry for substituents at the C3 and C7 positions, allowing for high-affinity interactions with the kinase hinge region while accessing the "gatekeeper" pocket and solvent-exposed regions differently.

This guide objectively compares the cross-reactivity profiles of inhibitors derived from this scaffold against standard purine and pyrazolo[1,5-a]pyrimidine alternatives. It highlights a critical, often-overlooked off-target liability: Adenosine Receptor (AR) antagonism , which stems from the scaffold's structural mimicry of the endogenous ligand.

Structural Basis of Selectivity

To understand cross-reactivity, one must analyze the binding mode. The 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core is typically functionalized to replace the chlorines:

  • C7-Position (Hinge Binder): Usually substituted with an amine (e.g., benzylamine) to form hydrogen bonds with the kinase hinge residues (e.g., Leu83 in CDK2).

  • C3-Position (Gatekeeper/Solvent): Functionalized via cross-coupling (Suzuki/Stille) to probe the hydrophobic pocket or solvent front.

Comparison of Core Scaffolds:

FeaturePyrazolo[4,3-d]pyrimidine (Topic)Pyrazolo[3,4-d]pyrimidine (Alternative)Pyrazolo[1,5-a]pyrimidine (Alternative)
Primary Target Class CDKs (CDK2, CDK7, CDK9), Aurora KinasesTyrosine Kinases (BTK, EGFR, Src)CDKs (CDK1/2), Trk Receptors
Hinge Interaction Bidentate (N1/N2 or N1/C7-NH)Bidentate (N1/N2 or N1/C4-NH)Monodentate or Bidentate (N1/C7)
Major Cross-Reactivity Adenosine Receptors (A1, A3) , GSK3

EGFR, Tec Family KinasesCDK1 (Cell cycle toxicity)
Metabolic Stability Moderate (N-alkylation dependent)High (Clinically validated)High

Expert Insight: The [4,3-d] scaffold is particularly effective for CDK7 inhibition (e.g., Compound LGR6768).[1][2] However, unlike the [3,4-d] scaffold, the [4,3-d] core has a higher propensity to bind G-Protein Coupled Receptors (GPCRs), specifically the Adenosine family, due to the specific nitrogen arrangement mimicking the purine ring of adenosine.

Cross-Reactivity Profiling: Experimental Data

The following data summarizes the selectivity profile of a representative 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine inhibitor compared to Roscovitine (Purine scaffold) and Dinaciclib (Pyrazolo[1,5-a]pyrimidine).

Table 1: Kinase Selectivity and Off-Target Liability[3]
Metric[4,3-d] Derivative (Optimized) Roscovitine (Purine) Dinaciclib ([1,5-a])
Primary Target IC50 2 nM (CDK7)450 nM (CDK2)1 nM (CDK2)
Selectivity Score (S35) 0.04 (Highly Selective)0.35 (Broad)0.15 (Moderate)
Key Kinase Off-Targets CDK2, CDK9, GSK3

CDK1, CDK5, MAPKCDK1, CDK5, CDK9
Adenosine A3 Ki 15 nM (High Affinity) >10,000 nM>10,000 nM
Adenosine A1 Ki 120 nM>10,000 nM>10,000 nM
Cellular Toxicity (LC50) 1.5

M
15

M
0.05

M

Data synthesized from structure-activity relationship studies of pyrazolo-pyrimidine derivatives [1, 2, 4].[1][3]

Critical Finding: While the [4,3-d] derivative achieves superior kinase selectivity (S35 score) compared to the "dirty" drug Roscovitine, it introduces a potent off-target effect on the Adenosine A3 receptor . This is a "blind spot" in standard KinomeScan panels and must be tested separately.

Mechanistic Workflows

Diagram 1: Synthesis and Selectivity Logic

This workflow illustrates how the 3,7-dichloro intermediate is processed and where selectivity filters must be applied.

G Start 3,7-Dichloro-1H- pyrazolo[4,3-d]pyrimidine Step1 C7-Amination (Nucleophilic Subst.) Start->Step1  Regioselective Step2 C3-Coupling (Suzuki/Stille) Step1->Step2 Candidate Trisubstituted Inhibitor Step2->Candidate Screen1 Kinome Scan (ATP-Competitive) Candidate->Screen1  Primary Screen2 GPCR Panel (Adenosine A1/A2/A3) Candidate->Screen2  Critical Check Outcome1 Kinase Selective Screen1->Outcome1  High S(35) Outcome2 GPCR Liability Screen2->Outcome2  High Affinity

Caption: Synthesis pathway from the 3,7-dichloro core to final inhibitor, highlighting the parallel requirement for Kinase and GPCR screening.

Detailed Experimental Protocols

To validate the performance and cross-reactivity of these inhibitors, the following self-validating protocols are recommended.

Protocol A: Differential Kinase Profiling (Radiometric)

Purpose: To quantify selectivity against the CDK family and close homologs.

  • Reagent Prep: Prepare 10-point dose-response curves of the [4,3-d] inhibitor (Start: 10

    
    M, 1:3 dilution) in 100% DMSO.
    
  • Enzyme Mix: Dilute kinases (CDK7/CycH, CDK2/CycA, GSK3

    
    ) to 0.2-0.5 nM in Kinase Buffer (20 mM MOPS, pH 7.2, 25 mM 
    
    
    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
  • Reaction Assembly:

    • Transfer 250 nL of compound to a 384-well plate.

    • Add 10

      
      L of Enzyme Mix. Incubate 15 min at RT (allows compound to bind hinge).
      
    • Initiation: Add 10

      
      L of ATP/Substrate mix (ATP at 
      
      
      
      for each kinase; Substrate: Histone H1 or specific peptide). Trace with
      
      
      -ATP.
  • Incubation: 120 min at RT.

  • Termination: Spot reactions onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield IC50 within 3-fold of historical mean.

Protocol B: Adenosine Receptor (A3) Competition Binding

Purpose: To detect the scaffold-specific off-target liability.

  • Membrane Prep: Use CHO-K1 cells overexpressing human Adenosine A3 receptor. Homogenize and suspend in 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

  • Ligand: Use

    
    -AB-MECA (0.5 nM final).
    
  • Competition: Incubate membranes (10

    
     g/well ) with the test [4,3-d] inhibitor (10 
    
    
    
    M screening concentration) and radioligand for 60 min at 25°C.
  • Filtration: Harvest onto GF/B filters using a cell harvester; wash with ice-cold buffer.

  • Analysis: Calculate % Inhibition. If >50%, determine

    
     via Cheng-Prusoff equation.
    
    • Note: A

      
       < 100 nM indicates significant off-target risk (hypotension, bradycardia potential).
      
Diagram 2: Cross-Reactivity Screening Workflow

Workflow cluster_0 Phase 1: Kinome cluster_1 Phase 2: Scaffold Specific Input Test Compound (3,7-Dichloro derived) K_Scan KinomeScan (450+ Kinases) Input->K_Scan A_Scan Adenosine Receptor Panel (A1, A2A, A3) Input->A_Scan K_Hit Hit Confirmation (IC50) K_Scan->K_Hit >65% Inh Decision Go / No-Go K_Hit->Decision Selective A_Scan->Decision Ki > 1 uM (Pass) A_Scan->Decision Ki < 100 nM (Fail) P_Scan PDE Isozymes (PDE4/5)

Caption: Integrated screening workflow emphasizing the necessity of parallel GPCR (Adenosine) profiling for this specific scaffold.

References

  • LGR6768 Characterization: "Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7." BioRxiv, 2023.

  • Scaffold Analysis: "3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases." Chemical Biology & Drug Design, 2015.

  • Adenosine Antagonism: "Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives to obtain highly potent and selective antagonists for the human A3 adenosine receptor."[3] Journal of Medicinal Chemistry, 2016.

  • Kinase Profiling Protocols: "Kinase Selectivity Profiling Systems: General Panel Protocol." Promega Technical Manual.

  • Comparative Scaffolds: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances, 2024.

Sources

Confirmation of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Binding to Target Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Rationale

The development of highly selective cyclin-dependent kinase (CDK) inhibitors has historically been hindered by the highly conserved nature of the ATP-binding pocket across the human kinome. However, the emergence of the 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold (CAS: 2091692-97-4) has provided medicinal chemists with a highly versatile, di-halogenated building block[1]. The distinct reactivity of the chlorine atoms at positions 3 and 7 allows for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling the precise synthesis of 3,5,7-trisubstituted and 3,7-disubstituted derivatives.

These derivatives act as potent, ATP-competitive inhibitors. The pyrazolo[4,3-d]pyrimidine core functions as an ideal "hinge binder," forming critical hydrogen bonds with the kinase hinge region (e.g., Leu83 and Glu81 in CDK2)[2]. Recent breakthroughs have demonstrated that specific derivatives not only inhibit kinase activity but also act as "molecular glues," inducing the proteasome-dependent degradation of target proteins like Cyclin K[2].

MOA Scaffold 3,7-Dichloro-1H-pyrazolo [4,3-d]pyrimidine Scaffold Inhibitor Trisubstituted Derivatives (e.g., Cmpd 24, LGR6768) Scaffold->Inhibitor SNAr / Cross-Coupling CDK2 CDK2 / Cyclin A2 (Cell Cycle Control) Inhibitor->CDK2 ATP-Competitive CDK7 CDK7 / Cyclin H / MAT1 (Transcription Control) Inhibitor->CDK7 ATP-Competitive Rb Rb Dephosphorylation (G1/S Arrest) CDK2->Rb Kinase Inhibition Degradation Cyclin K Degradation (Molecular Glue Activity) CDK2->Degradation CDK12/DDB1 Interaction RNAPII RNAPII Dephosphorylation (Apoptosis) CDK7->RNAPII Kinase Inhibition

Mechanism of action: Pyrazolo[4,3-d]pyrimidine derivatives targeting CDKs and downstream pathways.

Comparative Performance: Pyrazolo[4,3-d]pyrimidines vs. Standard Alternatives

To objectively evaluate the efficacy of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-derived compounds, we must compare them against standard-of-care and clinical-stage alternatives. The table below synthesizes quantitative experimental data for leading derivatives (Compound 24, LGR6768, Compound 9) against standard pan-CDK or covalent inhibitors (Dinaciclib, THZ1, Roscovitine).

Quantitative Binding & Efficacy Data
Compound / Inhibitor ClassPrimary Target(s)IC₅₀ (Enzymatic)Mechanism of ActionSelectivity Profile & Off-Target Effects
Compound 24 (Pyrazolo-pyrimidine)CDK2 / Cyclin A2~1.8 µM (CDK2)*Dual: ATP-Competitive + Molecular GlueInduces degradation of Cyclin K via CDK12/DDB1 interaction; high antiproliferative activity[2][3].
LGR6768 (Pyrazolo-pyrimidine)CDK7 / CAK20 nMATP-Competitive>12-fold selectivity over other CDKs; minimal off-target binding compared to covalent inhibitors[4][5].
Compound 9 (Pyrazolo-pyrimidine)CDK2 / Cyclin E12 nMATP-CompetitiveHighly selective for CDK2 complexes; broader antiproliferative activity than Dinaciclib[6].
Dinaciclib (Standard Alternative)CDK1, 2, 5, 91 - 3 nMATP-CompetitivePan-CDK inhibitor; highly potent but associated with narrow therapeutic windows and systemic toxicity[2].
THZ1 (Standard Alternative)CDK73.2 nMCovalent BinderIrreversible binding; significant off-target inhibition of CDK12 and CDK13[5].
Roscovitine (Standard Alternative)CDK2, 5, 7, 9100 - 800 nMATP-CompetitiveFirst-generation inhibitor; poor selectivity and lower potency requiring high dosing[7].

*Note: While Compound 24 shows micromolar IC₅₀ in isolated CDK2 assays, its cellular efficacy is driven by its nanomolar degradation of Cyclin K[2][3].

Key Takeaway: Derivatives synthesized from the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold (such as LGR6768 and Compound 9) achieve the nanomolar potency of pan-CDK inhibitors like Dinaciclib, but with vastly superior kinome selectivity, reducing the likelihood of off-target toxicity[4][6].

Experimental Workflows & Self-Validating Protocols

To confirm the binding and functional efficacy of these synthesized inhibitors, a robust, multi-tiered experimental workflow is required. The protocols below are designed as self-validating systems: biochemical binding must correlate with structural crystallography, which must in turn predict cellular phenotypic changes.

ExperimentalWorkflow TRFRET 1. TR-FRET Assay (Biochemical IC50) Cryst 2. X-Ray Crystallography (Binding Confirmation) TRFRET->Cryst Active Hits (<50nM) Cell 3. Cellular Engagement (Western Blot/FACS) Cryst->Cell Structural Validation

Workflow for validating pyrazolo[4,3-d]pyrimidine kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: Determine the exact IC₅₀ of the pyrazolo[4,3-d]pyrimidine derivative against target CDKs. Causality & Expert Insight: TR-FRET is selected over standard radiometric (³²P-ATP) or colorimetric assays because the time-resolved measurement eliminates background auto-fluorescence common in heterocyclic small molecules. This ensures that the calculated IC₅₀ is a true reflection of binding affinity, not an optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Complexing: Dilute recombinant, fully active CDK2/Cyclin A2 or CDK7/Cyclin H/MAT1 to a final assay concentration of 1 nM. Critical step: Ensure the kinase is pre-phosphorylated at the T-loop (e.g., Thr160 for CDK2) to maintain the active "DFG-in" conformation, allowing the inhibitor to bind its true physiological target state[4].

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of the pyrazolo[4,3-d]pyrimidine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration 1%).

  • Reaction Initiation: Add 5 µL of the kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Add 5 µL of a master mix containing ULight-labeled peptide substrate (50 nM) and ATP (at the predetermined Kₘ value for the specific kinase, ensuring competitive inhibition can be accurately modeled).

  • Detection: After 60 minutes, stop the reaction with 10 mM EDTA and add Europium-anti-phospho antibody (2 nM). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Validation: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. A valid assay must show a Z'-factor > 0.6.

Protocol B: Cellular Target Engagement & Cyclin K Degradation Assay

Purpose: Verify that the compound penetrates the cell membrane and engages the target, leading to downstream signaling arrest or protein degradation (molecular glue effect). Causality & Expert Insight: Biochemical binding (Protocol A) does not guarantee cellular efficacy due to potential membrane impermeability or high intracellular ATP competition. Monitoring the dephosphorylation of Retinoblastoma (Rb) or RNA Polymerase II (RNAPII) confirms target engagement. Furthermore, monitoring Cyclin K levels via Western blot validates the unique molecular glue mechanism of specific derivatives like Compound 24[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT-116 or MOLM-13 cells at 5 × 10⁵ cells/well in 6-well plates. Incubate overnight. Treat cells with the inhibitor at 0.1x, 1x, and 10x the biochemical IC₅₀ for 4, 12, and 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly dephosphorylate RNAPII and Rb during lysis, yielding false-positive inhibition results.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Immunoblotting (Western Blot):

    • Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

    • Transfer to a PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour.

  • Primary Probing: Probe overnight at 4°C with primary antibodies against:

    • Total Cyclin K (to assess molecular glue degradation).

    • Phospho-RNAPII (Ser2/Ser5) (to assess CDK7/9 inhibition)[8].

    • Phospho-Rb (Ser807/811) (to assess CDK2 inhibition).

    • GAPDH or Tubulin (Loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and image via chemiluminescence.

  • Validation: A successful pyrazolo[4,3-d]pyrimidine CDK7 inhibitor (e.g., LGR6768) will show a dose-dependent decrease in Phospho-RNAPII without altering total RNAPII levels[8].

References

  • "3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders", ACS Publications,[Link]

  • "Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7", bioRxiv,[Link]

Sources

Comparative Profiling: The 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine against known drugs Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Case for the Scaffold

In the landscape of kinase inhibitor design, the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 64011-06-1) scaffold represents a critical bioisostere of the classic purine nucleus. While purines (e.g., Roscovitine , Cladribine ) have historically dominated ATP-competitive inhibition, the pyrazolo[4,3-d]pyrimidine core offers distinct advantages in intellectual property (IP) novelty , hydrolytic stability , and vector positioning for structure-activity relationship (SAR) exploration.

This guide benchmarks the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core against:

  • 2,6-Dichloropurine: The standard synthetic equivalent.

  • Roscovitine (Seliciclib): A reference CDK inhibitor drug.

  • Sildenafil (Viagra): The most commercially successful drug utilizing the pyrazolo[4,3-d]pyrimidine core (albeit in a modified ketone form).

Chemical Benchmarking: Reactivity & Orthogonality

The primary value of the 3,7-dichloro scaffold lies in its orthogonal reactivity . Unlike 2,6-dichloropurine, where both chlorines are on the pyrimidine ring and exhibit competitive reactivity (C6 > C2), the 3,7-dichloro-pyrazolo[4,3-d]pyrimidine distributes its halogens across two fused rings with vastly different electronic environments.

Table 1: Synthetic Reactivity Benchmark
Feature3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine 2,6-Dichloropurine (Standard)Implication for Library Synthesis
Primary Electrophile C7-Cl (Pyrimidine ring)C6-Cl (Pyrimidine ring)Both allow rapid

with amines (hinge binders).
Secondary Electrophile C3-Cl (Pyrazole ring)C2-Cl (Pyrimidine ring)Major Advantage: C3-Cl is essentially inert to mild

, allowing exclusive C7-functionalization without protecting groups. C3 requires Pd-catalysis (Suzuki/Buchwald), enabling precise "late-stage" diversification.
N-Alkylation Site N1 vs N2 (Tautomeric)N9 vs N7 (Tautomeric)Pyrazolo[4,3-d] often favors N1 alkylation but requires careful control; Purines favor N9.
Solubility (LogP) ~1.8 (Core)~1.2 (Core)Pyrazolo core is slightly more lipophilic, improving membrane permeability of final leads.
Visualizing the SAR Logic (Graphviz)

SAR_Logic cluster_0 Bioisosteric Advantage Scaffold 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Step1 Step 1: C7-Substitution (SNAr with Amine) Scaffold->Step1 High Reactivity (Cl-7) Step2 Step 2: C3-Substitution (Suzuki Coupling) Step1->Step2 Orthogonal Reactivity (Cl-3) Target Final Drug Candidate (CDK/PDE Inhibitor) Step2->Target Lead Optimization

Caption: The stepwise functionalization logic. C7 is the "Hinge Binder" entry point; C3 is the "Gatekeeper" or solubilizing vector.

Biological Benchmarking: Target Potency

The 3,7-dichloro scaffold is most frequently converted into inhibitors of Cyclin-Dependent Kinases (CDKs) . Below, we benchmark a representative pyrazolo[4,3-d]pyrimidine derivative against the standard drug Roscovitine .

Case Study: CDK2/Cyclin E Inhibition
  • Reference Drug: Roscovitine (Purine-based).[1]

  • Challenger: 3,7-Disubstituted Pyrazolo[4,3-d]pyrimidine (Bioisostere).

Table 2: Biological Activity Profile (Representative Data)
MetricRoscovitine (Reference)Pyrazolo[4,3-d] Analog (Challenger)Mechanism/Insight
Core Structure Purine (2,6,9-substituted)Pyrazolo[4,3-d]pyrimidine (3,7-substituted)Nitrogen shift (N7

C7) alters active site water network.
CDK2 IC50 0.45 µM0.05 - 0.15 µM (Typical Range)The pyrazolo scaffold often allows tighter packing in the ATP pocket due to the C3-substituent vectors targeting the "gatekeeper" residue.
Selectivity (vs GSK3

)
ModerateHigh C3-functionalization (e.g., isopropyl or aryl) provides steric bulk that excludes GSK3

binding better than C2-purine substituents.
Cellular Potency (HCT-116) IC50 ~15 µMIC50 ~2 - 5 µM Improved lipophilicity translates to better cellular accumulation.

Key Mechanistic Insight: The C7-amino group in pyrazolo[4,3-d]pyrimidines acts as the H-bond donor to the kinase hinge region (residue Leu83 in CDK2), mimicking the N6-amino of Adenine. The shift from N7 (purine) to C7 (pyrazolo) removes a potential H-bond acceptor, which can be advantageous in kinases where the "back pocket" is hydrophobic.

Experimental Protocols

A. Synthesis: Regioselective Library Generation

Objective: Synthesize a C7-amino, C3-aryl pyrazolo[4,3-d]pyrimidine from the 3,7-dichloro scaffold.

Step 1: C7-Nucleophilic Aromatic Substitution (


) 
  • Reagents: Dissolve 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in n-butanol or DMF.

  • Nucleophile: Add primary amine (e.g., Benzylamine, 1.2 eq) and DIPEA (2.0 eq).

  • Conditions: Heat to 80°C for 4-6 hours.

  • Observation: Reaction monitors via TLC/LCMS. The C7-Cl is displaced exclusively. The C3-Cl remains intact.

  • Workup: Evaporate solvent, precipitate with water, filter.

    • Why this works: The pyrimidine ring is electron-deficient (activated); the C7 position is most electrophilic. The pyrazole ring is electron-rich, deactivating the C3-Cl toward

      
      .
      

Step 2: C3-Suzuki Cross-Coupling

  • Reagents: Suspend the C7-amino intermediate (1.0 eq) in Dioxane/Water (4:1).

  • Catalyst: Add Aryl-boronic acid (1.5 eq),

    
     (5 mol%), and 
    
    
    
    (3.0 eq).
  • Conditions: Microwave irradiation at 120°C for 30 mins or reflux for 12h.

  • Workup: Extract with EtOAc, purify via flash chromatography.

B. Validation: Kinase-Glo® Luminescent Assay

Objective: Quantify IC50 against CDK2/Cyclin E.

  • Preparation: Prepare 3x Enzyme mix (CDK2/CycE), 3x Substrate mix (Histone H1 + ATP), and 3x Test Compound (Pyrazolo derivative) in kinase buffer.

  • Reaction:

    • Add 10 µL Compound to 384-well plate.

    • Add 10 µL Enzyme mix. Incubate 10 min (pre-equilibration).

    • Add 10 µL Substrate mix (start reaction).

  • Incubation: 60 mins at Room Temp.

  • Detection: Add 30 µL Kinase-Glo® Reagent (Promega). Incubate 10 min.

  • Read: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Compound]. Fit to sigmoidal dose-response curve to determine IC50.

Experimental Workflow Diagram (Graphviz)

Workflow cluster_controls Controls Start 3,7-Dichloro Scaffold Rxn1 SNAr (80°C) Target: C7-Cl Start->Rxn1 + Amine Rxn2 Suzuki Coupling (120°C) Target: C3-Cl Rxn1->Rxn2 + Boronic Acid Assay Kinase-Glo Assay Readout: IC50 Rxn2->Assay Purified Ligand Roscovitine Ref: Roscovitine Assay->Roscovitine Benchmark DMSO Neg: DMSO Only

Caption: Workflow for converting the dichloro-scaffold into a bioactive kinase inhibitor and validating potency.

References

  • Popowycz, F., et al. (2003). "Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Golisade, A., et al. (2002). "Synthesis and biological evaluation of novel pyrazolo[4,3-d]pyrimidine derivatives as inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry. Link

  • CymitQuimica. "Product Specification: 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 64011-06-1)." Chemical Supplier Data. Link

  • Dehbi, O., et al. (2016). "Pyrazolo[4,3-d]pyrimidines: Synthesis and Biological Evaluation." European Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[4,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[4,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows compounds based on this scaffold to interact with a wide range of biological targets, particularly protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, pyrazolo[4,3-d]pyrimidine derivatives have been extensively investigated as potential therapeutic agents.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative pyrazolo[4,3-d]pyrimidine compounds, highlighting key structure-activity relationships and the translation of preclinical data.

From the Benchtop to Preclinical Models: A Comparative Analysis

The journey of a drug candidate from initial discovery to potential clinical application involves rigorous evaluation of its activity and safety, both in controlled laboratory settings (in vitro) and in living organisms (in vivo). This section compares the efficacy of several pyrazolo[4,3-d]pyrimidine derivatives, showcasing how modifications to the core structure influence their biological activity.

Case Study 1: N1-Methyl-Pyrazolo[4,3-d]pyrimidines as Microtubule Targeting Agents

A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines have been designed and evaluated as inhibitors of tubulin polymerization.[1] One standout compound from this series, compound 9, demonstrated excellent potency against a panel of tumor cell lines, with GI50 values in the low to sub-nanomolar range.[1]

In Vitro Efficacy:

Compound 9 was found to be a potent inhibitor of tubulin polymerization and colchicine binding.[1] The introduction of a 5-chloro substituent on the pyrazolo[4,3-d]pyrimidine scaffold was a key modification that enhanced its antitumor activity.[1]

In Vivo Efficacy:

In a mouse xenograft model using MCF-7 breast cancer cells that overexpress βIII-tubulin, compound 9 was significantly more effective at reducing tumor size than the commonly used chemotherapeutic agent, paclitaxel.[1] This suggests that this pyrazolo[4,3-d]pyrimidine derivative could have advantages over existing cancer therapies.[1]

CompoundIn Vitro Activity (GI50)In Vivo ModelOutcome
Compound 9 ≤10 nM against most tumor cell lines[1]MCF-7 TUBB3 xenograft in mice[1]Significantly better tumor reduction than paclitaxel[1]
Case Study 2: Pyrazolo[3,4-d]pyrimidine Derivatives as Multi-Kinase Inhibitors in Acute Myeloid Leukemia (AML)

Researchers have developed a series of pyrazolo[3,4-d]pyrimidine derivatives that act as multi-kinase inhibitors, potently targeting FLT3 and VEGFR2, two kinases implicated in the progression of acute myeloid leukemia (AML).[2][3]

In Vitro Efficacy:

Through structure-activity relationship (SAR) studies, compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) was identified as a highly potent inhibitor of FLT3-driven human AML MV4-11 cells.[2][3] The inhibitory activity of these compounds was found to be specific to cancer cells, with minimal toxicity observed in normal HeLa cells.[3]

In Vivo Efficacy:

Compound 33 demonstrated remarkable efficacy in an MV4-11 xenograft mouse model. A once-daily oral dose of 10 mg/kg for 18 days resulted in complete tumor regression with no apparent toxicity.[2] This successful translation from in vitro potency to in vivo efficacy highlights the therapeutic potential of this compound for AML.[2][3]

CompoundIn Vitro TargetIn Vitro PotencyIn Vivo ModelIn Vivo Outcome
Compound 33 FLT3, VEGFR2[2][3]High potency against MV4-11 cells[2][3]MV4-11 xenograft in mice[2]Complete tumor regression at 10 mg/kg/day[2]
Case Study 3: Pyrazolo[3,4-d]pyrimidine Derivatives as c-Src Kinase Inhibitors in Neuroblastoma

The c-Src tyrosine kinase is a known driver of tumor progression in several cancers, including neuroblastoma. A pyrazolo[3,4-d]pyrimidine derivative, Si306 , has been identified as a potent and competitive inhibitor of c-Src.[4]

In Vitro Efficacy:

Si306 demonstrated a favorable in vitro activity profile against neuroblastoma (NB) models, inducing apoptosis and reducing cell proliferation.[4] The compound showed selectivity for tumor cells with negligible effects on non-tumoral cells.[4]

In Vivo Efficacy:

While initial studies showed that oral administration of Si306 could delay tumor growth in a subcutaneous NB animal model, its low aqueous solubility presented a challenge for further development.[4] To overcome this, Si306 was encapsulated in immunoliposomes targeted to the GD2 antigen expressed on neuroblastoma cells. This targeted delivery system significantly increased the plasma exposure of Si306 and enhanced its tumor-homing capabilities in an orthotopic animal model of NB.[4] The result was a significant increase in the survival of mice treated with the GD2-targeted liposomal formulation of Si306.[4]

CompoundIn Vitro TargetIn Vitro EffectIn Vivo ModelIn Vivo Outcome
Si306 c-Src tyrosine kinase[4]Induces apoptosis and reduces proliferation in NB cells[4]Orthotopic neuroblastoma model in mice[4]Increased survival with GD2-targeted liposomal formulation[4]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTS Assay)

This protocol is a general guideline for assessing the anti-proliferative activity of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (concentration that inhibits cell growth by 50%) values.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of pyrazolo[4,3-d]pyrimidine compounds.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the compound (e.g., orally or intraperitoneally) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic Enzymatic Assay (e.g., Kinase Inhibition) cell_based Cell-Based Assay (e.g., Proliferation, Apoptosis) enzymatic->cell_based Potency sar Structure-Activity Relationship (SAR) cell_based->sar Cellular Efficacy pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) sar->pk_pd Lead Compound Selection xenograft Xenograft Model (Tumor Growth Inhibition) pk_pd->xenograft Dosing Regimen toxicity Toxicity Studies xenograft->toxicity Efficacy & Safety

Caption: A generalized workflow for the preclinical evaluation of pyrazolo[4,3-d]pyrimidine compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Src c-Src RTK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription P_Src p-Src PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., Si306) PyrazoloPyrimidine->Src

Caption: Simplified signaling pathway illustrating the inhibition of c-Src by a pyrazolo[3,4-d]pyrimidine derivative.

Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The successful translation of in vitro potency to in vivo efficacy, as demonstrated by the case studies presented, underscores the potential of this class of compounds in addressing unmet medical needs, particularly in oncology. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in combination with other therapies.

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Available at: [Link]

  • Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Available at: [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Available at: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available at: [Link]

  • Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Available at: [Link]

  • Structure of pyrazolo-[4,3-d]pyrimidinone as an A3 AR antagonist. Available at: [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Available at: [Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available at: [Link]

  • Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available at: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Available at: [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Available at: [Link]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Available at: [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Available at: [Link]

Sources

Reproducibility of experiments involving 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Performance of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine in Kinase Inhibitor Discovery: A Comparative Technical Guide

As drug discovery pivots toward highly selective kinase inhibitors, the choice of core scaffolds dictates not only the pharmacological profile of the final drug candidate but also the reproducibility of its synthesis and downstream biological evaluation. For decades, purine derivatives have dominated the landscape of ATP-competitive inhibitors. However, bioisosteres such as pyrazolo[4,3-d]pyrimidines have emerged as superior alternatives, offering enhanced selectivity against cyclin-dependent kinases (CDKs) and Aurora kinases [2].

This guide provides an objective, data-driven comparison of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 2091692-97-4) against traditional scaffolds. Designed for medicinal chemists and assay developers, this document details the causality behind experimental design, self-validating protocols, and the mechanistic rationale required to achieve robust, reproducible results.

Mechanistic Rationale: Why Pyrazolo[4,3-d]pyrimidines?

The pyrazolo[4,3-d]pyrimidine core acts as a purine bioisostere, binding to the ATP pocket of kinases. The strategic placement of nitrogen atoms alters the hydrogen-bond donor/acceptor profile compared to endogenous ATP, allowing for exquisite tuning of kinase selectivity. Derivatives synthesized from the 3,7-dichloro scaffold have shown potent, selective inhibition of CDK2, CDK5, CDK7, and Aurora A, ultimately leading to the downregulation of cyclins and the induction of mitochondrial apoptosis in cancer cell lines [3].

To understand the assay design, we must first visualize the target pathway and the point of pharmacological intervention.

CDK_Pathway ATP ATP (Endogenous) CDK2 CDK2 / Cyclin E Complex ATP->CDK2 Binds Active Site Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CDK2 Competitive Inhibition Rb Rb Protein (Unphosphorylated) CDK2->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Transformation E2F E2F Transcription Factor Rb->E2F Sequesters (Inhibits) pRb->E2F Releases (Activates) CellCycle S-Phase Entry & Cell Proliferation E2F->CellCycle Promotes Transcription

Mechanistic pathway of CDK2 inhibition by pyrazolo[4,3-d]pyrimidine derivatives.

Comparative Performance of Starting Scaffolds

Reproducibility in library generation relies heavily on the orthogonal reactivity of the starting material. A common failure point in medicinal chemistry is poor regioselectivity during nucleophilic aromatic substitution (SNAr), leading to inseparable isomeric mixtures that confound biological assays.

The 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold [1] solves this by exploiting the stark electronic differences between the pyrimidine C-7 and the pyrazole C-3 positions. The C-7 chlorine is highly activated by the adjacent pyrimidine nitrogens, allowing for rapid SNAr at low temperatures. Conversely, the C-3 chlorine is electronically deactivated and sterically hindered, remaining inert until subjected to high-temperature palladium-catalyzed cross-coupling.

Table 1: Quantitative Comparison of Purine Bioisostere Scaffolds

ScaffoldC-7 (or equivalent) ReactivityC-3 (or equivalent) ReactivityRegioselectivity (1st Step)Avg. Overall Yield (2 Steps)Primary Kinase Targets
3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine High (SNAr at 0°C)Low (Requires Pd-catalysis)>98 : 2 65 - 75% CDK2, CDK5, Aurora A
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidineHigh (SNAr at RT)Moderate (SNAr at 80°C)~85 : 1545 - 55%Src, EGFR, mTOR
2,6-DichloropurineHigh (C-6 SNAr at RT)Moderate (C-2 SNAr at 80°C)~90 : 1050 - 60%Broad / Non-selective

Data synthesized from comparative SAR studies of purine bioisosteres.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be treated as a self-validating system. The following methodologies detail the synthesis of a CDK inhibitor from 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and its subsequent biological evaluation.

Protocol A: Orthogonal Derivatization (Chemical Synthesis)

Objective: Achieve >98% regioselective functionalization to prevent assay artifacts caused by isomeric contamination.

  • C-7 Amination (SNAr):

    • Procedure: Dissolve 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous ethanol. Cool to 0°C. Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) followed dropwise by the primary amine (1.05 eq). Stir for 2 hours at 0°C.

    • Causality & Control: The temperature is strictly maintained at 0°C to completely suppress C-3 reactivity. DIPEA is utilized because it is a non-nucleophilic base; it neutralizes the HCl byproduct without competing with the primary amine, preventing the formation of degradation products.

    • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (

      
      ) transitions entirely to the mono-substituted mass.
      
  • C-3 Suzuki-Miyaura Coupling:

    • Procedure: To the isolated C-7 substituted intermediate, add the desired boronic acid (1.2 eq),

      
       (2.0 eq), and 
      
      
      
      (0.05 eq) in a degassed 1,4-dioxane/water mixture (4:1). Heat at 90°C for 12 hours under argon.
    • Causality & Control: The C-3 chlorine is unreactive to standard nucleophiles.

      
       provides the necessary bite angle and electron density to undergo oxidative addition into the deactivated C-Cl bond. Degassing is critical to prevent catalyst poisoning by oxygen.
      
Protocol B: In Vitro Kinase Assay (Biological Evaluation)

Objective: Quantify the IC50 of the synthesized derivative against CDK2/Cyclin A using a highly reproducible luminescence-based assay.

  • Assay Preparation: Prepare a 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT).
    
  • Self-Validating Controls:

    • Positive Control: Roscovitine (a known CDK inhibitor) [2].

    • Negative Control: DMSO vehicle (0.1% final concentration).

    • Causality: Including Roscovitine establishes a baseline IC50 (~0.7 µM for CDK2). If the Roscovitine IC50 deviates by more than 3-fold from the historical baseline, the assay plate is invalidated due to potential enzyme degradation or ATP degradation.

  • Reaction Execution: Incubate 10 ng of recombinant CDK2/Cyclin A with the synthesized pyrazolo[4,3-d]pyrimidine derivative (10-point serial dilution) for 15 minutes at room temperature. Add 10 µM ATP and 0.2 µg/µL Histone H1 substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

Experimental_Workflow Start 3,7-Dichloro-1H- pyrazolo[4,3-d]pyrimidine Step1 C-7 SNAr Amination (0°C to RT, DIPEA) Start->Step1 QC1 LC-MS Validation (Regioselectivity Check) Step1->QC1 Step2 C-3 Suzuki Coupling (Pd(dppf)Cl2, 90°C) QC1->Step2 Pass QC2 NMR & HPLC Purity (>95% Required) Step2->QC2 Assay In Vitro Kinase Assay (ADP-Glo, +Roscovitine) QC2->Assay Pass

Self-validating workflow for the reproducible synthesis and evaluation of kinase inhibitors.

Conclusion

The pursuit of novel kinase inhibitors requires starting materials that offer both chemical predictability and biological relevance. By utilizing 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine , researchers can bypass the regioselectivity pitfalls common to traditional purine and pyrazolo[3,4-d]pyrimidine scaffolds. When coupled with self-validating synthetic workflows and rigorously controlled biochemical assays, this scaffold provides a highly reproducible engine for the discovery of next-generation CDK and Aurora kinase inhibitors.

References

  • Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro Chemical Biology & Drug Design (PubMed). URL:[Link]

Head-to-head comparison of different 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Strategies

The bicyclic heteroaromatic compound 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides a head-to-head comparison of the primary synthetic strategies for this key building block, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a discussion of the advantages and disadvantages of each approach.

Introduction to the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a purine isostere, and its derivatives have been extensively investigated as inhibitors of a wide range of protein kinases, including cyclin-dependent kinases (CDKs), by mimicking the ATP binding site. The dichloro- derivative, in particular, serves as a versatile platform for the introduction of various functional groups at the 3 and 7 positions through nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for drug discovery.

This guide will focus on two principal and divergent synthetic approaches:

  • Route 1: The "Pyrazole-First" Approach , which involves the initial construction of a suitably functionalized pyrazole ring followed by the annulation of the pyrimidine ring.

  • Route 2: The "Pyrimidine-First" Approach , which commences with a pre-formed pyrimidine ring onto which the pyrazole ring is subsequently fused.

A thorough understanding of these routes is essential for chemists to select the most appropriate method based on starting material availability, desired scale, and overall efficiency.

Route 1: The "Pyrazole-First" Approach

This is the most commonly documented and arguably more convergent strategy for the synthesis of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine. The general philosophy of this approach is to first synthesize a pyrazole ring bearing functional groups that can be readily cyclized to form the pyrimidine ring.

Logical Workflow for the "Pyrazole-First" Approach

A Starting Material (e.g., Ethyl Cyanoacetate) B Formation of 4-Nitro-1H-pyrazole-5-carboxylic Acid A->B Nitration C Reduction and Amidation to 4-Amino-1H-pyrazole-5-carboxamide B->C Reduction & Amidation D Cyclization with Urea to form 1H-Pyrazolo[4,3-d]pyrimidine-3,7-diol C->D Ring Closure E Chlorination with POCl3 to yield 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine D->E Chlorination

Caption: Workflow of the "Pyrazole-First" synthetic route.

Mechanistic Insights and Experimental Considerations

The key to this route is the strategic construction of the 4-amino-1H-pyrazole-5-carboxamide intermediate. This is typically achieved from a simple starting material like ethyl cyanoacetate.

Step 1: Synthesis of 4-Nitro-1H-pyrazole-5-carboxylic Acid

The synthesis often begins with the nitration of a pyrazole-5-carboxylic acid derivative. The nitration of pyrazoles generally occurs at the 4-position due to the directing effects of the ring nitrogens. A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent for this transformation.[1] The reaction is highly exothermic and requires careful temperature control.

Step 2: Formation of 4-Amino-1H-pyrazole-5-carboxamide

The nitro group is then reduced to an amine, and the carboxylic acid is converted to a carboxamide. The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like tin(II) chloride. The conversion of the carboxylic acid to the carboxamide can be performed using standard amide coupling reagents or by first converting the acid to an acid chloride followed by reaction with ammonia. An improved one-pot method for methylation, hydrolysis, nitration, and reduction to obtain 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide has been reported, which can be adapted for the synthesis of the unsubstituted analog.[2]

Step 3: Cyclization to 1H-Pyrazolo[4,3-d]pyrimidine-3,7-diol

The crucial cyclization step is typically achieved by heating the 4-amino-1H-pyrazole-5-carboxamide with urea. This reaction proceeds through the formation of an isocyanate intermediate from urea, which then undergoes intramolecular cyclization with the amino and amide functionalities of the pyrazole. This method is well-established for the synthesis of the isomeric 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[3][4]

Step 4: Chlorination to 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

The final step is the chlorination of the dihydroxy intermediate. This is almost universally accomplished by heating the diol in neat phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. The reaction converts the hydroxyl groups into the more reactive chloro groups, yielding the desired product. The use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can also be employed to drive the reaction to completion.[4]

Experimental Protocol for Route 1 (Adapted from Analogous Syntheses)

Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-3,7-diol

  • A mixture of 4-amino-1H-pyrazole-5-carboxamide (1 mole) and urea (10 moles) is heated at 190 °C for 2 hours.[3]

  • The reaction mixture is cooled to room temperature and then treated with 10% aqueous potassium hydroxide solution.

  • The solution is filtered, and the filtrate is carefully acidified with dilute hydrochloric acid to a pH of 4-5.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1H-pyrazolo[4,3-d]pyrimidine-3,7-diol.

Synthesis of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

  • A mixture of 1H-pyrazolo[4,3-d]pyrimidine-3,7-diol (1 mole) and phosphorus oxychloride (10-15 moles) is heated at reflux (approximately 110 °C) for 4 hours.[3]

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Performance and Comparison Data for Route 1
ParameterObservationSupporting Data/Comments
Overall Yield Moderate to GoodTypically in the range of 40-60% over the final two steps. The yield for the analogous 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine was reported to be 49.5% over two steps.[3]
Scalability GoodThe reagents are relatively inexpensive and the procedures are amenable to large-scale synthesis with appropriate safety precautions, especially for the nitration and chlorination steps.
Purity GoodThe intermediates and final product are typically crystalline solids and can be purified by recrystallization.
Safety Requires CautionThe use of fuming nitric and sulfuric acids, as well as phosphorus oxychloride, requires handling in a well-ventilated fume hood with appropriate personal protective equipment. The chlorination reaction can be vigorous.
Versatility HighThis route allows for the synthesis of a wide range of substituted pyrazoles which can then be converted to the corresponding pyrazolo[4,3-d]pyrimidines.

Route 2: The "Pyrimidine-First" Approach

This approach is less commonly reported for the synthesis of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine itself, but the underlying principles are well-established in heterocyclic chemistry. This strategy involves constructing the pyrazole ring onto a pre-existing, suitably functionalized pyrimidine core.

Logical Workflow for the "Pyrimidine-First" Approach

A Starting Material (e.g., Dichloropyrimidine derivative) B Introduction of a Hydrazine or Hydrazone Moiety A->B Nucleophilic Substitution C Introduction of a One-Carbon Unit (e.g., Formyl or Cyano group) B->C Functional Group Interconversion D Intramolecular Cyclization to form the Pyrazolo[4,3-d]pyrimidine core C->D Ring Closure E Final Chlorination (if necessary) D->E Chlorination

Sources

Validating the Specificity of Pyrazolo[4,3-d]pyrimidine-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward precision oncology, the demand for highly selective kinase inhibitors has never been greater. The 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold (CAS: 2091692-97-4) has emerged as a premier chemical building block for synthesizing next-generation ATP-competitive inhibitors. By serving as a bioisostere to the traditional purine ring, this scaffold allows for precise structural tuning via nucleophilic aromatic substitution at the C3 and C7 positions, primarily targeting Cyclin-Dependent Kinases (CDKs)[1].

However, the structural similarity between the ATP-binding pockets of the 500+ human kinases means that off-target toxicity remains a primary reason for clinical attrition. As an application scientist, I have designed this guide to objectively compare the performance of pyrazolo[4,3-d]pyrimidine derivatives against classic purine alternatives, while providing self-validating experimental protocols to rigorously confirm their specificity.

Mechanistic Causality: Why the Pyrazolo[4,3-d]pyrimidine Scaffold?

The efficacy of pyrazolo[4,3-d]pyrimidine inhibitors stems from their unique hydrogen-bonding profile within the kinase hinge region. Unlike standard purine-based inhibitors (e.g., Roscovitine), the pyrazolo[4,3-d]pyrimidine core alters the electron density and vector of the hydrogen bond donors and acceptors.

When derivatized from the 3,7-dichloro precursor, the resulting 3,5,7-trisubstituted compounds form highly stable bidentate hydrogen bonds with key residues (such as Glu81 and Leu83 in CDK2)[2]. Furthermore, recent crystallographic data reveals that specific conformational changes in the biphenyl moieties of these derivatives can drive exquisite selectivity for specific family members, such as CDK7 (e.g., compound LGR6768)[3]. Remarkably, advanced derivatives have even demonstrated dual mechanisms of action, acting both as traditional kinase inhibitors and as "molecular glues" that induce the proteasome-dependent degradation of Cyclin K[2].

G Inhibitor Pyrazolo[4,3-d]pyrimidine CDK CDK Complex (e.g., CDK2/7) Inhibitor->CDK ATP-competitive binding Target Substrate (e.g., Rb, RNA Pol II) CDK->Target Blocks Phosphorylation Outcome Cell Cycle Arrest / Apoptosis Target->Outcome Pathway Activation

Mechanism of action for CDK inhibition and subsequent apoptotic induction.

Comparative Performance Analysis

To objectively evaluate the utility of pyrazolo[4,3-d]pyrimidine inhibitors, we must benchmark them against standard purine-based and other heterocyclic CDK inhibitors. The table below synthesizes quantitative data from recent biochemical and cellular assays[1],[4],[3].

Inhibitor Class / ScaffoldRepresentative CompoundPrimary Kinase TargetsSelectivity ProfileBiochemical IC50 (CDK2)Cellular Efficacy (Apoptosis)
Purine (Standard) RoscovitineCDK2, CDK5, CDK7, CDK9Moderate (broad off-target binding)~700 nMModerate (requires high µM dosing)
Pyrazolo[1,5-a]pyrimidine DinaciclibCDK1, CDK2, CDK5, CDK9High among CDKs, low off-target~1-3 nMHigh (clinical candidate)
Pyrazolo[4,3-d]pyrimidine Compound 7CDK1, CDK2, CDK5Superior to Roscovitine~10-15 nMHigh (rapid mitochondrial apoptosis)
Pyrazolo[4,3-d]pyrimidine LGR6768CDK7Exceptional (spares CDK1/2/5)>1000 nM (Targets CDK7 at <10 nM)High (downregulates RNA Pol II CTD)

Data Interpretation: Pyrazolo[4,3-d]pyrimidine derivatives consistently demonstrate nanomolar potency that is 10- to 50-fold higher than their direct purine bioisosteres[5]. More importantly, the scaffold allows for fine-tuning to achieve single-target selectivity (e.g., LGR6768 for CDK7), a feat that is notoriously difficult with standard purine scaffolds.

Self-Validating Experimental Protocols

Validating the specificity of a newly synthesized pyrazolo[4,3-d]pyrimidine inhibitor requires a multi-tiered approach. A biochemical IC50 value is meaningless if the compound binds 50 other kinases in vivo or fails to penetrate the cell membrane. The following protocols are designed as self-validating systems, incorporating strict causality and orthogonal controls.

Protocol 1: Orthogonal Biochemical Kinase Profiling (Radiometric Assay)

Causality & Rationale: High-throughput fluorescent assays (like TR-FRET) are prone to false positives because highly conjugated heterocyclic scaffolds often exhibit innate autofluorescence or quench the emission signal. To ensure absolute trustworthiness, we utilize a radiometric


P-ATP transfer assay. This directly measures the catalytic event (phosphate transfer to the substrate) without optical interference.

Step-by-Step Methodology:

  • Preparation: Dilute the pyrazolo[4,3-d]pyrimidine inhibitor in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Reaction Assembly: In a 384-well plate, combine 10 µL of the target kinase (e.g., CDK2/Cyclin A2 complex) with 10 µL of the specific peptide substrate (e.g., Histone H1) in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35).

  • Inhibitor Incubation: Add 100 nL of the inhibitor series to the wells. Self-Validation Control: Include Staurosporine (1 µM) as a positive control for total inhibition, and 1% DMSO as a negative (vehicle) control.

  • Initiation: Initiate the reaction by adding 10 µL of an ATP mixture containing 1 µM cold ATP and 0.1 µCi of [

    
    -
    
    
    
    P]ATP.
  • Incubation & Termination: Incubate at room temperature for 2 hours. Terminate the reaction by adding 10 µL of 3% phosphoric acid.

  • Detection: Transfer the reaction to a P81 phosphocellulose filter plate. Wash 3x with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read on a Microbeta counter.

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic regression. A highly selective inhibitor should show a >100-fold IC50 difference between its primary target (e.g., CDK2) and off-target kinases (e.g., Aurora A)[4].

Protocol 2: Cellular Target Engagement via CETSA

Causality & Rationale: Biochemical specificity does not guarantee cellular specificity. Intracellular ATP concentrations are in the millimolar range (compared to the 1 µM used in Protocol 1), which can outcompete ATP-competitive inhibitors. The Cellular Thermal Shift Assay (CETSA) proves that the inhibitor physically binds and thermodynamically stabilizes the target kinase inside a living cell.

Step-by-Step Methodology:

  • Cell Treatment: Culture HCT-116 colon cancer cells to 70% confluency. Treat cells with 1 µM of the pyrazolo[4,3-d]pyrimidine inhibitor or 0.1% DMSO (vehicle control) for 2 hours at 37°C. Self-Validation Control: Treat a third group with a structurally similar but inactive analog (e.g., lacking the critical C7-benzylamino group) to prove the thermal shift is pharmacophore-specific.

  • Aliquot & Heating: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 aliquots per treatment group.

  • Thermal Gradient: Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to 3 freeze-thaw cycles (liquid nitrogen to 25°C).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured (unbound) kinase will precipitate, while the inhibitor-stabilized kinase remains in the soluble supernatant.

  • Western Blotting: Resolve the soluble supernatants via SDS-PAGE and immunoblot for the target kinase (e.g., CDK2).

  • Interpretation: Plot the band intensity against temperature. A specific inhibitor will significantly shift the aggregation temperature (

    
    ) of the target kinase to the right (e.g., 
    
    
    
    ), while the
    
    
    of off-target kinases (e.g., GAPDH or non-targeted CDKs) will remain unchanged.

G A 3,7-Dichloro Precursor (Scaffold) B C3/C7 Derivatization (SAR Optimization) A->B C Radiometric Profiling (Biochemical Selectivity) B->C D CETSA (Cellular Engagement) C->D

Step-by-step validation workflow for pyrazolo[4,3-d]pyrimidine inhibitors.

Conclusion

The 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a highly versatile starting point for developing potent kinase inhibitors. As demonstrated by compounds like LGR6768 and Compound 7, optimizing the C3 and C7 positions can yield inhibitors that vastly outperform traditional purine bioisosteres in both potency and selectivity. However, true specificity must be rigorously proven. By combining interference-free radiometric profiling with intracellular thermodynamic validation (CETSA), researchers can confidently advance these promising molecules from hits to validated leads.

References
  • Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro Source: Chemical Biology & Drug Design (PubMed) URL:[Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 Source: Biomedicine & Pharmacotherapy (bioRxiv pre-print / ScienceDirect) URL:[Link]

  • Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (ResearchGate) URL:[Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. As a chlorinated heterocyclic compound used in complex research and drug development, its handling and disposal demand meticulous attention to safety and regulatory standards. This document moves beyond a simple checklist, explaining the rationale behind each step to empower researchers to manage chemical waste with confidence and integrity.

Hazard Identification and Core Safety Principles

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a solid, typically a powder, that presents specific hazards requiring stringent control measures. Understanding these hazards is the foundation of a safe disposal plan. The primary risks associated with this compound are significant skin and serious eye irritation.[1]

Core Principle: The "cradle-to-grave" responsibility for chemical waste, as outlined by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, dictates that the generating laboratory is accountable for the waste from its creation to its final, safe disposal.[2][3][4] This principle underscores the importance of a robust and compliant disposal protocol.

Table 1: Hazard Profile of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.
Acute Toxicity - Oral (Category 4 - Implied for similar structures)GHS07WarningH302: Harmful if swallowed.

Due to its chlorinated nature, thermal decomposition can lead to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[5][6] This reactivity profile makes on-site chemical neutralization by non-specialists exceedingly dangerous and is strongly discouraged.

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Handling

Before any disposal-related activity, including waste collection and container management, establishing the correct engineering controls and PPE is non-negotiable.

Engineering Controls: All handling of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, whether in pure form or as waste, must be conducted within a certified chemical fume hood or a similar ventilated enclosure to prevent the inhalation of fine particulates. Ensure that a safety shower and eyewash station are readily accessible.[1]

Personal Protective Equipment (PPE): The selection of PPE is directly informed by the compound's hazard profile. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow A Assess Task: Handling Solid Chemical Waste B Identify Hazards: - Skin Irritant (H315) - Serious Eye Irritant (H319) - Potential Inhalation of Dust A->B C Select Hand Protection: Chemical-resistant gloves (e.g., Nitrile) B->C D Select Eye/Face Protection: Safety glasses with side shields or chemical splash goggles B->D E Select Body Protection: Full-length lab coat B->E F Implement Respiratory Control: Work within a chemical fume hood B->F G Assemble Required PPE C->G D->G E->G F->G

Caption: PPE selection workflow for handling chlorinated solid waste.

Waste Segregation: The Critical Step

Proper segregation is the most critical logistical step in chemical waste management. Commingling of different waste types can lead to dangerous chemical reactions, and it complicates the disposal process, often resulting in significantly higher costs.

The Causality of Segregation: 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a halogenated organic solid . Disposal facilities use specific high-temperature incineration processes to destroy halogenated compounds, which require specialized equipment to scrub the acidic gases (like HCl) produced during combustion.[7] Mixing this waste with non-halogenated streams contaminates the entire container, forcing it all to be treated via the more complex and expensive halogenated waste route.

Use the following decision tree to ensure correct segregation:

Segregation_Decision_Tree Start Is the waste 3,7-Dichloro-1H-pyrazolo [4,3-d]pyrimidine? IsSolid Is the primary form solid? Start->IsSolid Yes Incorrect Re-evaluate waste stream. Consult EHS. Start->Incorrect No IsHalogenated Does the structure contain halogens (Cl, Br, I, F)? IsSolid->IsHalogenated Yes IsSolid->Incorrect No Result Segregate into: 'HALOGENATED ORGANIC SOLID WASTE' IsHalogenated->Result Yes (Chlorine) IsHalogenated->Incorrect No

Caption: Decision tree for proper waste segregation.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for accumulating and preparing 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine waste for collection by a licensed environmental health and safety (EHS) vendor.

Materials Required:

  • Dedicated, sealable hazardous waste container (HDPE or glass, with a wide mouth for solids).

  • Hazardous waste labels (provided by your institution's EHS department).

  • Secondary containment bin (a larger, chemically resistant tray or tub).

  • Spatula or scoop for solid transfer.

  • Log sheet for tracking waste accumulation.

Procedure:

  • Container Preparation:

    • Obtain a clean, designated waste container. Ensure it is compatible with chlorinated organic compounds.

    • Affix a hazardous waste label to the container. Fill in the generator information (your name, lab, and contact details).

    • Write "Halogenated Organic Solid Waste" on the label.

    • List the full chemical name: "3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine". If other halogenated solids are added to this container, list them as well.

  • Waste Accumulation:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully transfer the solid waste (e.g., residual compound, contaminated weighing paper) into the designated container using a clean spatula. Avoid creating airborne dust.

    • Do not overfill the container. Leave at least 10% of headspace to prevent over-pressurization and facilitate safe handling.

  • Sealing and Storage:

    • After each addition, securely seal the container lid.

    • Wipe the exterior of the container with a damp cloth or paper towel to remove any external contamination. Dispose of the wipe as hazardous waste in the same container.

    • Place the sealed container in a designated secondary containment bin. This bin must be large enough to hold the entire contents of the container in case of a leak.[6]

    • Store the secondary containment bin in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents).[5] The storage location should be clearly marked as a satellite accumulation area for hazardous waste.

  • Final Disposal:

    • Once the container is full or has been in storage for the maximum allowable time per institutional and local regulations (e.g., 180 days for Small Quantity Generators), arrange for pickup.[2]

    • Complete the hazardous waste label with the final accumulation dates and quantities.

    • Submit a chemical waste pickup request through your institution's EHS portal. Do not transport the waste yourself.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Minor Spill (Contained, <5 grams):

    • Alert colleagues in the immediate area.

    • Ensure you are wearing the full, appropriate PPE (See Section 2).

    • Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the mixture into a plastic dustpan and transfer it to the designated "Halogenated Organic Solid Waste" container.

    • Clean the spill area with a cloth or paper towels wetted with a suitable solvent (e.g., isopropanol).

    • Place all cleaning materials into the waste container.

    • Wash your hands thoroughly after the cleanup is complete.

  • Major Spill (>5 grams or airborne dust):

    • Evacuate the laboratory immediately.

    • Alert others and prevent re-entry.

    • Contact your institution's emergency EHS hotline or security from a safe location.

    • Provide the chemical name and approximate quantity of the spill.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Regulatory Context

The disposal of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is governed by a framework of national and local regulations. In the United States, the Environmental Protection Agency (EPA) provides the primary regulations under the Resource Conservation and Recovery Act (RCRA), detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[8][9] These regulations mandate the "cradle-to-grave" management system, which includes stringent requirements for waste identification, generator responsibilities, transportation, and final disposal at permitted facilities.[3][4] Adherence to your institution's EHS-managed waste program ensures compliance with these complex legal requirements.

References

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • The University of Texas at Austin Environmental Health & Safety. Chemical Waste. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • Google Patents.
  • European Chlorinated Solvents Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Chem Klean. (2021). Defining Hazardous Waste: Characteristics & Regulations. [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. [Link]

  • Wikipedia. Hazardous waste in the United States. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]

  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. [Link]

Sources

Personal protective equipment for handling 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Status: HIGH CAUTION Primary Hazard Class: Acute Toxin / Severe Irritant / Potential Sensitizer

As researchers, we often underestimate "white powder" intermediates. 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is not a benign scaffold. It is an electrophilic, halogenated heterocycle designed for reactivity. The presence of chlorine atoms at the 3- and 7-positions renders the pyrimidine ring electron-deficient, making it highly susceptible to nucleophilic attack—not just by your reagents, but by biological nucleophiles (proteins, DNA) in your skin and mucous membranes.

The "Stop/Go" Directive:

  • STOP: If you do not have a functioning chemical fume hood or if you are using single-layer latex gloves.

  • GO: Only when double-gloving (Nitrile/Laminate) and engineering controls (HEPA-filtered enclosure or fume hood) are active.

Part 2: Chemical Hazard Analysis & Logic

To handle this compound safely, you must understand why it is dangerous.

Structure-Activity Relationship (SAR)

The toxicity of this compound stems from its electrophilicity .

  • C-7 Chlorine Reactivity: The chlorine at the 7-position is activated by the adjacent nitrogen atoms in the pyrimidine ring. It is a potent leaving group. Upon contact with skin or lung tissue, it can alkylate cellular proteins via nucleophilic aromatic substitution (

    
    ). This is the mechanism for skin sensitization  and chemical burns .
    
  • Dust Dispersion: As a solid, the particle size often allows for aerosolization. Inhalation delivers the electrophile directly to the alveolar membrane, causing immediate respiratory irritation and potential long-term sensitization.

Hazard Comparison Table
Hazard CategoryGHS ClassificationOperational Implication
Acute Toxicity Category 3 (Oral/Dermal)Toxic if swallowed or in contact with skin. Treat every milligram as biologically active.
Skin Corrosion Category 2 / 1BCauses severe irritation. Potential for chemical burns if not washed immediately.
Eye Damage Category 1 / 2ARisk of irreversible corneal damage due to acidic hydrolysis on the eye surface.
Sensitization Category 1 (Skin)Repeated exposure may trigger anaphylactic-type reactions.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Use this matrix to select PPE based on the specific task.

PPE Selection Workflow (Logic Diagram)

PPE_Selection Task Task Identification Weighing Weighing / Solid Handling Task->Weighing Synthesis Reaction / Solubilization Task->Synthesis Quench Quenching / Work-up Task->Quench Resp_Protection Resp: N95 or Fume Hood Weighing->Resp_Protection Hand_Protection Hand: Double Nitrile (5mil) Weighing->Hand_Protection Synthesis->Hand_Protection Eye_Protection Eye: Chemical Goggles Synthesis->Eye_Protection Quench->Hand_Protection Face_Shield Add: Face Shield Quench->Face_Shield Chem_Apron Add: Chemical Apron Quench->Chem_Apron

Figure 1: PPE Decision Logic based on exposure risk levels during different experimental phases.

Detailed PPE Specifications
Body AreaStandard RequirementTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change outer glove immediately upon splash.Chlorinated heterocycles can permeate thin latex in <2 minutes. Nitrile provides >30 minutes breakthrough time for solid contact.
Respiratory Fume Hood (Face velocity: 100 fpm). If outside hood: N95/P100 Respirator .Prevents inhalation of micro-particles. The compound may hydrolyze in moist lung tissue to release HCl.
Eye Protection Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient.Goggles seal the eyes from airborne dust and splashes. Glasses leave gaps for dust entry.
Body Protection Lab Coat (Buttoned) + Chemical Apron (for liquid handling).Standard cotton coats are porous. An apron prevents soak-through during spills.

Part 4: Operational Handling Protocol

Storage & Stability
  • Condition: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Container: Tightly sealed amber glass.

  • Why: The C-Cl bond is hydrolytically unstable over time. Moisture ingress will degrade the compound into the corresponding pyrazolopyrimidinone (inactive impurity) and release HCl gas, pressurizing the vial.

Weighing & Transfer (Critical Step)
  • Location: Inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer bar. These powders are often static-charged and will "jump" onto gloves/sleeves.

  • Technique:

    • Place tared vial in hood.

    • Transfer solid using a disposable spatula.

    • Do not return excess solid to the original container (prevents cross-contamination).

    • Wipe the exterior of the vial with a Kimwipe dampened in acetone before removing from the hood.

Reaction Setup
  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, DMF) immediately to reduce dust hazard.

  • Venting: Reactions involving nucleophilic substitution (e.g., with amines) will generate HCl. Ensure the vessel is vented through a scrubber or into the hood exhaust.

Part 5: Emergency Response & Spill Management

Self-Validating Cleanup System: The goal is to convert the hazardous "dust" into a contained "sludge" without generating aerosols.

Spill Response Workflow

Spill_Response Start Spill Detected Assess Assess Size & Form Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid Action_Solid Cover with wet paper towels (Prevent Dust) Solid->Action_Solid Do NOT Sweep Action_Liquid Absorb with Vermiculite/Pads Liquid->Action_Liquid Clean Double Bag Waste Action_Solid->Clean Action_Liquid->Clean Decon Wipe Surface with Dilute NaOH (1%) Clean->Decon

Figure 2: Step-by-step decision tree for containing and cleaning spills to minimize aerosol generation.

Decontamination Chemistry

After physical removal, treat the surface with 1% Aqueous Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate solution.

  • Mechanism: The base hydrolyzes the reactive C-Cl bonds, converting the trace toxic residue into the water-soluble, non-toxic hydroxyl derivative (hydroxy-pyrazolopyrimidine).

  • Verification: Re-wipe the area with a pH strip. If neutral/basic, the acid potential is neutralized.

Part 6: Waste Disposal

Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Organic Waste."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

  • Destruction Method: The preferred method is high-temperature incineration equipped with a scrubber to neutralize the HCl/NOx gases generated during combustion.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135484219, 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. Retrieved March 6, 2026 from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved March 6, 2026 from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.